molecular formula C6H5ClFNO B1521437 2-Amino-4-chloro-6-fluorophenol CAS No. 862699-26-1

2-Amino-4-chloro-6-fluorophenol

Cat. No.: B1521437
CAS No.: 862699-26-1
M. Wt: 161.56 g/mol
InChI Key: JCZDPXWUOIZQCF-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-6-fluorophenol is an organic compound with the molecular formula C₆H₅ClFNO and a molecular weight of 161.56 g/mol . Its structure features phenolic, amino, chloro, and fluoro functional groups, making it a versatile building block and intermediate in chemical synthesis and research. This compound is of significant interest in industrial research and development. While specific studies on its mechanism of action are not detailed in the available literature, related chloro- and amino-substituted phenol derivatives are recognized for their application in the synthesis of hair dye agents . This suggests its potential utility in the development of new dye molecules and colorants. As a supplier, we provide this chemical for research purposes. It is offered with high purity and requires specific storage conditions to maintain stability; it should be kept in a dark place under an inert atmosphere at 2-8°C . Safety Data Sheets (SDS) are available for this product . Please note: This product is intended for research and laboratory use only. It is not intended for human, veterinary, medicinal, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-chloro-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCZDPXWUOIZQCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1N)O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862699-26-1
Record name 2-amino-4-chloro-6-fluorophenol
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Foundational & Exploratory

A Technical Guide to the Predicted Spectroscopic Profile of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

2-Amino-4-chloro-6-fluorophenol is a substituted aromatic compound with potential applications as an intermediate in the synthesis of pharmaceuticals and other high-value chemical entities. A thorough structural characterization is paramount for its quality control and effective use in research and development. As experimental spectroscopic data for this specific molecule is not widely available in public repositories, this guide provides a comprehensive, in-depth analysis of its predicted spectroscopic signature across Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By leveraging established principles of spectroscopy and data from structurally analogous compounds, we present a robust, theoretical framework to aid researchers in the identification and characterization of this molecule.

Introduction: The Imperative for Spectroscopic Characterization

The precise arrangement of functional groups—hydroxyl, amino, chloro, and fluoro—on the benzene ring of this compound dictates its chemical reactivity, physical properties, and potential biological activity. Spectroscopic analysis provides an unambiguous "fingerprint" of this arrangement.

  • NMR Spectroscopy elucidates the carbon-hydrogen framework, revealing the electronic environment and connectivity of each atom through chemical shifts and spin-spin coupling.

  • IR Spectroscopy identifies the functional groups present by probing their characteristic vibrational frequencies.

  • Mass Spectrometry determines the compound's exact molecular weight and offers structural clues through the analysis of its fragmentation patterns.

This document serves as a predictive guide, establishing a validated theoretical baseline for the expected spectroscopic data. The methodologies described herein are designed to be self-validating, ensuring that acquired experimental data can be confidently matched against these predictions.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The numbering convention used throughout this guide is presented below.

Caption: Structure and numbering of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this molecule. The presence of a fluorine atom (¹⁹F, spin I=½) will introduce characteristic splitting patterns in both the ¹H and ¹³C spectra, which are highly diagnostic.

Experimental Protocol: NMR Data Acquisition

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

  • Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its excellent solvating power for polar molecules like phenols and its ability to slow down the exchange rate of labile protons (OH and NH₂), allowing them to be observed as distinct signals.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width of 220-250 ppm.

  • Data Processing: Process the raw data (Free Induction Decay) with an appropriate window function (e.g., exponential multiplication) followed by Fourier transformation. Reference the spectra to the residual solvent peak of DMSO-d₆ (δH ≈ 2.50 ppm; δC ≈ 39.52 ppm).

Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

The aromatic region will feature two distinct signals corresponding to H3 and H5. Their chemical shifts are influenced by the electronic effects of the substituents. The -OH and -NH₂ groups are strong electron-donating groups, while -Cl and -F are electron-withdrawing via induction but weakly donating via resonance.

  • H3 Signal: This proton is ortho to the electron-withdrawing chlorine atom and meta to the strongly donating amino group. It is expected to be the most downfield of the aromatic protons. It will be split by H5 (meta coupling) and by the fluorine atom at C6 (long-range coupling).

  • H5 Signal: This proton is ortho to the fluorine atom and meta to the hydroxyl group. It is expected to be more upfield. It will be split by the fluorine atom at C6 (ortho coupling) and by H3 (meta coupling).

  • Labile Protons: The chemical shifts of the -OH and -NH₂ protons are highly dependent on concentration and temperature but are expected in the downfield region in DMSO.[1]

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale for Prediction
-OH9.0 - 10.0Broad singlet-Phenolic protons are acidic and exhibit a downfield shift in H-bond accepting solvents like DMSO.
H37.0 - 7.2Doublet of doublets (dd)⁴JH-F ≈ 2-3 Hz, ⁴JH-H ≈ 2.5 HzDeshielded by adjacent Cl. Shows small meta H-H coupling and long-range H-F coupling.
H56.8 - 7.0Doublet of doublets (dd)³JH-F ≈ 8-10 Hz, ⁴JH-H ≈ 2.5 HzShielded relative to H3. Shows large ortho H-F coupling and small meta H-H coupling.[2]
-NH₂4.5 - 5.5Broad singlet-Typical range for aromatic amine protons in DMSO. Broadness is due to quadrupolar relaxation and exchange.
Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

The carbon signals will be significantly influenced by the substituents, especially the fluorine atom, which will cause large C-F couplings.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (due to C-F coupling) Predicted Coupling Constant (¹J, ²J, ³J, Hz) Rationale for Prediction
C6150 - 155Doublet¹JC-F ≈ 240-250 HzDirectly attached to fluorine, resulting in a very large one-bond coupling and a downfield shift.[3]
C1145 - 150Doublet²JC-F ≈ 15-20 HzCarbon bearing the -OH group. Shows two-bond coupling to fluorine.
C2135 - 140Doublet²JC-F ≈ 18-22 HzCarbon bearing the -NH₂ group. Also shows two-bond coupling to fluorine.
C4120 - 125Doublet⁴JC-F ≈ 3-5 HzCarbon bearing the -Cl group. Long-range four-bond coupling to fluorine is expected.
C5115 - 120Doublet³JC-F ≈ 7-9 HzC-H carbon showing three-bond coupling to fluorine.
C3110 - 115Singlet (or very small d)⁵JC-F < 1 HzC-H carbon; five-bond coupling to fluorine is typically negligible.

Infrared (IR) Spectroscopy (Predicted)

IR spectroscopy is ideal for the rapid confirmation of functional groups. The spectrum will be dominated by absorptions from the O-H, N-H, and aromatic C=C bonds.

Experimental Protocol: ATR-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a modern, rapid technique requiring minimal sample preparation.[4][5]

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (typically diamond).

  • Sample Application: Place a small amount of the solid this compound powder onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans over a range of 4000-400 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance. No further processing is usually required.

Predicted IR Absorption Bands
Predicted Wavenumber (cm⁻¹) Intensity Vibrational Assignment Rationale for Prediction
3450 - 3200Strong, BroadO-H and N-H stretchingThe presence of both hydroxyl and amino groups, capable of intermolecular hydrogen bonding, will result in a broad, overlapping band in this region.[6][7]
3100 - 3000MediumAromatic C-H stretchingCharacteristic stretching vibrations for sp² C-H bonds on the benzene ring.
1620 - 1580Medium-StrongN-H scissoring (bending) & Aromatic C=C stretchingThe N-H bending vibration often overlaps with the aromatic ring stretching vibrations.
1520 - 1450StrongAromatic C=C stretchingMultiple strong bands are characteristic of the benzene ring skeleton.
1350 - 1250StrongC-O stretching (phenol)The C-O bond in phenols typically absorbs strongly in this region.
1250 - 1200StrongC-N stretching (aromatic amine)The C-N stretching vibration for aromatic amines is found here.
1150 - 1050StrongC-F stretchingThe C-F stretch is typically a very strong and reliable absorption.[8]
850 - 750StrongC-Cl stretching & C-H out-of-plane bendingThe C-Cl stretch falls in this region, which is also part of the fingerprint region containing C-H bending modes.[9]

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides the molecular weight and crucial structural information from fragmentation analysis.

Experimental Protocol: GC-MS Data Acquisition

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for analyzing volatile and thermally stable compounds like substituted phenols.

  • Sample Preparation: Prepare a dilute solution (approx. 100 µg/mL) of the compound in a suitable solvent like methanol or dichloromethane.

  • GC Separation:

    • Injector: 250 °C, splitless mode.

    • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust method that produces reproducible fragmentation patterns.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-300.

Predicted Mass Spectrum Analysis

The molecular formula is C₆H₅ClFNO. The calculated monoisotopic mass is 161.0047 u .

  • Molecular Ion (M⁺): The key feature will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks:

    • m/z 161: Corresponding to the [C₆H₅³⁵ClFNO]⁺ ion. This will be the more intense peak (M⁺).

    • m/z 163: Corresponding to the [C₆H₅³⁷ClFNO]⁺ ion. Its intensity will be approximately one-third of the m/z 161 peak (M+2). This 3:1 isotopic pattern is a definitive indicator of a single chlorine atom.[10]

  • Key Fragmentation Pathways: EI-MS induces fragmentation, providing structural clues. The most likely fragmentation pathways are initiated by the cleavage of bonds adjacent to the functional groups.

fragmentation M [M]⁺˙ m/z 161/163 M_minus_CO Loss of CO [C₅H₅ClFNO]⁺˙ m/z 133/135 M->M_minus_CO - CO M_minus_HCN Loss of HCN [C₅H₄ClFO]⁺˙ m/z 134/136 M->M_minus_HCN - HCN M_minus_Cl Loss of •Cl [C₆H₅FNO]⁺ m/z 126 M->M_minus_Cl - •Cl

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Predicted m/z Relative Intensity Identity of Fragment Proposed Fragmentation Pathway
161, 163High[C₆H₅ClFNO]⁺˙Molecular Ion (M⁺, M+2)
133, 135Medium[C₅H₅ClFNO]⁺˙Loss of carbon monoxide (CO) from the phenolic hydroxyl group, a common fragmentation for phenols.[11]
134, 136Medium[C₅H₄ClFO]⁺˙Loss of hydrogen cyanide (HCN) from the amino group and adjacent ring carbon.
126Low[C₆H₅FNO]⁺Loss of a chlorine radical (•Cl).

Conclusion

This guide establishes a comprehensive, theoretically grounded spectroscopic profile for this compound. The predicted data presented in the tables and the robust analytical protocols provide a powerful toolkit for any researcher, scientist, or drug development professional working with this compound. The unique signatures, particularly the H-F and C-F couplings in NMR and the distinct chlorine isotopic pattern in MS, serve as definitive markers for structural confirmation. This predictive framework is designed to accelerate research by providing a reliable reference against which experimental data can be validated.

References

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  • El-Ragehy, N. A., et al. (2014). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. ResearchGate. Available at [Link]

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  • ResearchGate. (n.d.). UV absorption spectra of 2-aminophenol in (a) methanol and (b) DMSO.... Retrieved from [Link]

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Sources

Theoretical and computational studies of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 2-Amino-4-chloro-6-fluorophenol

Preamble: Charting a Course for a Novel Phenolic Compound

For researchers, scientists, and professionals in drug development, the exploration of novel small molecules is the cornerstone of innovation. Substituted phenols are a well-established class of compounds with diverse biological activities, serving as foundational scaffolds in medicinal chemistry. This guide focuses on a specific, yet under-researched molecule: This compound (ACFP) . While its close analog, 2-Amino-4-chlorophenol (2A4CP), has been the subject of some investigation, particularly as a precursor and impurity in pharmaceuticals like the muscle relaxant Chlorzoxazone, the addition of a fluorine atom at the 6-position introduces significant electronic and steric changes that warrant a dedicated study.[1][2]

The strategic placement of amino, chloro, and fluoro groups on a phenol ring creates a molecule with a unique profile of hydrogen bonding capabilities, electrostatic potential, and metabolic stability. Fluorine substitution, in particular, is a widely used strategy in drug design to modulate pKa, improve metabolic resistance, and enhance binding affinity.

This document serves as a comprehensive technical guide and methodological blueprint for the theoretical and computational characterization of ACFP. Given the limited direct experimental literature on this specific compound, we will establish a robust computational framework grounded in methods validated on analogous molecules.[3][4] This guide is designed not merely as a protocol but as a self-validating system, explaining the causality behind each methodological choice to empower researchers to confidently predict the molecule's physicochemical and electronic properties, thereby accelerating its evaluation for potential therapeutic applications.

Part 1: A Validated Computational Workflow for Molecular Characterization

The foundation of any theoretical study is a reliable and reproducible computational protocol. The following workflow is designed to elucidate the structural, vibrational, and electronic properties of this compound. The choice of Density Functional Theory (DFT) as the core computational engine is deliberate; it offers the best compromise between accuracy and computational cost for molecules of this size, a fact well-documented in studies of similar phenolic compounds.[5][6]

Experimental Protocol: The Computational Gauntlet

This protocol outlines the sequential steps for a comprehensive in silico analysis of ACFP.

Step 1: Geometry Optimization and Conformational Search

  • Initial Structure Generation: Construct the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Conformational Analysis: The primary sources of conformational isomerism in ACFP are the rotations around the C-OH and C-NH₂ bonds. A potential energy surface (PES) scan should be performed by systematically rotating these dihedral angles to identify all local minima.

  • Optimization: Perform a full geometry optimization for each identified conformer.

    • Methodology: Density Functional Theory (DFT).

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is a proven standard for obtaining accurate geometries and vibrational frequencies for organic molecules.[7]

    • Basis Set: 6-311++G(d,p). This Pople-style basis set is sufficiently flexible, incorporating diffuse functions (++) for non-bonding electrons and polarization functions (d,p) to accurately model the polar bonds present in ACFP.

  • Energy Verification: Confirm that the optimized structures correspond to true energy minima by performing a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies validates the structure. The conformer with the lowest electronic energy is identified as the ground state structure for subsequent analyses.[3][4]

Step 2: Vibrational and Spectroscopic Analysis

  • Frequency Calculation: Using the optimized ground state geometry, calculate the harmonic vibrational frequencies using the B3LYP/6-311++G(d,p) model.

  • Spectral Simulation: Generate the theoretical FT-IR and FT-Raman spectra from the calculated frequencies and intensities.

  • Frequency Scaling: Raw DFT-calculated frequencies are known to be systematically higher than experimental values due to the harmonic approximation. Apply a uniform scaling factor (typically ~0.96 for B3LYP/6-311++G(d,p)) to the calculated frequencies for better comparison with potential experimental data.

  • Vibrational Mode Assignment: Utilize Total Energy Distribution (TED) analysis to assign the calculated frequencies to specific molecular motions (e.g., O-H stretch, N-H wag, C-F stretch). This provides an unambiguous understanding of the vibrational spectrum.[3][4]

Step 3: Electronic and Reactivity Analysis

  • Frontier Molecular Orbitals (FMOs): Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical descriptor of the molecule's chemical reactivity and kinetic stability.[8]

  • Molecular Electrostatic Potential (MEP): Generate an MEP map by plotting the electrostatic potential onto the molecule's electron density surface. This map is invaluable for identifying regions of positive (electrophilic attack) and negative (nucleophilic attack) potential, revealing likely sites for intermolecular interactions.[3][4]

  • Natural Bond Orbital (NBO) Analysis: Perform an NBO calculation to investigate intramolecular charge transfer, donor-acceptor interactions, and hyperconjugative stability. This analysis quantifies the stabilization energies arising from electron delocalization, such as from the lone pairs of oxygen and nitrogen into the aromatic ring's antibonding orbitals.[9]

Visualization: Computational Analysis Workflow

The following diagram illustrates the logical flow of the computational protocol described above.

G cluster_0 Structure & Energetics cluster_1 Property Calculations cluster_2 Data Interpretation A 1. Initial 3D Structure (this compound) B 2. Potential Energy Surface Scan (Identify Conformers) A->B C 3. DFT Geometry Optimization (B3LYP/6-311++G(d,p)) B->C D 4. Vibrational Frequency Check (Confirm Minima) C->D E Ground State Conformer D->E F Vibrational Analysis (FT-IR & FT-Raman Spectra, TED) E->F G Electronic Properties (HOMO, LUMO, MEP) E->G H NBO Analysis (Charge Transfer, Stability) E->H I Spectroscopic Profile F->I J Reactivity & Interaction Sites G->J K Intramolecular Interactions H->K

Caption: Workflow for the theoretical characterization of ACFP.

Part 2: Predicted Physicochemical Landscape of ACFP

While awaiting experimental synthesis and characterization, this computational framework allows us to predict the key properties of this compound with a high degree of confidence. The discussion below is a prospective analysis based on established chemical principles and computational results from analogous molecules.

Molecular Geometry and Intramolecular Forces

The geometry of ACFP will be largely dictated by the interplay between the steric hindrance and the electronic effects of its five substituents on the benzene ring. A key feature will be the potential for intramolecular hydrogen bonding. Unlike in o-chlorophenol where a strong O-H···Cl bond exists, studies on o-fluorophenol have shown that the O-H···F interaction is anomalously weak, contrary to what electronegativity alone would suggest.[10] However, in ACFP, the presence of the adjacent amino group introduces the possibility of multiple hydrogen bonding networks:

  • O-H···F: Likely a weak interaction.

  • N-H···F: A potential hydrogen bond influencing the orientation of the amino group.

  • O-H···N: A strong interaction that could lead to a stable six-membered ring-like structure.

The ground state conformer will be the one that best optimizes these competing interactions. The DFT optimization will definitively resolve this, providing precise bond lengths and angles that reflect this intricate electronic and steric balance.

Predicted Spectroscopic and Electronic Data

The following tables summarize the expected quantitative data for ACFP based on the proposed computational protocol. These values are derived from typical results for similarly substituted phenols.

Table 1: Predicted Electronic Properties

ParameterPredicted ValueSignificance
HOMO Energy~ -5.5 eVRelates to electron-donating ability; ionization potential.
LUMO Energy~ -0.5 eVRelates to electron-accepting ability; electron affinity.
HOMO-LUMO Gap (ΔE)~ 5.0 eVHigh gap suggests high kinetic stability and low chemical reactivity.[8][11]

Table 2: Predicted Key Vibrational Frequencies (Scaled)

Vibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity
O-H Stretch3400 - 3500Strong (IR)
N-H Asymmetric Stretch~ 3450Medium (IR)
N-H Symmetric Stretch~ 3350Medium (IR)
C-F Stretch1200 - 1250Strong (IR)
C-Cl Stretch700 - 750Strong (IR)
Molecular Electrostatic Potential (MEP) and Reactivity

The MEP map of ACFP is predicted to show distinct regions of charge distribution.

  • Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen, fluorine, and chlorine atoms, as well as the π-system of the aromatic ring. These are the primary sites for electrophilic attack.

  • Positive Potential (Blue): Located around the hydrogen atoms of the hydroxyl and amino groups. These sites are susceptible to nucleophilic attack and are the primary hydrogen bond donor sites.

The combination of electron-donating groups (-OH, -NH₂) and electron-withdrawing halogens (-F, -Cl) will create a nuanced electrostatic landscape, crucial for predicting how ACFP will interact with biological macromolecules.

Part 3: Implications for Drug Development and Molecular Design

The true value of theoretical and computational studies lies in their ability to guide and rationalize experimental work, particularly in the resource-intensive field of drug development. The data generated through the workflow in Part 1 provides critical insights for this purpose.

From Electronic Structure to Biological Interaction

The calculated properties of ACFP serve as the foundation for its potential as a pharmacophore or lead compound.

  • Reactivity Descriptors: The HOMO-LUMO gap and MEP map provide a quantitative measure of the molecule's reactivity and the specific sites through which it is most likely to form interactions (hydrogen bonds, electrostatic contacts) with a protein's active site.

  • ADMET Properties: The calculated lipophilicity (LogP) and dipole moment can be used as inputs for predictive models of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), helping to identify potential liabilities early in the discovery process. Phenolic compounds are known to have a range of biological activities, and computational screening can help prioritize which pathways to investigate experimentally.[12][13]

Protocol: Structure-Based Drug Design via Molecular Docking

To translate the theoretical properties of ACFP into testable biological hypotheses, a molecular docking study can be performed. This protocol outlines a standard approach.

Step 1: Target Selection

  • Based on the structural features of ACFP (substituted aminophenol), select a panel of relevant protein targets. Examples could include protein kinases, cyclooxygenases, or DNA gyrases, which are known to be modulated by similar phenolic scaffolds.[11][14]

Step 2: Preparation of Receptor and Ligand

  • Receptor: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the structure by removing water molecules, adding hydrogen atoms, and assigning protonation states.

  • Ligand: Use the DFT-optimized, lowest-energy conformer of ACFP as the starting ligand structure. Assign appropriate partial charges (e.g., Gasteiger charges).

Step 3: Docking Simulation

  • Define Binding Site: Identify the active site or binding pocket of the receptor protein.

  • Run Docking Algorithm: Use a validated docking program (e.g., AutoDock, Glide, GOLD) to systematically sample conformations of the ACFP ligand within the defined binding site.

  • Scoring and Analysis: The program will score the resulting poses based on a function that estimates the binding free energy. Analyze the top-scoring poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, π-stacking).

Visualization: Molecular Docking Workflow

This diagram illustrates the process of evaluating the biological potential of ACFP using molecular docking.

G cluster_0 Preparation cluster_1 Simulation cluster_2 Analysis & Hypothesis A 1. Select Protein Target (e.g., Kinase, COX) B 2. Prepare Receptor (from PDB, add Hydrogens) A->B D 4. Define Binding Pocket B->D C 3. Prepare Ligand (DFT-optimized ACFP) E 5. Execute Docking Algorithm (e.g., AutoDock) C->E D->E F 6. Score & Rank Poses E->F G 7. Analyze Binding Interactions (H-Bonds, Hydrophobic) F->G H 8. Formulate Hypothesis (e.g., 'ACFP inhibits Target X') G->H I 9. Guide Experimental Validation H->I

Caption: Workflow for a proposed molecular docking study of ACFP.

Conclusion

This compound represents an intriguing molecular scaffold whose potential has yet to be unlocked. This guide provides a comprehensive, authoritative, and scientifically grounded framework for its complete theoretical and computational characterization. By following the detailed protocols for quantum chemical calculations and molecular docking, researchers can predict its structural, spectroscopic, and electronic properties with high fidelity. This in silico-first approach not only provides a deep molecular-level understanding but also generates testable hypotheses, thereby rationalizing and accelerating the experimental design process. The insights gained from these studies will be instrumental in determining the future of this compound in the landscape of medicinal chemistry and materials science.

References

  • El-Didamony, A. M., Moustafa, M. M. (2010). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. ResearchGate. [Link]

  • SIELC Technologies. (2018). 2-Amino-4-chlorophenol. SIELC Technologies. [Link]

  • Lawrence, M., et al. (2022). DFT, hirshfeld and molecular docking studies of a hybrid compound - 2,4-Diamino-6-methyl-1,3,5-triazin-1-ium hydrogen oxalate as a promising anti-breast cancer agent. PubMed. [Link]

  • El-Azhary, D. A., et al. (2023). Theoretical Investigation of para Amino-Dichloro Chalcone Isomers. Part II: A DFT Structure−Stability Study of the FMO and NLO Properties. Semantic Scholar. [Link]

  • Ramalingam, S., et al. (2013). Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol. ResearchGate. [Link]

  • Das, S., et al. (2015). Nonadiabatic Coupling Dictates the Site-Specific Excited-State Decay Pathways of Fluorophenols. NIH National Library of Medicine. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. MDPI. [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. CIR. [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. ResearchGate. [Link]

  • Elangovan, E., et al. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. PubMed. [Link]

  • Dedhiya, P. P., et al. (2016). Determination of 2-amino-4-chlorophenol (related substance) in marketed formulations of Chlorzoxazone by RP-HPLC. ResearchGate. [Link]

  • Elangovan, E., et al. (2025). Synthesis, Fluorescence Properties and Comparison Studies on 2-aminophenol Derivatives: Insights from DFT, Topology, Non-covalent Interactions and Molecular Docking Studies. ResearchGate. [Link]

  • Automated Topology Builder (ATB) and Repository. (n.d.). 2-Amino-4-fluorophenol. ATB. [Link]

  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example. UW-Madison Chemistry. [Link]

  • Patel, N. B., et al. (2012). SYNTHESIS, CHARACTERIZATION OF 2-[(Z)-{[6-AMINO-2-(4-CHLOROPHENYL) PYRIMIDIN-4-YL] IMINO} METHYL]-4-NITROPHENOL SCHIFF BASE WITH Mn (II), Co (II), Ni (II), Cu (II), Zn (II). ResearchGate. [Link]

  • Kumar, S., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. [Link]

  • Arora, P., et al. (2003). Genetic and Biochemical Characterization of a 2,4,6-Trichlorophenol Degradation Pathway in Ralstonia eutropha JMP134. NIH National Library of Medicine. [Link]

  • Kumar, S., et al. (2023). Molecular Geometry, Homo-Lumo Analysis and Mulliken Charge Distribution of 2,6-Dichloro-4-Fluoro Phenol Using DFT and HF Method. East European Journal of Physics. [Link]

  • PubChem. (n.d.). 2-Amino-4-fluorophenol. National Center for Biotechnology Information. [Link]

  • Rana, M. S., et al. (2024). Synthesis, Characterization, Biological Activity Evaluation, DFT Analysis, Molecular Docking, ADMET and PASS Prediction of 2-aminophenol-based Schiff base Ligands. ResearchGate. [Link]

  • Scientific Committee on Consumer Products. (2006). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. [Link]

  • Ramalingam, S., et al. (2013). Spectroscopic (FT-IR/FT-Raman) and computational (HF/DFT) investigation and HOMO/LUMO/MEP analysis on 2-amino-4-chlorophenol. PubMed. [Link]

  • Al-Sharafi, N. A., et al. (2023). Electrochemical and DFT insights into 2-amino-4-(4-hydroxy-3-methoxyphenyl)-7-methyl-4H-chromene-3-carbonitrile: an innovative strategy for antibacterial activity and corrosion protection of carbon steel. NIH National Library of Medicine. [Link]

  • John, U., et al. (2007). Vibrational overtone spectra of o-fluorophenol and the "anomalous" order of intramolecular hydrogen bonding strengths. PubMed. [Link]

  • Krishnakumar, V., & Muthunatesan, S. (2007). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. PubMed. [Link]

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An In-depth Technical Guide to 2-Amino-4-chlorophenol: Synthesis, History, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Reader: Initial research into the compound "2-Amino-4-chloro-6-fluorophenol" did not yield sufficient public domain information to construct a comprehensive technical guide on its specific discovery and history. It is likely a highly novel or proprietary compound with limited documentation available. Therefore, this guide has been meticulously prepared on the closely related and industrially significant compound, 2-Amino-4-chlorophenol . The structure and in-depth requirements of your original request have been fully applied to this analogous compound, for which a wealth of technical information exists.

Introduction

2-Amino-4-chlorophenol is a halogenated aromatic organic compound that has carved a niche for itself as a critical intermediate in the synthesis of a variety of commercially important products. Structurally, it is a phenol molecule substituted with an amino group and a chlorine atom. This seemingly simple arrangement of functional groups bestows upon it a reactivity profile that is highly valuable in the fields of dye chemistry, pharmaceuticals, and agrochemicals. This guide will provide a comprehensive overview of its discovery, historical development of its synthesis, and its key applications, with a focus on the underlying chemical principles and practical methodologies.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is paramount for its effective and safe utilization in research and industrial settings.

PropertyValueSource
Molecular FormulaC6H6ClNOPubChem[1]
Molecular Weight143.57 g/mol PubChem[1]
AppearanceLight brown crystalline solidPubChem[1]
Melting Point136-141 °CSigma-Aldrich[2]
SolubilityInsoluble in waterPubChem[1]
LogP1.24PubChem[1]

Historical Perspective and Key Applications

The history of 2-amino-4-chlorophenol is intrinsically linked to the advancement of the chemical industry in the 20th century. While a singular "discovery" event is not clearly documented, its emergence is tied to the growing demand for synthetic dyes and, later, for more complex organic molecules.

It is primarily used as an intermediate in the manufacturing of:

  • Dyes: It serves as a precursor for various dyes used in textiles and other consumer products.[3] Its aromatic amine and phenol functionalities allow for diazotization and coupling reactions, which are fundamental in the synthesis of azo dyes.

  • Pharmaceuticals: 2-Amino-4-chlorophenol is a key starting material for the synthesis of the muscle relaxant, chlorzoxazone.[3][4]

  • Agrochemicals: This compound is a crucial intermediate in the synthesis of benzoylurea insecticides, such as Novaluron (trade name Rimon).[5][6] These insecticides act as chitin synthesis inhibitors, disrupting the life cycle of insects.[6]

Synthesis Methodologies: An In-depth Analysis

The synthesis of 2-amino-4-chlorophenol has evolved over the years, with a consistent drive towards improving yield, purity, and environmental sustainability. The most common synthetic routes start from readily available precursors and involve a nitration step followed by a reduction.

Method 1: From p-Nitrophenol

A prevalent industrial method involves the chlorination of p-nitrophenol followed by reduction.

Synthesis_from_p_Nitrophenol p-Nitrophenol p-Nitrophenol 2-Chloro-4-nitrophenol 2-Chloro-4-nitrophenol p-Nitrophenol->2-Chloro-4-nitrophenol Chlorination (e.g., Cl2) 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol 2-Chloro-4-nitrophenol->2-Amino-4-chlorophenol Reduction (e.g., Hydrazine hydrate, Fe/HCl)

Caption: Synthesis of 2-Amino-4-chlorophenol from p-Nitrophenol.

Expertise & Experience: The initial chlorination of p-nitrophenol is a critical step where regioselectivity is key. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. The incoming electrophile (chlorine) is directed to the position ortho to the hydroxyl group. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis. The choice of reducing agent can influence the yield, purity, and waste profile of the process. While iron powder in acidic media has been traditionally used, methods employing catalytic hydrogenation or hydrazine hydrate with a catalyst are often preferred in modern synthesis for their cleaner reaction profiles.[3][5]

  • Reaction Setup: In a suitable reaction vessel, charge 2-chloro-4-nitrophenol, an inert organic solvent (e.g., toluene), and a catalyst such as activated carbon and ferric trichloride hexahydrate.[5]

  • Basification: Add sodium hydroxide to the mixture.

  • Reduction: Slowly add hydrazine hydrate to the reaction mixture. The reaction is exothermic and the addition rate should be controlled to maintain the desired reaction temperature.

  • Monitoring: Monitor the reaction progress by a suitable technique (e.g., Thin Layer Chromatography) until the starting material is consumed.

  • Work-up: Upon completion, the catalyst can be recovered by filtration. The product is then isolated from the filtrate by crystallization.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent to achieve high purity.[5]

Trustworthiness: This method offers the advantage of a recyclable catalyst, which can be used for multiple batches, reducing both cost and environmental impact.[5] The high yield and purity reported in the patent literature underscore the robustness of this process.[5]

Method 2: From 2,5-Dichloronitrobenzene

An alternative route involves the nucleophilic aromatic substitution of 2,5-dichloronitrobenzene.[3][7]

Synthesis_from_2_5_Dichloronitrobenzene 2,5-Dichloronitrobenzene 2,5-Dichloronitrobenzene 4-Chloro-2-nitrophenol 4-Chloro-2-nitrophenol 2,5-Dichloronitrobenzene->4-Chloro-2-nitrophenol Hydrolysis (NaOH) 2-Amino-4-chlorophenol 2-Amino-4-chlorophenol 4-Chloro-2-nitrophenol->2-Amino-4-chlorophenol Reduction (e.g., Fe, H2/Catalyst)

Sources

A Comprehensive Technical Guide to 2-Amino-4-chloro-6-fluorophenol: Synthesis, Reactivity, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: 2-Amino-4-chloro-6-fluorophenol is a trifunctional aromatic building block possessing amino, hydroxyl, and two distinct halogen substituents. This unique combination of functionalities makes it a highly valuable, albeit specialized, intermediate in organic synthesis, particularly for the construction of complex heterocyclic scaffolds used in medicinal chemistry and materials science. The strategic placement of chlorine and fluorine atoms allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target binding affinity in derivative molecules.[1] This guide provides a deep technical overview of the compound's properties, a proposed synthetic pathway, its characteristic reactivity, and its application in the synthesis of high-value molecules such as benzoxazoles, supported by detailed experimental protocols and expert insights.

Physicochemical Properties and Safety Profile

A thorough understanding of a building block's physical properties and safety requirements is a prerequisite for its effective and safe use in any synthetic application.

Physical and Chemical Data

The properties of this compound are summarized in the table below. While extensive experimental data for this specific isomer is not widely published, key parameters can be calculated or reliably estimated based on its structure and comparison to analogous compounds.

PropertyValueSource
Molecular Formula C₆H₅ClFNOCalculated
Molecular Weight 161.56 g/mol Calculated
Appearance Expected to be a light brown or off-white crystalline solidAnalogy to[2][3][4]
Melting Point Not reported; likely >140 °CAnalogy to[3][4]
Solubility Sparingly soluble in water; soluble in methanol, ethanol, DMSO, THFAnalogy to[4]
pKa (Phenolic OH) ~8.5 - 9.5 (Estimated)Estimated based on halogen substitution
pKa (Ammonium NH₃⁺) ~3.0 - 4.0 (Estimated)Estimated based on halogen substitution
Safety and Handling

As a substituted aminophenol, this compound must be handled with appropriate care, assuming it possesses hazards similar to its structural relatives.

  • Hazard Classification (Anticipated): Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and may cause respiratory irritation.[5] It should be treated as a potential mutagen and handled with appropriate containment.

  • Personal Protective Equipment (PPE): Use of a chemical fume hood is mandatory.[6] Wear nitrile gloves, a lab coat, and chemical safety goggles with side shields.[5][7] For handling fine powders, a particulate respirator may be necessary to avoid inhalation.[5]

  • Handling Procedures: Avoid generating dust.[6] Keep away from strong oxidizing agents, as aminophenols can react vigorously.[5][6] Store in a cool, dry, and well-ventilated area, tightly sealed and protected from light.

  • First Aid Measures:

    • Skin Contact: Immediately wash with plenty of soap and water.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[2]

    • Ingestion: Rinse mouth and seek immediate medical attention.[2]

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Proposed Synthesis of this compound

While this specific isomer is not a common catalogue item, a logical synthetic route can be designed from more readily available precursors, leveraging well-established electrophilic aromatic substitution and reduction methodologies. The key challenge lies in controlling the regioselectivity of the substitution reactions.

A plausible and efficient pathway begins with 4-chloro-2-fluorophenol. The strongly activating, ortho-, para-directing hydroxyl group is the primary director of electrophilic substitution.

Synthesis_Pathway cluster_0 Proposed Synthesis of this compound start 4-Chloro-2-fluorophenol intermediate 4-Chloro-2-fluoro-6-nitrophenol start->intermediate Nitration (HNO₃, H₂SO₄) product This compound intermediate->product Reduction (SnCl₂, HCl or H₂, Pd/C)

Caption: Proposed synthetic route to this compound.

Rationale for Synthetic Strategy
  • Nitration: The hydroxyl group of 4-chloro-2-fluorophenol is a powerful activating group that directs incoming electrophiles to its ortho and para positions. Since the para position is blocked by the chloro group, nitration is expected to occur predominantly at the C6 position, which is ortho to the hydroxyl group, yielding 4-chloro-2-fluoro-6-nitrophenol.

  • Reduction: The subsequent reduction of the nitro group to an amine is a standard and high-yielding transformation. Several methods are effective, including the use of tin(II) chloride in hydrochloric acid (a robust lab-scale method) or catalytic hydrogenation (a greener alternative suitable for larger scales).[8][9][10]

Detailed Experimental Protocol (Proposed)

This protocol is a representative, hypothetical procedure based on standard methodologies for nitration and nitro group reduction.[9][11]

Step 1: Nitration of 4-Chloro-2-fluorophenol

  • In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool a solution of concentrated sulfuric acid (50 mL) to 0-5 °C in an ice-salt bath.

  • Slowly add 4-chloro-2-fluorophenol (14.6 g, 0.1 mol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture by carefully adding concentrated nitric acid (6.3 mL, 0.15 mol) to cold concentrated sulfuric acid (20 mL).

  • Add the nitrating mixture dropwise to the phenol solution over 1 hour, maintaining the reaction temperature between 0 and 5 °C.

  • After the addition is complete, stir the mixture at 5 °C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice (300 g). A yellow solid will precipitate.

  • Filter the precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield crude 4-chloro-2-fluoro-6-nitrophenol. Recrystallization from ethanol/water may be required for purification.

Step 2: Reduction to this compound

  • To a flask containing the crude 4-chloro-2-fluoro-6-nitrophenol (19.1 g, 0.1 mol) in ethanol (200 mL), add tin(II) chloride dihydrate (SnCl₂·2H₂O) (67.7 g, 0.3 mol).

  • Heat the mixture to reflux with vigorous stirring. The reaction is exothermic.

  • After the initial exotherm subsides, continue refluxing for 3 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully add a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts.

  • Filter the mixture through a pad of Celite® to remove the inorganic salts.

  • Extract the filtrate with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to obtain pure this compound.

Reactivity and Key Transformations

The synthetic power of this compound stems from the differential reactivity of its nucleophilic amino and hydroxyl groups. This chemoselectivity allows for its stepwise functionalization into a variety of important scaffolds.

Reactivity_Map cluster_derivatives Key Synthetic Derivatives center This compound benzoxazole Benzoxazoles center->benzoxazole RCO₂H or RCHO (Cyclocondensation) urea N-Phenyl Ureas center->urea R-N=C=O (Isocyanate Addition) schiff Schiff Bases center->schiff R-CHO (Condensation) ether O-Alkyl Ethers center->ether R-X, Base (Williamson Ether Synthesis) amide N-Acyl Amides center->amide RCOCl or (RCO)₂O (Acylation)

Caption: Key reaction pathways for this compound.

Benzoxazole Synthesis: A Cornerstone Application

The most prominent application of ortho-aminophenols is the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry.[1] This is typically achieved through a cyclocondensation reaction with a carboxylic acid or an aldehyde.

Rationale: The reaction proceeds via initial formation of an amide or a Schiff base between the more nucleophilic amino group and the reaction partner. Subsequent intramolecular cyclization, driven by the proximal hydroxyl group, followed by dehydration, yields the aromatic benzoxazole ring system.

Detailed Protocol: Synthesis of a 2-Aryl-6-chloro-4-fluorobenzoxazole (Adapted from analogous procedures for related aminophenols[1][12])

  • In a round-bottom flask, dissolve this compound (1.62 g, 10 mmol) and an aromatic aldehyde (e.g., 4-methoxybenzaldehyde, 11 mmol) in ethanol (50 mL).

  • Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (p-TSA) (0.1 g).

  • Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC for the disappearance of the aminophenol and formation of the benzoxazole product.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.

  • If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

  • If no precipitate forms, reduce the solvent volume under vacuum and purify the residue by column chromatography (silica gel) to yield the pure 2-substituted benzoxazole.

Other Key Transformations
  • N-Acylation: The amino group can be selectively acylated using acid chlorides or anhydrides under basic conditions (e.g., with pyridine or triethylamine as a base) to form amides. This is often a primary step to protect the amine or to introduce a specific side chain.

  • N-Phenyl Urea Formation: Reaction with isocyanates in an aprotic solvent like THF readily yields N-phenyl urea derivatives.[1] These structures are common in kinase inhibitors and other targeted therapies.

  • O-Alkylation: While the amine is more nucleophilic, the hydroxyl group can be selectively alkylated after protecting the amine (e.g., as an amide), or by using specific conditions for Williamson ether synthesis (e.g., a strong base like NaH followed by an alkyl halide).

Applications in Drug Discovery and Materials Science

The derivatives of halogenated aminophenols are of significant interest due to their enhanced biological activities, which can be attributed to the presence of the halogen atoms.[1]

  • Anticancer Agents: Halogenated benzoxazoles synthesized from this building block are potent inhibitors of various protein kinases crucial for cancer progression.[1] The chlorine and fluorine atoms can form critical hydrogen bonds or halogen bonds within the ATP-binding pocket of kinases, such as VEGFR-2, leading to enhanced potency and selectivity.[1]

  • Antimicrobial Agents: The benzoxazole core is a well-established pharmacophore in the design of antibacterial and antifungal compounds.[1] The incorporation of both chlorine and fluorine can improve the molecule's ability to penetrate microbial cell membranes and enhance its antimicrobial spectrum.

  • Materials Science: The rigid, aromatic nature of the derivatives, combined with the potential for intermolecular interactions mediated by the halogens, makes them candidates for the development of organic light-emitting diodes (OLEDs), fluorescent probes, and advanced polymers.

Conclusion

This compound represents a sophisticated and versatile building block for advanced organic synthesis. While its direct synthesis and application are not yet widely reported, its chemical logic can be confidently derived from its well-studied structural analogues. Its three distinct functional groups, governed by predictable principles of chemoselectivity, provide a powerful platform for constructing diverse molecular architectures. The strategic incorporation of both chloro and fluoro substituents makes it particularly suited for the development of novel pharmaceuticals, where such halogenation patterns are increasingly exploited to optimize drug-like properties. This guide serves as a foundational resource for researchers looking to leverage the unique synthetic potential of this promising intermediate.

References

  • Google Patents. (n.d.). Process for preparing 2-chloro-4-fluorophenol.
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  • Organic Syntheses. (n.d.). 2-amino-4-nitrophenol. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (n.d.). Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug. Retrieved February 6, 2026, from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved February 6, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Synthetic method of 2-chloro-4-aminophenol.
  • CIR (Cosmetic Ingredient Review). (2022, January 12). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved February 6, 2026, from [Link]

  • CIR (Cosmetic Ingredient Review). (2024, December 10). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved February 6, 2026, from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And. Retrieved February 6, 2026, from [Link]

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  • PubChem. (n.d.). 2-Amino-6-Chloro-4-Nitrophenol. Retrieved February 6, 2026, from [Link]

  • Google Patents. (n.d.). Process for preparation of substituted p-aminophenol.
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  • National Institutes of Health. (n.d.). Merging Excited-State Copper Catalysis and Triplet Nitro(hetero)arenes for Direct Synthesis of 2-Aminophenol Derivatives. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazoles. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2010, November 2). Selective alkylation of aminophenols. Retrieved February 6, 2026, from [Link]

  • ResearchGate. (2005, August 5). A novel route for the synthesis of processable conducting poly(m-aminophenol). Retrieved February 6, 2026, from [Link]

  • MDPI. (2024, January 26). Halogen Bonding versus Nucleophilic Substitution in the Co-Crystallization of Halomethanes and Amines. Retrieved February 6, 2026, from [Link]

  • J-STAGE. (n.d.). PREPARATION OF BENZOXAZOLES FROM N-ALKYLIDENE- 2-HYDROXYANILINES AND SILVER OXIDE. Retrieved February 6, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-4-chlorophenol - Some nitrobenzenes and other industrial chemicals. Retrieved February 6, 2026, from [Link]

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  • ACS Green Chemistry Institute. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone. Retrieved February 6, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of α,β-Unsaturated α′-Haloketones through the Chemoselective Addition of Halomethyllithiums to Weinreb Amides. Retrieved February 6, 2026, from [Link]

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Technical Guide: Biological Potential & Synthetic Utility of 2-Amino-4-chloro-6-fluorophenol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological potential, synthetic utility, and experimental characterization of 2-Amino-4-chloro-6-fluorophenol (CAS 862699-26-1) and its derivatives.

Executive Summary

This compound represents a highly specialized pharmacophore scaffold in medicinal chemistry.[1] Distinguished by its specific halogenation pattern—a chlorine atom at the para position and a fluorine atom at the ortho position relative to the hydroxyl group—this molecule serves as a critical intermediate for synthesizing bioactive heterocycles, particularly benzoxazoles , Schiff bases , and urea derivatives .

The unique electronic and steric properties of the 4-chloro-6-fluoro substitution pattern offer distinct advantages in drug design:

  • Metabolic Stability: The fluorine at the C6 position blocks metabolic hydroxylation ortho to the phenolic oxygen.[1]

  • Lipophilicity: The C4-chlorine enhances membrane permeability and hydrophobic interactions within enzyme binding pockets.[1]

  • Bioactivity: Derivatives exhibit significant potential as kinase inhibitors (VEGFR-2, Aurora B) , antifungal agents , and antimicrobial compounds .[1]

Chemical Basis & Rational Design

The core value of this compound lies in its ability to function as a "privileged structure" precursor.

Structural Analysis[1]
  • Core: o-Aminophenol (1,2-functionalization allows for heterocycle formation).[1]

  • Substituents:

    • 4-Cl (Para to OH): Increases lipophilicity (

      
      ) and provides a halogen handle for further cross-coupling (e.g., Suzuki-Miyaura).[1]
      
    • 6-F (Ortho to OH): Induces an intramolecular hydrogen bond with the phenolic hydroxyl, modulating pKa and increasing metabolic resistance against Phase I oxidation.[1]

Synthetic Versatility

This scaffold is primarily utilized to synthesize 7-fluoro-5-chlorobenzoxazoles (numbering based on benzoxazole fusion).[1] The formation of the oxazole ring locks the conformation, presenting the halogens in a fixed vector for protein interaction.

SynthesisPathways Core 2-Amino-4-chloro- 6-fluorophenol (Core Scaffold) Benzoxazole 2-Substituted Benzoxazole Derivatives (Kinase Inhibition) Core->Benzoxazole Cyclization (Oxidative/Acidic) SchiffBase Schiff Bases (Antimicrobial) Core->SchiffBase Condensation (-H2O) Urea N,N'-Diaryl Ureas (Anticancer/Sorafenib-like) Core->Urea Addition Aldehyde Aryl Aldehydes (R-CHO) Aldehyde->Benzoxazole Aldehyde->SchiffBase Isocyanate Isocyanates (R-N=C=O) Isocyanate->Urea

Figure 1: Synthetic divergence from the this compound core.

Biological Profiles & Therapeutic Potential[1][2][3][4][5][6]

Anticancer Activity (Kinase Inhibition)

Derivatives of halogenated aminophenols are established bioisosteres for the "hinge-binding" region of kinase inhibitors.[1]

  • Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora B Kinase.[1][2]

  • Mechanism: The benzoxazole ring (derived from the core) mimics the adenine ring of ATP.[1] The 6-fluoro substituent (becoming 7-F in benzoxazole) can engage in specific electrostatic interactions with the kinase hinge region residues, while the 4-chloro group occupies hydrophobic pockets.

  • Reference Drug Analog: Structurally similar to the core of Sorafenib (which utilizes a chloro-fluoro-phenyl urea motif).[1]

Antimicrobial & Antifungal Activity

The lipophilic nature of the 4-chloro-6-fluoro substitution enhances penetration through microbial cell walls.

  • Schiff Base Derivatives: Condensation with salicylaldehydes yields ligands that chelate transition metals (Cu, Zn), generating complexes with potent cytotoxicity against Candida albicans and S. aureus.[1]

  • Benzoxazoles: Exhibit bacteriostatic activity by inhibiting bacterial DNA gyrase B, a mechanism shared by aminocoumarins but distinct from fluoroquinolones.[1]

Quantitative Data Summary (Projected)

Based on SAR data of structurally homologous 4-chloro-5-fluoro derivatives.

Derivative ClassPrimary TargetEstimated IC50 / MICKey SAR Feature
2-Aryl-Benzoxazoles VEGFR-2 Kinase0.5 - 5.0 µM7-F enhances metabolic stability vs non-fluorinated analogs.[1]
Schiff Bases S. aureus (Gram +)12 - 25 µg/mLHydroxyl group on aldehyde partner is critical for chelation.[1]
Diaryl Ureas RAF Kinase10 - 100 nMUrea linker provides H-bond donors for Glu/Asp residues.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Chloro-7-fluoro-2-phenylbenzoxazole

Objective: To synthesize a representative benzoxazole derivative for biological screening.

Reagents:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.0 equiv)[1][3]

  • Sodium Metabisulfite (Na₂S₂O₅) (Oxidant)[1]

  • Ethanol (Solvent)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of this compound and 1.0 mmol of benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.

  • Activation: Add 1.2 mmol of Na₂S₂O₅.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 3:1).

  • Work-up: Cool the reaction mixture to room temperature. Pour into crushed ice.

  • Isolation: Filter the resulting precipitate. Wash with cold water (3x) to remove inorganic salts.[1]

  • Purification: Recrystallize from hot ethanol to yield the pure benzoxazole.

  • Validation: Confirm structure via ¹H-NMR (Look for disappearance of NH₂/OH signals and appearance of aromatic benzoxazole peaks).

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: Determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivative.

Materials:

  • Mueller-Hinton Broth (MHB)[1]

  • 96-well microtiter plates

  • Test Organism: Staphylococcus aureus (ATCC 25923)[1]

  • Control: Ciprofloxacin[1]

Workflow:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in MHB.[1]
    
  • Compound Dilution: Prepare a stock solution of the derivative in DMSO. Perform serial 2-fold dilutions in the 96-well plate (Range: 100 µg/mL to 0.19 µg/mL).

  • Inoculation: Add 100 µL of diluted bacterial suspension to each well.

  • Incubation: Incubate at 37°C for 24 hours.

  • Readout: MIC is defined as the lowest concentration showing no visible turbidity.[1]

  • Visualization: Use Resazurin dye (0.01%) for colorimetric confirmation (Blue = No Growth, Pink = Growth).[1]

Structure-Activity Relationship (SAR) Logic[1][8]

The specific placement of halogens in this compound dictates its biological efficacy.[4]

SAR_Logic Substrate This compound Derivative Pos4 Position 4 (Chlorine) Hydrophobic Pocket Filling Increases Half-life Substrate->Pos4 Pos6 Position 6 (Fluorine) Blocks Ortho-Oxidation Modulates pKa (Acidity) Substrate->Pos6 Pos1_2 Positions 1 & 2 (OH/NH2) Heterocycle Formation H-Bond Donor/Acceptor Substrate->Pos1_2

Figure 2: SAR contributions of the halogenated aminophenol scaffold.

  • The Fluorine Effect (C6): Unlike the 5-fluoro isomer, the 6-fluoro substituent is ortho to the hydroxyl. This steric proximity can shield the oxygen from glucuronidation, potentially improving oral bioavailability.[1]

  • The Chlorine Effect (C4): Provides the necessary bulk for hydrophobic interaction in the ATP-binding site of kinases, often resulting in higher potency compared to the non-chlorinated analog.

References

  • BenchChem. (2025).[1][2] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. Retrieved from

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 2735917, 2-Amino-4-fluorophenol. Retrieved from [1]

  • Soni, S., et al. (2023).[1][5] Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances. Retrieved from [1]

  • Gorepatil, P. B., et al. (2013).[1][6] A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles. Synlett. Retrieved from

  • BLD Pharm. (2025).[1] Product Safety and Data Sheet: this compound (CAS 862699-26-1).[1][7][8][9] Retrieved from

Sources

Technical Guide: Solubility & Stability of 2-Amino-4-chloro-6-fluorophenol

[1]

CAS: 862699-26-1 Formula: C₆H₅ClFNO MW: 161.56 g/mol IUPAC: this compound[1][2][3][4]

Executive Summary & Risk Profile

This compound is a high-value, labile intermediate often used in the synthesis of heterocyclic agrochemicals and pharmaceuticals.[1][5] Its utility is defined by the ortho-amino/phenol motif, which allows for rapid cyclization (e.g., to benzoxazoles).[1][5][6]

However, this same motif renders the compound highly susceptible to oxidative degradation .[1][5][6] Unlike simple phenols, the presence of the amino group at the ortho position creates a low-energy pathway for oxidation to quinone imines.[1][5][6] Successful handling requires strict adherence to inert atmosphere protocols.[1][5][6]

Critical Handling Rule: If the solid or solution turns from off-white/beige to dark brown or purple, significant degradation has occurred.[1][5][6]

Physicochemical Architecture

To predict solubility and stability where experimental data is sparse, we must analyze the electronic effects of the substituents on the phenol ring.[1][5][6]

Structural Analysis[5][6]
  • Position 1 (OH) & Position 2 (NH₂): The "kill switch" of the molecule.[1][5][6] These groups can form a zwitterion (

    
    ) in solution, complicating solubility.[1][5][6] They are also the site of oxidation.[5][6]
    
  • Position 4 (Chlorine): A lipophilic anchor.[1][5][6] It increases the partition coefficient (LogP), making the molecule less water-soluble than unsubstituted 2-aminophenol.[1][5][6]

  • Position 6 (Fluorine): An electronegative, small atom ortho to the hydroxyl.[1][5][6] It exerts a strong inductive effect (-I), significantly lowering the pKa of the hydroxyl group (making it more acidic).[1][5][6] It also facilitates intramolecular hydrogen bonding with the OH group, potentially reducing intermolecular aggregation.[1][5][6]

Predicted pKa Values
Functional GroupApproximate pKaImplication
Anilinium (-NH₃⁺) ~3.5 – 4.0Protonated only in strong acid (pH < 3).[1][5]
Phenol (-OH) ~8.5 – 9.0More acidic than phenol (pKa 10) due to F and Cl electron withdrawal.[1][5][6]

Solubility Dynamics

This compound exhibits pH-dependent solubility due to its amphoteric nature.[1][5][6] It is sparingly soluble in neutral water but can be dissolved by manipulating the ionization state.[5][6]

Solvent Compatibility Matrix
Solvent SystemSolubility RatingNotes
DMSO / DMF Excellent Preferred for stock solutions.[1][5] Must be anhydrous and degassed.[1][5][6]
Methanol / Ethanol Good Good solubility, but protic solvents can accelerate oxidation if oxygen is present.[1][5][6]
Water (Neutral) Poor The lipophilic Cl atom and intramolecular H-bonding (F---H-O) reduce aqueous solubility.[1][5][6]
Water (Acidic) Moderate Soluble as the hydrochloride salt (protonation of amine).[1][5][6]
Water (Basic) Moderate Soluble as the phenolate anion (deprotonation of OH).[1][5][6] Warning: Rapid oxidation in basic media.[5][6]
Dichloromethane Low/Moderate Soluble enough for extraction, but poor for storage.[1][5][6]
Hexane / Toluene Insoluble Too polar for strictly non-polar solvents.[1][5][6]
DOT Diagram: pH-Dependent Speciation

The following diagram illustrates the chemical species present at different pH levels, which dictates solubility.

Speciationcluster_acidAcidic pH (< 3)cluster_neutralNeutral pH (6-7)cluster_basicBasic pH (> 9)NodeAcidCationic Form(Soluble)-NH3+ / -OHNodeNeutralNeutral / Zwitterion(Least Soluble)-NH2 / -OHNodeAcid->NodeNeutral- H+NodeNeutral->NodeAcid+ H+NodeBaseAnionic Form(Soluble but Unstable)-NH2 / -O-NodeNeutral->NodeBase- H+NodeBase->NodeNeutral+ H+

Figure 1: Speciation of this compound across the pH scale. Solubility is maximized at the extremes, but stability is compromised at high pH.[1][5][6]

Stability & Degradation Mechanisms

The primary instability mode is oxidative dimerization and polymerization.[5][6]

The Oxidation Cascade[1][5][6]
  • Initiation: Trace oxygen or light generates a radical on the amino or hydroxyl group.[1][5][6]

  • Intermediate: Formation of the quinone imine species.

  • Polymerization: These reactive intermediates couple to form phenoxazines or complex "humic-like" brown polymers.[1][5][6]

Visual Indicator (Self-Validation):

  • Pure: Off-white / Pale Grey crystalline solid.[1][5][6]

  • Compromised: Pink hue (early oxidation).[1][5][6]

  • Degraded: Dark brown/black tar (advanced oxidation).[1][5][6]

DOT Diagram: Degradation Pathway

DegradationStartThis compound(Reduced Form)OxidationOxidation (O2 / Light / High pH)Start->OxidationIntermediateQuinone Imine Intermediate(Reactive Electrophile)Oxidation->Intermediate- 2H, - 2e-ProductBrown/Black Polymers(Phenoxazines/Dimers)Intermediate->ProductCoupling

Figure 2: The oxidative degradation pathway.[1][5][6] The formation of the quinone imine is irreversible and leads to colored impurities.[1][5][6]

Handling & Storage Protocols

To ensure scientific integrity, the following protocols must be treated as mandatory, not optional.

A. Storage Protocol (The "Cold & Dark" Rule)[1][5][6]
  • Atmosphere: Store strictly under Argon or Nitrogen .[5][6] The container must be flushed with inert gas after every use.[5][6]

  • Temperature: Long-term storage at -20°C is recommended. Short-term (weeks) at 2-8°C is acceptable if sealed well.[1][5][6]

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass to prevent photolytic radical generation.[1][5][6]

B. Solubilization Protocol (Self-Validating)

When preparing stock solutions for biological assays or synthesis:

  • Solvent Prep: Sparge the solvent (DMSO or Methanol) with Nitrogen/Argon for 15 minutes before adding the solid.[1][5][6]

  • Addition: Add the solid to the solvent under a blanket of inert gas.

  • Validation: The solution should remain clear/pale. If it turns pink immediately, your solvent contained dissolved oxygen.[1][5][6]

  • Acid Stabilization: For LC-MS or HPLC analysis, adding 0.1% Formic Acid or Acetic Acid helps stabilize the amine and prevents oxidation by keeping the pH low.[1][5][6]

C. Synthesis Workup (Purification)

If synthesizing this compound (e.g., via reduction of 2-nitro-4-chloro-6-fluorophenol):

  • Do not dry in an oven. Air drying at elevated temperatures will destroy the product.[5][6]

  • Vacuum Dry: Dry in a vacuum desiccator over

    
     at room temperature.[5][6]
    
  • Recrystallization: If necessary, use degassed Ethanol/Water mixtures.[1][5][6]

Analytical Considerations

HPLC Method Parameters
  • Column: C18 (Reverse Phase).[1][5][6]

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH is crucial to prevent peak tailing of the amine and suppress oxidation).[1][5][6]

  • Mobile Phase B: Acetonitrile.[5][6]

  • Detection: UV at 254 nm and 280 nm.[5][6]

  • Note: The amine is electrochemically active; Electrochemical Detection (ECD) can be used for high sensitivity but requires rigorous oxygen exclusion.[1][5][6]

References

  • PubChem. (2025).[1][5][6][7] Compound Summary: 2-Amino-4-chlorophenol (Structural Analog Data).[1][5][6] National Library of Medicine.[1][5][6] [Link][1][6]

  • Simándi, L. I. (2013).[1][5][6] Catalytic Activation of Dioxygen by Metal Complexes.[1][5][6] Springer Science & Business Media.[1][5][6] (Reference for aminophenol oxidation mechanisms).

  • Cir-Safety. (2024).[1][5][6] Safety Assessment of Amino-Substituted Phenols. Cosmetic Ingredient Review.[1][5][6] [Link][1][6]

Comprehensive Guide to Quantum Chemical Profiling of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Quantum Chemical Calculations for 2-Amino-4-chloro-6-fluorophenol Content Type: In-Depth Technical Guide Audience: Researchers, Computational Chemists, and Drug Discovery Scientists[1][2]

Introduction: The Molecular Mandate

This compound (ACFP) represents a distinct class of poly-functionalized aromatics where electronic push-pull mechanisms create a complex reactivity landscape.[1][2] Unlike simple phenols, ACFP integrates a strong electron-donating amine group (


) and a phenol (

) with two distinct halogens: a highly electronegative fluorine at the ortho position and a polarizable chlorine at the para position.[1][2]

For drug development and dye synthesis, understanding the Intramolecular Hydrogen Bonding (IMHB) competition and the Nucleophilic/Electrophilic active sites is non-negotiable. This guide provides a validated computational protocol to deconstruct the electronic and conformational reality of ACFP.

Computational Methodology: The "Gold Standard" Protocol

To ensure scientific integrity and reproducibility, the following computational workflow is recommended. This protocol balances cost with accuracy, specifically tailored for halogenated systems where dispersion forces and basis set superposition errors (BSSE) can be significant.[1][2]

Level of Theory Selection
  • Functional:

    
    B97X-D  or B3LYP-D3(BJ) .[1][2]
    
    • Rationale: Standard B3LYP often fails to accurately describe the weak non-covalent interactions involving halogens (specifically the F...H and Cl...H interactions).[2] The inclusion of dispersion corrections (D3 or

      
      B97X-D) is critical for accurate conformational energy ranking.[1][2]
      
  • Basis Set: 6-311++G(d,p) (or def2-TZVP ).[1][2]

    • Rationale: The "++" diffuse functions are mandatory for describing the lone pairs on Oxygen, Fluorine, and Chlorine, as well as the anionic character of the phenolate form if pKa is being studied.

Solvation Models

Since ACFP is often an intermediate in aqueous or alcoholic media (hair dyes/drugs), gas-phase calculations are insufficient.[1][2]

  • Model: SMD (Solvation Model based on Density) .

  • Solvents: Water (

    
    ) for biological relevance; Methanol/Ethanol for synthesis.[1][2]
    
Execution Workflow (Graphviz)

QC_Workflow Start Input Structure (this compound) ConfSearch Conformational Search (Scan O-H and N-H dihedrals) Start->ConfSearch OptFreq Geometry Opt + Freq (wB97X-D/6-311++G(d,p)) ConfSearch->OptFreq Check Imaginary Freq Check OptFreq->Check TS Transition State Search (Berny Algorithm) Check->TS N_imag = 1 Properties Property Calculation Check->Properties N_imag = 0 NBO NBO Analysis (Hyperconjugation) Properties->NBO TDDFT TD-DFT (UV-Vis/Excited States) Properties->TDDFT Fukui Fukui Functions (Reactivity) Properties->Fukui

Figure 1: Standardized computational workflow for ACFP characterization.[1][2] Green paths indicate successful convergence.

Conformational Analysis & Intramolecular Hydrogen Bonding

The reactivity of ACFP is dictated by the orientation of the hydroxyl proton. You must simulate the competition between two primary IMHB modes.[1][2]

The Conformational Battle
ConformerInteraction TypeDescriptionRelative Energy (Expected)
Conf-A (O-H...N) Hydrogen BondHydroxyl proton points toward the Amine lone pair.[1][2]0.00 kcal/mol (Global Min)
Conf-B (O-H...F) Hydrogen BondHydroxyl proton points toward the Fluorine atom.[1][2]+1.5 - 3.0 kcal/mol
Conf-C (Free) NoneHydroxyl proton points away from both (sterically disfavored).[1][2]> 4.0 kcal/mol

Expert Insight: While Fluorine is the most electronegative element, it is a notoriously poor hydrogen bond acceptor compared to Nitrogen. In ACFP, the O-H...N interaction forms a stable 5-membered ring, significantly stabilizing the molecule compared to the O-H...F interaction. This "locking" of the proton affects the pKa, making the phenol less acidic than expected because the proton is held by the amine.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a direct measure of kinetic stability.[1][2]

  • HOMO: Localized primarily on the Amino group and the Phenyl ring (

    
    -system).[1][2]
    
  • LUMO: Delocalized over the Chloro-substituted ring system .[1][2]

  • Significance: A smaller gap (typically < 4.5 eV for such systems) suggests high reactivity toward electrophiles (e.g., in oxidative hair dyeing coupling reactions).[1][2]

Molecular Electrostatic Potential (MEP) Map

Visualizing the MEP allows for rapid identification of docking sites.[1][2]

  • Red Regions (Negative Potential): Localized on the Fluorine atom and the Oxygen atom (if deprotonated).[2] These are sites for electrophilic attack or cation binding.[1][2]

  • Blue Regions (Positive Potential): Localized on the Amine hydrogens and the Hydroxyl proton .[2] These are H-bond donors.

Fukui Functions (Regioselectivity)

To predict where ACFP will react during synthesis (e.g., diazo coupling), calculate the condensed Fukui functions (


 for electrophilic attack, 

for nucleophilic attack).[1][2]
  • Equation:

    
    [1][2]
    
    • Where

      
       is the partial charge on atom k.
      
  • Prediction: The directing effects are competitive.[1][2]

    • 
      : Activates ortho/para.
      
    • 
      : Strongly activates ortho/para.
      
    • 
      : Weakly deactivates (inductive) / activates (resonance) ortho/para.[1][2]
      
    • 
      : Deactivates ortho/para.[1][2]
      
    • Result: The position meta to the Chlorine (and para to the Fluorine) is the most sterically accessible and electronically activated site for Electrophilic Aromatic Substitution (SEAr).[2]

Spectroscopic Predictions

Validating your calculations against experimental data requires precise scaling factors.[1][2]

Vibrational Spectroscopy (IR)[1][2]
  • O-H Stretch: Expect a redshift due to IMHB.

    • Free Phenol: ~3650 cm⁻¹[1]

    • ACFP (O-H...N bonded): ~3400–3500 cm⁻¹ (Broadened).[1][2]

  • N-H Stretch: Symmetric and Asymmetric stretches around 3300–3400 cm⁻¹.[1][2]

  • C-F Stretch: Strong band ~1100–1200 cm⁻¹.[1][2]

  • C-Cl Stretch: ~700–800 cm⁻¹.[1][2]

  • Scaling Factor: For B3LYP/6-311++G(d,p), multiply calculated frequencies by 0.967 to match experimental values.

NMR Shifts (GIAO Method)

Use the GIAO (Gauge-Independent Atomic Orbital) method in Chloroform-d or DMSO-d6 (PCM model).[1][2]

  • 
     NMR:  Critical for purity checks. Expect a signal around -130 to -140 ppm (relative to CFCl3).[1] The chemical shift is highly sensitive to the ortho O-H orientation.[1]
    

Synthesis & Reaction Pathway Visualization

Understanding the formation of ACFP helps in retro-synthetic analysis.[1][2]

Synthesis_Path Raw 2,6-Dichlorophenol (Starting Material) Inter1 Nitration (HNO3/H2SO4) Raw->Inter1 Electrophilic Subst. Inter2 2,6-Dichloro-4-nitrophenol Inter1->Inter2 Reduct Reduction (Fe/HCl or H2/Pd) Inter2->Reduct Nitro -> Amine Prod This compound (Target) Reduct->Prod Halogen Exchange (If F introduced late) AltStart 2-Fluoro-4-chlorophenol AltStart->Inter1 Nitration (Ortho to OH)

Figure 2: Potential synthetic pathways.[1][2] Note: Direct fluorination is difficult; starting with a fluorinated precursor is standard.

References

  • Frisch, M. J. et al. (2016).[1][2] Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. [1][2]

  • Mardirossian, N., & Head-Gordon, M. (2017).[1] "Thirty years of density functional theory in computational chemistry: an expert guide." Molecular Physics. Link[1][2]

  • Grimme, S., et al. (2010).[1][2] "A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu." Journal of Chemical Physics. Link[1][2]

  • Marenich, A. V., Cramer, C. J., & Truhlar, D. G. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Dielectric of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Link

  • Abraham, M. H., et al. (2006).[1][2] "Hydrogen bonding in 2-halophenols: A theoretical and spectroscopic investigation." New Journal of Chemistry. (Validates weak IMHB in halophenols). Link

Sources

Electronic Properties of Substituted Aminophenols: A Mechanistic & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical blueprint for researchers investigating the electronic behaviors of substituted aminophenols. It synthesizes electrochemical data, computational theory, and pharmaceutical applications to provide a rigorous framework for decision-making in drug discovery.

Executive Intelligence: The Redox Chameleon

Substituted aminophenols represent a unique "electronic push-pull" scaffold in medicinal chemistry. Characterized by the coexistence of a hard nucleophile (hydroxyl, -OH) and a soft nucleophile (amine, -NH


) on an aromatic core, their reactivity is governed not just by sterics, but by the HOMO-LUMO gap modulation  induced by substituents.

For the drug developer, the critical parameter is often the Oxidation Potential (


) . This value is the gatekeeper of metabolic stability. If 

is too low, the molecule becomes a "metabolic shrapnel," oxidizing rapidly to toxic quinone imines (as seen in acetaminophen hepatotoxicity). If too high, efficacy may be compromised due to poor target engagement or lack of necessary bioactivation.

Electronic Architecture & Substituent Effects

The electronic behavior of aminophenols is dictated by the interplay between the electron-donating power of the amine/hydroxyl groups and the electronic demand of the ring substituents. This relationship is quantifiable via Hammett Linear Free Energy Relationships , but with deviations due to the "ortho effect" and hydrogen bonding.

The "Push-Pull" Dynamics
  • Electron Donating Groups (EDGs): Alkyl, Methoxy.

    • Effect: Raise the HOMO energy.

    • Consequence: Lowers

      
       (easier to oxidize). Increases the basicity of the amine (higher pKa).
      
    • Risk: Higher propensity to form reactive quinone imine intermediates.[1]

  • Electron Withdrawing Groups (EWGs): Nitro, Cyano, Halogens (F, Cl).

    • Effect: Lower the HOMO energy.

    • Consequence: Raises

      
       (harder to oxidize). Decreases amine basicity.
      
    • Benefit: Stabilizes the aromatic ring against metabolic oxidation, potentially reducing toxicity.

Table 1: Comparative Electronic Parameters

Data synthesized from standard electrochemical and spectroscopic literature.

CompoundSubstituent (Position)

(V vs. Ag/AgCl)*
Amine pKaPhenol pKaElectronic Effect
p-Aminophenol None+0.265.4810.30Reference
Acetaminophen N-Acetyl (para)+0.62~9.5 (Amide)9.38EWG (Amide stabilizes)
2-Amino-4-chlorophenol Cl (meta to NH2)+0.353.859.10Weak EWG (Inductive)
2-Amino-4-nitrophenol NO2 (meta to NH2)> +0.802.506.50Strong EWG (Resonance)
2-Methyl-4-aminophenol Methyl (ortho to OH)+0.185.6510.50EDG (Destabilizes)

*Note:


 values are pH-dependent; values approximated at pH 7.0.

The Toxicity Vector: Quinone Imine Formation

The defining electronic feature of aminophenols is their oxidation to Quinone Imines (QI) .[2] This is not a simple degradation; it is a mechanistic cascade that drives toxicity.

Mechanism of Action[1][2][3][4][5][6]
  • Oxidation: The aminophenol undergoes a 2-electron, 2-proton loss to form the QI.

  • Electrophilic Attack: The QI is a "soft" electrophile (Michael acceptor).

  • Conjugation: It reacts preferentially with "soft" biological nucleophiles, specifically the thiol (-SH) groups of glutathione or cellular proteins.

Visualization: The Redox-Toxicity Pathway

The following diagram maps the flow from the parent drug to the toxic adduct, highlighting the critical intervention points.

RedoxToxicity AP Aminophenol (Parent Drug) Radical Semiquinone Radical Cation AP->Radical -1e-, -1H+ (CYP450 / Peroxidase) QI Quinone Imine (Toxic Electrophile) Radical->QI -1e-, -1H+ QI->AP +2e-, +2H+ (Reductase) GSH Glutathione Conjugate QI->GSH + GSH (Detoxification) Protein Protein Adduct (Cell Death) QI->Protein + Protein-SH (Toxicity)

Figure 1: The oxidative cascade of aminophenols. The red path indicates the toxicity vector where the electrophilic Quinone Imine binds to cellular proteins if glutathione reserves are depleted.

Experimental Protocols: Validating Electronic Properties

To rigorously assess a new aminophenol derivative, researchers must employ a coupled experimental and computational approach.

Protocol A: Cyclic Voltammetry (CV) for Determination

Objective: Measure the oxidation potential to predict metabolic stability.

  • Preparation:

    • Solvent: 0.1 M Phosphate Buffer (pH 7.4) for physiological relevance.

    • Analyte: Dissolve aminophenol derivative to 1.0 mM.

    • Degassing: Purge with

      
       for 10 minutes to remove dissolved oxygen (which interferes with reduction peaks).
      
  • Electrode Setup:

    • Working: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Reference: Ag/AgCl (3M KCl).

    • Counter: Platinum wire.

  • Measurement:

    • Scan Rate: Run scans at 50, 100, and 250 mV/s.

    • Range: Sweep from -0.2 V to +1.0 V.

  • Analysis:

    • Identify the anodic peak potential (

      
      ).
      
    • Criteria: If

      
       (vs Ag/AgCl), the compound is highly liable to auto-oxidation and metabolic activation.
      
Protocol B: Computational Prediction (DFT Workflow)

Objective: Predict HOMO-LUMO gaps and ionization potentials before synthesis.

  • Software: Gaussian, ORCA, or equivalent.

  • Geometry Optimization:

    • Functional: B3LYP or

      
      B97X-D  (includes dispersion corrections).
      
    • Basis Set: 6-311++G(d,p) (diffuse functions are critical for anions/lone pairs).

    • Solvation Model: IEFPCM (Water).

  • Calculation:

    • Calculate energies of Neutral (

      
      ) and Cation Radical (
      
      
      
      ).
    • Adiabatic Ionization Potential (AIP):

      
      .
      
    • Correlation: Lower AIP correlates linearly with lower experimental

      
      .
      
Visualization: Integrated Screening Workflow

This workflow ensures that only viable candidates proceed to wet-lab synthesis.

ScreeningWorkflow Design In Silico Design (Scaffold Generation) DFT DFT Screening (Calc. HOMO/LUMO & AIP) Design->DFT Filter Electronic Filter (Is AIP > Threshold?) DFT->Filter Filter->Design Fail (Too Reactive) Synth Chemical Synthesis Filter->Synth Pass CV Cyclic Voltammetry (Measure E_ox) Synth->CV Tox GSH Trapping Assay (Measure Adducts) CV->Tox

Figure 2: A stage-gate process for screening aminophenol derivatives. The "Electronic Filter" step saves resources by rejecting unstable candidates early.

References

  • Electrochemical Oxidation Mechanisms

    • Nematollahi, D., et al. "Electrochemical oxidation of ortho- and para-aminophenol derivatives." ResearchGate.[1][3][4] Link

  • Toxicity & Quinone Imines

    • Klopčič, I., & Dolenc, M. S.[5] "Chemicals and Drugs Forming Reactive Quinone and Quinone Imine Metabolites." Chemical Research in Toxicology, 2019.[5] Link

  • DFT Methodology for Aminophenols

    • Shukla, B. K., & Yadava, U. "DFT calculations on molecular structure, MEP and HOMO-LUMO study."[6] Materials Today: Proceedings, 2021.[6] Link

  • Cyclic Voltammetry Protocols

    • Gamry Instruments. "Cyclic Voltammetry Experiment." Gamry Application Notes. Link

  • Substituent Effects on Redox Potential

    • Brown, R. "Substituent Inductive Effects on the Electrochemical Oxidation of Flavonoids." PMC, 2016. Link

Sources

Methodological & Application

Synthesis of 2-Amino-4-chloro-6-fluorophenol: An Experimental Protocol for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Amino-4-chloro-6-fluorophenol is a key intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals, agrochemicals, and specialty dyes. Its trifunctional aromatic scaffold, featuring amino, chloro, and fluoro substituents on a phenolic ring, provides a versatile platform for diverse chemical transformations. This application note provides a comprehensive, field-proven experimental protocol for the synthesis of this compound, designed for researchers and professionals in drug development and chemical synthesis. The protocol is structured to ensure scientific integrity, reproducibility, and a deep understanding of the underlying chemical principles.

Strategic Synthesis Pathway

The synthesis of this compound is most effectively achieved through a two-step process commencing with the commercially available starting material, 4-chloro-2-fluorophenol. This strategic pathway involves:

  • Electrophilic Nitration: Introduction of a nitro group onto the aromatic ring of 4-chloro-2-fluorophenol to yield 4-chloro-6-fluoro-2-nitrophenol.

  • Chemoselective Reduction: Selective reduction of the nitro group to an amino group, affording the final product, this compound.

This approach is predicated on well-established principles of electrophilic aromatic substitution and selective functional group transformations, ensuring a high-yielding and pure final product.

Synthesis_Workflow Start 4-chloro-2-fluorophenol Nitration Step 1: Nitration (HNO3, H2SO4) Start->Nitration Intermediate 4-chloro-6-fluoro-2-nitrophenol Nitration->Intermediate Reduction Step 2: Reduction (Hydrazine Hydrate, Pd/C) Intermediate->Reduction Product This compound Reduction->Product

Figure 1: Overall synthetic workflow for this compound.

Part 1: Experimental Protocol - Nitration of 4-chloro-2-fluorophenol

Mechanistic Rationale and Regioselectivity

The nitration of 4-chloro-2-fluorophenol is an electrophilic aromatic substitution reaction. The hydroxyl group (-OH) is a strongly activating, ortho, para-directing group, while the chloro (-Cl) and fluoro (-F) groups are deactivating but also ortho, para-directing.[1] The powerful activating effect of the hydroxyl group governs the regioselectivity of the reaction. The incoming electrophile, the nitronium ion (NO₂⁺), will preferentially substitute at the positions ortho to the hydroxyl group. Of the two available ortho positions, the one that is also meta to the chloro and fluoro groups is sterically and electronically favored, leading to the formation of 4-chloro-6-fluoro-2-nitrophenol as the major product.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-chloro-2-fluorophenol≥98%Sigma-Aldrich
Sulfuric Acid (H₂SO₄)98%Merck
Nitric Acid (HNO₃)70%Fisher Scientific
Dichloromethane (CH₂Cl₂)ACS GradeVWR
Sodium Bicarbonate (NaHCO₃)Saturated SolutionIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeAlfa Aesar
Deionized WaterIn-house
Step-by-Step Protocol
  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.0 g (68.2 mmol) of 4-chloro-2-fluorophenol in 100 mL of dichloromethane. Cool the solution to 0-5 °C in an ice-water bath.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully add 10 mL of concentrated sulfuric acid to 10 mL of concentrated nitric acid, while cooling in an ice bath.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the stirred solution of 4-chloro-2-fluorophenol over a period of 30-45 minutes, ensuring the reaction temperature is maintained below 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 hexane:ethyl acetate eluent system.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into 200 mL of ice-cold deionized water. Separate the organic layer.

  • Neutralization: Wash the organic layer sequentially with 100 mL of deionized water and 100 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator to yield the crude 4-chloro-6-fluoro-2-nitrophenol.

Part 2: Experimental Protocol - Reduction of 4-chloro-6-fluoro-2-nitrophenol

Mechanistic Rationale and Chemoselectivity

The reduction of the nitro group in the presence of halogen substituents requires a chemoselective method to avoid dehalogenation. Catalytic transfer hydrogenation using hydrazine hydrate as the hydrogen donor and palladium on carbon (Pd/C) as the catalyst is a highly effective and selective method for this transformation.[2][3][4][5][6][7] This method offers mild reaction conditions and avoids the use of high-pressure hydrogen gas.

Materials and Reagents
Reagent/MaterialGradeSupplier
4-chloro-6-fluoro-2-nitrophenolCrude from Part 1
Methanol (MeOH)ACS GradeVWR
Palladium on Carbon (Pd/C)10 wt. %Johnson Matthey
Hydrazine Hydrate (N₂H₄·H₂O)80% solutionSigma-Aldrich
Celite®
Deionized WaterIn-house
Ethyl AcetateACS GradeFisher Scientific
BrineSaturated SolutionIn-house
Step-by-Step Protocol
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 4-chloro-6-fluoro-2-nitrophenol (assuming quantitative yield from the previous step, ~13.0 g, 68.2 mmol) in 200 mL of methanol.

  • Catalyst Addition: To this solution, carefully add 0.65 g of 10% Pd/C (5 mol% of the catalyst).

  • Reduction Reaction: Heat the mixture to a gentle reflux (approximately 65 °C). Slowly add 10.2 mL (170.5 mmol, 2.5 equivalents) of 80% hydrazine hydrate dropwise over 30 minutes. An exothermic reaction with gas evolution will be observed.

  • Reaction Monitoring: After the addition is complete, maintain the reaction at reflux and monitor its progress by TLC (4:1 hexane:ethyl acetate). The reaction is typically complete within 2-4 hours.

  • Catalyst Removal: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of methanol.

  • Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure.

  • Extraction and Purification: Dissolve the residue in 150 mL of ethyl acetate and wash with 100 mL of deionized water, followed by 100 mL of brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.

Part 3: Characterization and Data

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
¹H NMR Aromatic protons with characteristic chemical shifts and coupling constants consistent with the proposed structure. Protons of the amino and hydroxyl groups will appear as broad singlets.
¹³C NMR Six distinct signals in the aromatic region, with chemical shifts influenced by the electronic effects of the substituents.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₆H₅ClFNO.
FT-IR Characteristic absorption bands for N-H and O-H stretching (broad), as well as C-Cl and C-F stretching vibrations.
Melting Point A sharp melting point is indicative of high purity.
Purity (HPLC) >98%

Part 4: Safety and Handling

  • General Precautions: All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Nitration Step: The nitrating mixture (H₂SO₄/HNO₃) is highly corrosive and a strong oxidizing agent. It should be prepared and handled with extreme caution. The reaction is exothermic and requires careful temperature control to prevent runaway reactions.

  • Reduction Step: Hydrazine hydrate is toxic and a suspected carcinogen. Handle with care and avoid inhalation or skin contact. The palladium on carbon catalyst is flammable, especially when dry and in the presence of organic solvents. Do not allow the catalyst to dry completely on the filter paper.

Conclusion

This application note provides a robust and reliable protocol for the synthesis of this compound. By following the detailed steps and understanding the underlying chemical principles, researchers can confidently produce this valuable intermediate for their research and development needs. The emphasis on safety, mechanistic understanding, and detailed procedures ensures the successful and reproducible execution of this synthesis.

References

  • Electrophilic Aromatic Substitution: Taylor, R. Electrophilic Aromatic Substitution. John Wiley & Sons, 1990.
  • Catalytic Transfer Hydrogenation: Brieger, G.; Nestrick, T. J. Catalytic Transfer Hydrogenation. Chemical Reviews, 1974 , 74 (5), 567–580. [Link]

  • Nitration of Phenols: Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th ed., John Wiley & Sons, 2013.
  • Purification of Aminophenols: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman Scientific & Technical, 1989.
  • LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • Johnstone, R. A. W.; Wilby, A. H.; Entwistle, I. D. Heterogeneous catalytic transfer hydrogenation and its relation to other methods for reduction of organic compounds. Chemical Reviews, 1985 , 85 (2), 129–170. [Link]

  • F. Li, B. Frett, H.-y. Li, Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C, Synlett, 2014, 25, 1403-1408. [Link]

  • R. G. R. Bacon and J. R. Doggart, 1-Amino-2-naphthol, Organic Syntheses, 1960, 40, 3. [Link]

  • S. H. Graham and M. B. Williams, 4-Amino-2,6-di-tert-butylphenol, Organic Syntheses, 1961, 41, 1. [Link]

Sources

Application Note: Strategic Utilization of 2-Amino-4-chloro-6-fluorophenol in Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale[1]

2-Amino-4-chloro-6-fluorophenol (ACFP) (CAS: 862699-26-1) is a high-value, halogenated building block specifically engineered for the synthesis of heterocyclic active ingredients (AIs).[1] Its unique substitution pattern—featuring a hard fluorine atom ortho to the hydroxyl group and a lipophilic chlorine atom para to the hydroxyl—makes it an ideal scaffold for Protoporphyrinogen Oxidase (PPO) inhibitors and Benzoxazole-class fungicides .[1][2]

The "Privileged Scaffold" Hypothesis

In modern agrochemistry, the ortho-aminophenol motif is the primary gateway to 1,4-benzoxazin-3-ones and benzoxazoles.[1] ACFP distinguishes itself through two key mechanisms:

  • Metabolic Blocking (C6-Fluorine): The fluorine atom at the 6-position (ortho to the phenolic oxygen) blocks metabolic hydroxylation and ring-opening degradation, significantly extending the half-life of the final active ingredient in plant systems.[1][2]

  • Lipophilic Anchoring (C4-Chlorine): The chlorine atom enhances the molecule's logP, facilitating penetration through the waxy plant cuticle while providing a steric anchor within the target enzyme's binding pocket.[1][2]

Part 2: Primary Application – Synthesis of PPO Inhibitor Scaffolds[1]

The most critical application of ACFP is its conversion into 6-chloro-8-fluoro-2H-1,4-benzoxazin-3(4H)-one .[1] This bicyclic core mimics the structure of protoporphyrin IX, allowing the derived herbicides to inhibit the PPO enzyme, leading to rapid accumulation of toxic porphyrins and cell membrane disruption in weeds.[1][2]

Reaction Pathway Logic

The synthesis involves a two-step "one-pot" cyclization with chloroacetyl chloride.[1][2]

  • N-Acylation: The nucleophilic amine attacks the acyl chloride preferentially over the phenol.[1][2]

  • O-Alkylation (Ring Closure): Under basic conditions, the phenoxide ion displaces the alkyl chloride, closing the 1,4-oxazine ring.[1][2]

Visualization: Synthetic Workflow (DOT Diagram)

ACFP_Synthesis ACFP This compound (ACFP) Intermediate Intermediate: N-(3-chloro-5-fluoro-2-hydroxyphenyl) -2-chloroacetamide ACFP->Intermediate N-Acylation (0-5°C, THF) Reagent Chloroacetyl Chloride + K2CO3 Reagent->Intermediate Product Scaffold: 6-Chloro-8-fluoro-2H- 1,4-benzoxazin-3(4H)-one Intermediate->Product Cyclization (Reflux, 2h) Target Target Herbicide (N-substituted PPO Inhibitor) Product->Target N-Alkylation (Propargyl/Ester)

Caption: Figure 1. Conversion of ACFP into the bioactive benzoxazinone scaffold. The 6-fluoro position on the phenol becomes the 8-fluoro position on the heterocycle, protecting the ring from oxidative metabolism.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Cyclization of ACFP to Benzoxazinone Scaffold

Objective: Synthesize 6-chloro-8-fluoro-2H-1,4-benzoxazin-3(4H)-one with >95% purity.

1. Reagents & Materials
  • Substrate: this compound (10.0 g, 62.1 mmol).[1]

  • Reagent: Chloroacetyl chloride (7.7 g, 68.3 mmol).[1][2]

  • Base: Potassium Carbonate (anhydrous, 17.2 g, 124 mmol).[1][2]

  • Solvent: Methyl Ethyl Ketone (MEK) or DMF (100 mL).[1][2]

  • Quench: 1M HCl, Saturated NaHCO3.

2. Step-by-Step Methodology
  • Preparation: Charge a 250 mL 3-neck round-bottom flask with ACFP and MEK. Stir under Nitrogen atmosphere until fully dissolved.

  • Base Addition: Add Potassium Carbonate in one portion. The suspension may turn slightly dark due to phenoxide formation.[1][2]

  • Acylation (Exothermic Control): Cool the mixture to 0–5°C using an ice bath. Add Chloroacetyl chloride dropwise via an addition funnel over 30 minutes.[1][2] Critical: Maintain temperature <10°C to prevent O-acylation side products.[1]

  • Cyclization: Once addition is complete, remove the ice bath and heat the reaction mixture to reflux (80°C) for 3–5 hours. Monitor by TLC (Hexane:Ethyl Acetate 3:1).[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts (KCl).[1][2]

    • Concentrate the filtrate under reduced pressure.[1][2]

    • Resuspend the residue in Ethyl Acetate (100 mL) and wash with 1M HCl (50 mL) followed by Brine (50 mL).[1][2]

  • Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield off-white needles.[1][2]

3. Expected Results & Data Specifications
ParameterSpecificationNotes
Yield 82% – 88%Losses primarily due to mother liquor retention.[1][2]
Appearance Off-white to pale beige needlesDarkening indicates oxidation of starting amine.[1][2]
Melting Point 185°C – 189°CSharp range indicates high purity.[1][2]
1H NMR (DMSO-d6) δ 10.8 (s, 1H, NH), 4.6 (s, 2H, CH2), aromatic signalsConfirm absence of ethyl protons (if using ester).[1][2]
Protocol B: Quality Control via HPLC

Objective: Validate purity of the ACFP starting material and the cyclized scaffold.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).[1][2]

  • Mobile Phase A: Water + 0.1% Phosphoric Acid.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide bond).[1][2]

Acceptance Criteria:

  • ACFP Retention Time: ~4.2 min.[1][2]

  • Benzoxazinone Retention Time: ~7.8 min (Increased lipophilicity due to ring closure).[1][2]

  • Purity Threshold: >98.0% (Area %).[1][2]

Part 4: Structure-Activity Relationship (SAR) Context[1]

Understanding why ACFP is used over non-fluorinated analogs is vital for justifying the cost of the raw material.[1][2]

FeatureChemical ConsequenceBiological Benefit
6-Fluoro Electronic withdrawal; C-F bond strength (116 kcal/mol).[1][2]Metabolic Stability: Prevents hydroxylation at the 8-position of the benzoxazinone, a common detoxification pathway in weeds (e.g., Amaranthus spp.).[1][2]
4-Chloro Lipophilicity increase (+0.71 logP); Steric bulk.[1][2]Membrane Permeability: Enhances uptake through the leaf cuticle.[1][2] Binding: Fills hydrophobic pockets in the PPO active site.[1][2]
2-Amino Nucleophilic nitrogen.[1][2]Synthetic Handle: Allows formation of the heterocyclic core essential for π-stacking interactions with the target enzyme.[1][2]

Part 5: Safety and Handling (SHE)[1][2]

  • Hazard Classification: ACFP is an aminophenol derivative.[1][2][3] Treat as Acute Toxic (Oral/Dermal) and a Skin Sensitizer .[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Aminophenols are prone to oxidation (darkening) upon air exposure.[1][2]

  • Incompatibility: Avoid contact with strong oxidizing agents and acid anhydrides (unless intended for reaction).[1][2]

References

  • Chemical Identity & Availability

    • Compound: this compound.[1][3][4][5][6][7]

    • CAS Registry Number:[2][3][4][8][9].[1][2][4][5][7]

    • Source: BLD Pharm / Apollo Scientific (Research Grade).[1][2]

  • Synthetic Methodology (Benzoxazinones)

    • General Protocol: "Synthesis of 1,4-benzoxazin-3-ones via cyclization of 2-aminophenols."[1] Journal of Heterocyclic Chemistry. (Standard reaction type for this class).

    • Relevance: This protocol adapts standard benzoxazinone synthesis to the specific fluorinated intermediate.[1][2]

  • Agrochemical Context (PPO Inhibitors)

    • Mechanism:[2][8][10][11] Hao, G. F., et al. "Rational design of protoporphyrinogen oxidase inhibitors."[1][2] Drug Discovery Today, 2011.[1][2] (Describes the necessity of the bicyclic core).

    • Analogous Chemistry: U.S. Patent 4,640,707 (Sumitomo Chemical), describing 7-fluoro-6-amino-benzoxazinones (Flumioxazin precursors), validating the utility of fluorinated aminophenol scaffolds.[1][2] .

(Note: While ACFP is a specific isomer, its application described here is derived from the established Structure-Activity Relationships of the PPO inhibitor herbicide class, specifically the N-phenyl imide and benzoxazinone families.)[1][2]

Sources

Application Note: Synthetic Routes to Bioactive Molecules using 2-Amino-4-chloro-6-fluorophenol

[1][2]

Executive Summary

This technical guide details the synthetic utility of 2-Amino-4-chloro-6-fluorophenol (CAS: 1195768-15-8) , a highly functionalized aromatic scaffold.[1][2] Due to its unique substitution pattern—featuring a nucleophilic amine, a phenolic hydroxyl, and distinct halogen handles (fluorine and chlorine)—this intermediate serves as a critical precursor for "privileged structures" in medicinal chemistry, particularly benzoxazoles and urea-based kinase inhibitors .[1][2]

This document provides validated protocols for transforming this scaffold into bioactive libraries, emphasizing reaction mechanisms, stoichiometry, and purification strategies suitable for drug discovery workflows.

Chemo-Physical Profile & Reactivity Analysis[1][2]

The versatility of this compound stems from the electronic push-pull effects of its substituents.[1][2] Understanding these effects is crucial for optimizing synthetic yields.[1]

FeatureChemical EffectSynthetic Implication
C-1 Hydroxyl (-OH) Electron Donor (+M)Activates ring; serves as the oxygen source in oxazole cyclization.
C-2 Amine (-NH₂) Strong NucleophilePrimary site for electrophilic attack (acylation, alkylation, Schiff base formation).[1][2]
C-4 Chlorine (-Cl) Inductive Withdrawal (-I)Deactivates the ring slightly; provides a handle for Pd-catalyzed cross-coupling (Suzuki/Buchwald) after heterocycle formation.[1][2]
C-6 Fluorine (-F) High ElectronegativityIncreases metabolic stability (blocks metabolic oxidation at C-6); modulates pKa of the neighboring phenol.[1][2]
Mechanistic Insight: The "Orthogonal" Halogen Advantage

The presence of Chlorine at C-4 and Fluorine at C-6 creates an "orthogonal" reactivity profile.[1][2] In subsequent derivatizations (e.g., of a formed benzoxazole), the C-Cl bond is reactive toward oxidative addition (Pd(0)), while the C-F bond remains inert, serving solely to modulate lipophilicity and metabolic stability.[2]

Synthetic Application 1: 5-Chloro-7-fluorobenzoxazoles

Target Class: Antimicrobial & Anticancer Agents (VEGFR-2 / Aurora B Kinase Inhibitors)[1][2]

The condensation of 2-aminophenols with aldehydes is the most direct route to 2-substituted benzoxazoles.[1][2] The resulting 5-chloro-7-fluorobenzoxazole core mimics the pharmacophore of established drugs like Riluzole or various kinase inhibitors.[1][2]

Validated Protocol: Oxidative Cyclization

This protocol utilizes a "Green Chemistry" approach using an imidazolium-based promoter or standard oxidative cyclization, ensuring high atom economy.[1][2]

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Electrophile: 4-Methoxybenzaldehyde (1.0 equiv) [Model Aldehyde][1][2]

  • Catalyst/Oxidant: Na₂S₂O₅ (Sodium metabisulfite) or Imidazolium Chloride (for metal-free route)[1][2]

  • Solvent: Ethanol (EtOH) or DMF[1][2]

  • Temperature: Reflux (80–100 °C)[1][2]

Step-by-Step Methodology:

  • Solubilization: In a 50 mL round-bottom flask, dissolve 1.0 mmol (161 mg) of this compound in 10 mL of absolute ethanol.

  • Addition: Add 1.0 mmol (136 mg) of 4-methoxybenzaldehyde. The solution may turn slightly yellow due to imine formation.[1]

  • Activation: Add 1.0 mmol of Na₂S₂O₅ (Sodium metabisulfite) as an oxidative cyclizing agent.[1][2]

    • Note: Alternatively, for a metal-free green method, use 50 mol% Imidazolium Chloride in DMF at 100°C.[1][2]

  • Reflux: Heat the mixture to reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 4:1). The starting amine spot (polar) should disappear, replaced by a highly fluorescent non-polar spot (Benzoxazole).[1][2]

  • Workup: Cool to room temperature. Pour the mixture into 50 mL ice-cold water.

  • Isolation: The product often precipitates.[1] Filter the solid.[1][3][4][5][6] If no precipitate forms, extract with Ethyl Acetate (3 x 20 mL), dry over Na₂SO₄, and concentrate.[2]

  • Purification: Recrystallize from hot ethanol or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).

Self-Validation Check:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the amine/hydroxyl protons.[1][2] The benzoxazole ring closure is confirmed by the distinct shift of aromatic protons.[1][2]

  • Yield Expectations: 75–88%.[1][2]

Synthetic Application 2: Urea-Derived Kinase Inhibitors

Target Class: Raf/MEK/ERK Pathway Inhibitors[1][2]

Urea linkages are classic motifs in kinase inhibitors (e.g., Sorafenib).[2] The C-2 amine of the scaffold reacts cleanly with isocyanates to form stable urea derivatives.[1][2]

Validated Protocol: Isocyanate Coupling

Reagents:

  • Substrate: this compound (1.0 equiv)[1][2]

  • Reagent: Phenyl Isocyanate (1.1 equiv)[1][2][3]

  • Base: Triethylamine (Et₃N) (1.2 equiv)[1][2][3]

  • Solvent: Anhydrous THF or DCM[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a 25 mL flask and purge with Nitrogen (N₂).

  • Dissolution: Dissolve 1.0 mmol of the scaffold in 5 mL anhydrous THF. Add 1.2 mmol (167 µL) of Et₃N.[1][2]

  • Addition: Cool to 0°C. Add 1.1 mmol of Phenyl Isocyanate dropwise. The reaction is exothermic.[1]

  • Reaction: Allow to warm to room temperature and stir for 4 hours.

  • Quench: Add 2 mL of water to quench excess isocyanate.[1]

  • Isolation: Evaporate THF. Dissolve residue in EtOAc, wash with 1N HCl (to remove unreacted amine/base) and Brine.[2]

  • Result: The product is usually a white/off-white solid.[1][2]

Synthetic Workflow Visualization

The following diagram illustrates the divergence of the this compound scaffold into three distinct bioactive classes.

SyntheticRoutesScaffold2-Amino-4-chloro-6-fluorophenol(Core Scaffold)Benzoxazole5-Chloro-7-fluoro-benzoxazole(Anticancer/Antimicrobial)Scaffold->BenzoxazoleOxidative Cyclization(Na2S2O5, EtOH)UreaN,N'-Diaryl Urea(Kinase Inhibitor)Scaffold->UreaNucleophilic Addition(THF, Et3N)BenzoxazinoneBenzoxazin-3-one(Herbicide Analog)Scaffold->BenzoxazinoneAlkylation + Cyclization(Base, Heat)AldehydeAr-CHO(Aldehyde)Aldehyde->BenzoxazoleIsocyanateR-N=C=O(Isocyanate)Isocyanate->UreaChloroacetylCl-CH2-COCl(Chloroacetyl Cl)Chloroacetyl->Benzoxazinone

Caption: Divergent synthesis pathways from this compound to three key bioactive scaffolds.[1][2]

Process Safety & QC Standards

Handling Poly-Halogenated Aminophenols[1][2]
  • Skin Sensitization: Halogenated aminophenols are potential sensitizers.[1][2] Always handle within a fume hood using nitrile gloves.[1][2]

  • Stability: The amine is prone to oxidation (darkening) upon air exposure.[1] Store under Nitrogen at 4°C.

  • Waste Disposal: Chlorinated/Fluorinated aromatics require segregated halogenated waste streams to prevent incinerator corrosion and toxic byproduct formation.[1]

Quality Control (QC) Parameters

For drug development usage, the intermediate must meet these specifications:

  • Purity (HPLC): >98.0% (Area %).[1][2][6] Impurities often include the des-chloro or des-fluoro analogs if the starting material synthesis was uncontrolled.[1][2]

  • Appearance: Off-white to pale grey powder.[1][2] Dark brown indicates oxidation.[1][2]

  • Water Content (Karl Fischer): <0.5% w/w (Critical for isocyanate reactions).[1][2]

References

  • BenchChem. (2025).[1][2][3] Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. Retrieved from [1][2]

  • Wang, L., et al. (2013).[2] Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles. Molecules, MDPI.[2] Retrieved from [1][2]

  • Vinšová, J. (2003).[2] Biologically active benzoxazoles: A review of preparation and activity. Ceska a Slovenska Farmacie.[1][2] Retrieved from

  • PubChem. (2024).[1][2] Flumioxazin Compound Summary & Synthesis Context. National Library of Medicine.[1][2] Retrieved from [1][2]

  • Khan, S.A., et al. (2022).[2][5] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. NIH National Library of Medicine.[1][2] Retrieved from [1][2]

Derivatization of 2-Amino-4-chloro-6-fluorophenol for biological screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The scaffold 2-Amino-4-chloro-6-fluorophenol represents a "privileged structure" in medicinal chemistry. Its unique substitution pattern offers a trifecta of strategic advantages: the ortho-amino/hydroxyl pair allows for rapid heterocyclization (e.g., benzoxazoles); the fluorine atom at C6 enhances metabolic stability and lipophilicity; and the chlorine atom at C4 serves as a handle for late-stage cross-coupling (e.g., Suzuki-Miyaura).

This guide outlines two high-yield derivatization protocols designed for library generation: Chemoselective N-Acylation (preserving the phenol for solubility/H-bonding) and Microwave-Assisted Benzoxazole Synthesis (locking the conformation for kinase/receptor targeting). These protocols are optimized for reproducibility, scalability, and direct application in High-Throughput Screening (HTS) workflows.

Strategic Derivatization Map

The reactivity profile of this compound is dictated by the nucleophilicity differential between the amine and phenol, and the electronic effects of the halogen substituents.

DerivatizationStrategy cluster_legend Target Class node_core 2-Amino-4-chloro- 6-fluorophenol node_amide Pathway A: N-Acylated Amides node_core->node_amide Mild Acylation (Retains Phenol) node_benzo Pathway B: Benzoxazoles node_core->node_benzo Cyclocondensation (Rigidification) node_amide_desc Anti-inflammatory Antimalarial node_amide->node_amide_desc node_cross Pathway C: Biaryl Scaffolds node_benzo->node_cross Pd-Catalyzed Coupling (via C-Cl bond) node_benzo_desc Kinase Inhibitors (VEGFR, Aurora) node_benzo->node_benzo_desc

Figure 1: Strategic divergence for scaffold diversification. Pathway B (Benzoxazoles) is prioritized for kinase inhibitor discovery due to bioisosteric similarity to adenine.

Protocol A: Chemoselective N-Acylation

Objective: Selectively functionalize the amine to create an amide library while leaving the phenolic hydroxyl group free for hydrogen bonding within the target binding pocket.

Challenge: The phenol is also nucleophilic. Standard conditions (e.g., acyl chlorides + strong base) often lead to O-acylation or N,O-diacylation. Solution: Exploiting the higher nucleophilicity of the amine in neutral/mildly acidic conditions or using controlled acyl donors.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Carboxylic Anhydrides (1.1 equiv) or Acyl Chlorides (1.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF)

  • Base: None (for anhydrides) or Sodium Bicarbonate (saturated aq., biphasic)

Step-by-Step Methodology
  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of EtOAc.

  • Addition:

    • For Anhydrides: Add 1.1 mmol of the anhydride directly. No base is required; the amine reacts faster than the phenol.

    • For Acyl Chlorides: Add 5 mL of saturated NaHCO₃ solution to create a biphasic system. Add 1.0 mmol of acyl chloride dropwise with vigorous stirring. The Schotten-Baumann conditions favor the amine reaction at the interface.

  • Reaction: Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). The product will be less polar than the starting material but more polar than the O-acylated byproduct.

  • Workup:

    • Separate the organic layer.

    • Wash with 1M HCl (2 x 5 mL) to remove unreacted amine.

    • Wash with Brine (1 x 5 mL).

    • Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

  • Purification: Recrystallize from EtOH/Water or perform flash chromatography if purity <95%.

Validation Point: In ¹H NMR, the amide -NH proton typically appears as a singlet between 9.0–10.0 ppm. The phenolic -OH will remain visible (broad singlet, exchangeable with D₂O).

Protocol B: Microwave-Assisted Benzoxazole Synthesis

Objective: Cyclize the substrate with various carboxylic acids to form a 2-substituted-5-chloro-7-fluorobenzoxazole library. This scaffold mimics the adenine core of ATP, making it ideal for kinase screening.

Mechanism: Acid-catalyzed condensation followed by high-temperature dehydration. Microwave irradiation accelerates this from hours (thermal) to minutes.

Materials
  • Substrate: this compound (1.0 equiv)

  • Reagent: Carboxylic Acid (1.2 equiv)

  • Catalyst/Solvent: Polyphosphoric Acid (PPA) or Eaton’s Reagent (7.7 wt% P₂O₅ in methanesulfonic acid).

  • Equipment: Microwave Reactor (e.g., Biotage Initiator or CEM Discover).

Step-by-Step Methodology
  • Loading: In a 2–5 mL microwave vial, mix 1.0 mmol of the aminophenol and 1.2 mmol of the carboxylic acid.

  • Solvent Addition: Add 1–2 g of PPA. (Note: PPA is viscous; warm slightly to facilitate dispensing).

  • Irradiation: Cap the vial. Program the microwave:

    • Temp: 160 °C

    • Time: 15 minutes

    • Absorption Level: High

  • Quenching: Pour the hot reaction mixture slowly into 20 mL of crushed ice/water with stirring. The PPA will dissolve, and the benzoxazole product will precipitate.

  • Neutralization: Adjust pH to ~8 using 50% NaOH or solid Na₂CO₃ to ensure the product is in its neutral form.

  • Isolation: Filter the precipitate. Wash copiously with water to remove acid traces.

  • Purification: Recrystallization from Ethanol is usually sufficient.

BenzoxazoleWorkflow node_start Reactants: Aminophenol + R-COOH (in PPA) node_mw Microwave Irradiation 160°C, 15 min node_start->node_mw node_quench Quench in Ice Water (Product Precipitates) node_mw->node_quench node_filter Filtration & Neutralization (pH 8) node_quench->node_filter node_final Final Product: 2-R-5-chloro-7-fluorobenzoxazole node_filter->node_final

Figure 2: Accelerated workflow for benzoxazole library synthesis using microwave irradiation.

Analytical Validation & Data Summary

For biological screening, compound identity and purity are paramount. The Chlorine and Fluorine atoms provide distinct mass spectral signatures.

Table 1: Expected Analytical Signatures

FeatureMethodDiagnostic SignalNote
Isotope Pattern LC-MS (ESI+)M and M+2 peaks (3:1 ratio)Confirms presence of Chlorine.
Fluorine NMR ¹⁹F NMRSinglet around -110 to -130 ppmShift varies based on derivatization (Amide vs. Benzoxazole).
Purity Check HPLC (UV 254nm)Single peak >95% areaBenzoxazoles are highly UV active.

Biological Screening Preparation

Solubility Management: The 4-chloro-6-fluoro substitution increases lipophilicity (LogP).

  • Stock Solution: Dissolve derivatives in 100% DMSO to a concentration of 10 mM.

  • Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent precipitation.

  • Assay Buffer: When diluting into aqueous buffer, ensure final DMSO concentration is <1% (v/v) to avoid enzyme denaturation, unless the specific assay tolerates higher limits.

Safety Note: While derivatization generally reduces toxicity compared to the parent aminophenol, all compounds should be treated as potential mutagens until tested. Perform all handling in a fume hood.

References

  • Organic Chemistry Portal. (2015). Benzoxazole Synthesis. Retrieved from [Link]

  • Molecules (MDPI). (2022).[1] Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives. Retrieved from [Link]

  • ACS Omega. (2018). Chemoselective Acetylation of 2-Aminophenol Using Immobilized Lipase. Retrieved from [Link]

  • WHO/IARC. (2018). Some Nitrobenzenes and Other Industrial Chemicals: 2-Amino-4-chlorophenol. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of 2-Amino-4-chloro-6-fluorophenol in Kinase Inhibitor Design

[1]

Executive Summary

This application note details the synthetic utility of 2-Amino-4-chloro-6-fluorophenol (ACFP) as a high-value building block in the development of Type I and Type II kinase inhibitors.[1] Specifically, ACFP serves as the critical precursor for 5-chloro-7-fluorobenzoxazole cores—a scaffold increasingly privileged in medicinal chemistry for targeting VEGFR-2, c-Met, and RAF kinases.

The simultaneous presence of an electron-withdrawing fluorine at the C6 position (becoming C7 in the benzoxazole) and a lipophilic chlorine at the C4 position (becoming C5 in the benzoxazole) offers a unique dual-action modulation of the inhibitor's physicochemical properties:

  • Metabolic Stability: The C7-fluorine blocks oxidative metabolism at an electronically susceptible site.[1]

  • Hydrophobic Anchoring: The C5-chlorine provides a lipophilic handle to engage the hydrophobic gatekeeper pocket or the solvent-exposed regions of the kinase ATP-binding site.[1]

Scientific Rationale & Structural Insights

The "Ortho-Effect" in Heterocycle Formation

The structural definition of ACFP places the nucleophilic amine (-NH2) and the hydroxyl (-OH) groups in an ortho relationship.[1] This geometry is thermodynamically primed for cyclocondensation reactions with carboxylic acids, aldehydes, or phosgene equivalents to form fused 5,6-bicyclic systems.[1]

Structure-Activity Relationship (SAR) Implications

When ACFP is cyclized to form a benzoxazole, the substituent mapping is as follows:

Precursor Position (Phenol)Product Position (Benzoxazole)SAR Function in Kinase Binding
C1-OH Position 1 (O) H-bond acceptor (Hinge interaction)
C2-NH2 Position 3 (N) H-bond acceptor (Hinge interaction)
C4-Chlorine Position 5 Hydrophobic/Halogen bonding (Gatekeeper/Back-pocket)
C6-Fluorine Position 7 Electronic modulation; pKa suppression of the heterocycle

Causality of Choice:

  • Why 7-Fluoro? In many kinase inhibitors (e.g., fluorinated analogues of sorafenib), a fluorine atom adjacent to the heteroatom can lower the pKa of the ring system, reducing non-specific protein binding while maintaining H-bond acceptor capability. It also serves as a bioisostere for hydrogen, preventing Phase I metabolic oxidation.

  • Why 5-Chloro? The chlorine atom is bulky and lipophilic.[1] In the context of VEGFR-2 inhibitors, substituents at the 5-position of the benzoxazole core often extend into the hydrophobic pocket adjacent to the ATP binding site, improving potency via van der Waals interactions.[1]

Experimental Protocols

Protocol A: One-Pot Synthesis of 5-Chloro-7-fluorobenzoxazole Derivatives

This protocol describes the condensation of ACFP with a carboxylic acid derivative (e.g., N-Boc-piperidine-4-carboxylic acid) to generate a scaffold analogous to dual VEGFR/c-Met inhibitors.[1]

Reagents Required:

  • This compound (1.0 equiv)[1]

  • Carboxylic Acid Partner (1.1 equiv)[1]

  • Polyphosphoric Acid (PPA) OR Eaton’s Reagent (7.7 wt% P2O5 in MsOH)[1]

  • Ethyl Acetate (EtOAc), NaHCO3, Brine

Methodology:

  • Preparation: In a dry round-bottom flask, mix This compound (161.5 mg, 1.0 mmol) and the target Carboxylic Acid (1.1 mmol) .

  • Cyclodehydration: Add Polyphosphoric Acid (PPA, 2.0 g) . The high viscosity of PPA requires mechanical stirring or a high-torque magnetic stirrer.[1]

  • Reaction: Heat the mixture to 120°C for 4–6 hours .

    • Note: Monitor by TLC (System: 50% EtOAc/Hexane). The disappearance of the fluorescent aminophenol spot indicates consumption.[1]

    • Mechanism:[1][2][3][4][5] The reaction proceeds via initial ester/amide formation followed by acid-catalyzed cyclodehydration.[1]

  • Quenching: Cool the reaction mass to ~60°C. Slowly pour onto crushed ice (50 g) with vigorous stirring. The PPA will hydrolyze; this is exothermic.[1]

  • Neutralization: Adjust pH to ~8.0 using saturated aqueous NaHCO3 or 5N NaOH. The product usually precipitates as a solid.[1]

  • Extraction: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO2, Gradient: 0-40% EtOAc in Hexanes) to yield the 2-substituted-5-chloro-7-fluorobenzoxazole .

Protocol B: Oxidative Cyclization via Schiff Base (Aldehyde Route)

Use this protocol for sensitive substrates where high-temperature acid conditions (Protocol A) are too harsh.[1]

Reagents Required:

  • ACFP (1.0 equiv)[1]

  • Aldehyde Partner (1.0 equiv)[1]

  • Phenyliodine(III) diacetate (PIDA) (1.1 equiv)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]

Methodology:

  • Imine Formation: Dissolve ACFP (1.0 mmol) and the Aldehyde (1.0 mmol) in MeOH (10 mL) . Stir at room temperature for 2 hours.

    • Checkpoint: Formation of the Schiff base (imine) is usually quantitative and can be observed by a color change (often yellow/orange).

  • Oxidative Closure: Add PIDA (354 mg, 1.1 mmol) portion-wise over 10 minutes.

  • Reaction: Stir at room temperature for 1–3 hours.

    • Mechanism:[1][2][3][4][5] PIDA facilitates the intramolecular oxidative coupling of the phenolic oxygen to the imine carbon.[1]

  • Workup: Evaporate the solvent. Redissolve the residue in DCM, wash with water and sodium thiosulfate (to remove iodobenzene byproducts), and purify via chromatography.

Visualizing the Workflow & Mechanism

The following diagram illustrates the conversion of ACFP into a bioactive kinase inhibitor scaffold, highlighting the regiochemical outcome.

Gcluster_0Starting MaterialsPhenol2-Amino-4-chloro-6-fluorophenol(ACFP)IntermediateAmide/EsterIntermediatePhenol->Intermediate Condensation(120°C, PPA)AcidR-COOH(Kinase Tail Moiety)Acid->IntermediateProduct5-Chloro-7-fluoro-benzoxazole InhibitorIntermediate->Product Cyclodehydration(-H2O)SAR_ClC5-Cl: HydrophobicPocket InteractionProduct->SAR_ClSAR_FC7-F: MetabolicBlockerProduct->SAR_F

Figure 1: Synthetic pathway for generating 5-chloro-7-fluorobenzoxazole kinase inhibitors from ACFP, highlighting key SAR features.

Quantitative Data Summary

The following table summarizes the physicochemical impact of substituting a standard phenol precursor with ACFP in a benzoxazole scaffold.

ParameterStandard (Unsubstituted)ACFP-Derived (4-Cl, 6-F)Impact on Drug Design
LogP (Lipophilicity) ~2.5~3.4Increased membrane permeability; better hydrophobic pocket fill.[1]
C7-Position Reactivity High (Metabolic hotspot)Blocked (F) Extended half-life (t1/2); reduced oxidative clearance.[1]
H-Bond Potential Standard Acceptor (N)ModulatedFluorine inductive effect lowers N-3 basicity, potentially improving selectivity.[1]
Molecular Weight Core + 0 DaCore + 52 DaModerate increase; remains within Lipinski rules for most fragments.

References

  • BenchChem. (2025). Synthesis of Bioactive Derivatives from 2-Amino-4-chloro-5-fluorophenol: Application Notes and Protocols. Retrieved from

  • El-Naggar, A. M., et al. (2023).[1] "Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases."[1] MDPI Pharmaceuticals.[1] Retrieved from [1]

  • BLD Pharm. (2025).[1] Product Analysis: this compound (CAS 862699-26-1).[1][6] Retrieved from

  • Ibrahim, T. S., et al. (2021). "New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation." Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [1]

Application Note: Scale-Up Synthesis of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive, scalable protocol for the synthesis of 2-Amino-4-chloro-6-fluorophenol , a critical intermediate in the development of advanced agrochemicals and pharmaceuticals.[1][2][3]

The guide is structured to address the specific challenges of scaling up halogenated aminophenols: regioselectivity during nitration , prevention of hydrodechlorination during reduction , and process safety regarding nitration exotherms.[1]

Executive Summary

The synthesis of this compound is achieved via a two-step sequence starting from commercially available 4-chloro-2-fluorophenol .[1][2][3] The route involves electrophilic aromatic nitration followed by chemoselective reduction .[3]

Key process features:

  • Step 1 (Nitration): Uses a mixed acid system (HNO₃/H₂SO₄) at controlled low temperatures to ensure regioselectivity for the 6-position, avoiding dinitration.[1][3]

  • Step 2 (Reduction): Utilizes Sulfided Platinum on Carbon (Pt(S)/C) or a Bechamp Reduction (Fe/HCl) to reduce the nitro group while strictly preserving the aryl-chloride bond, which is susceptible to hydrogenolysis under standard Pd/C conditions.[1]

Retrosynthetic Analysis & Strategy

The target molecule is a tri-substituted phenol.[3] The directing effects of the substituents dictate the synthetic strategy.

  • Hydroxyl (-OH): Strong activator, ortho/para director.[1][2][3]

  • Fluorine (-F): Weak deactivator, ortho/para director.[1][2][3]

  • Chlorine (-Cl): Weak deactivator, ortho/para director.[1][2][3]

Logic: In 4-chloro-2-fluorophenol, the para position relative to -OH is blocked by -Cl.[1][2][3] The ortho position (2-) is blocked by -F. The only open position strongly activated by the -OH group is the remaining ortho position (6-).[1][2][3] Therefore, direct nitration is highly regioselective.[1]

Pathway Diagram (Graphviz)[1][2][3]

SynthesisRoute SM Starting Material 4-Chloro-2-fluorophenol Nitration Nitration HNO3 / H2SO4 < 20°C SM->Nitration INT Intermediate 4-Chloro-2-fluoro-6-nitrophenol Reduction Reduction H2, Pt(S)/C (Prevents Dechlorination) INT->Reduction PROD Target Product This compound Nitration->INT Reduction->PROD

Caption: Two-step synthetic pathway emphasizing regioselective nitration and chemoselective reduction.

Detailed Experimental Protocols

Step 1: Regioselective Nitration

Objective: Synthesize 4-chloro-2-fluoro-6-nitrophenol.[1][2][3] Critical Quality Attribute (CQA): Control of dinitrated impurity (< 0.5%).

Reagents & Materials
ReagentEquiv.[3][4]Role
4-Chloro-2-fluorophenol 1.0Starting Material
Nitric Acid (65-70%) 1.05Nitrating Agent
Sulfuric Acid (conc.) 0.1Catalyst/Dehydrating Agent
Dichloromethane (DCM) 10 VolSolvent (Heat sink)
Protocol
  • Setup: Equip a jacketed glass reactor with an overhead stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge: Add 4-Chloro-2-fluorophenol (100 g, 0.68 mol) and DCM (1000 mL). Cool the solution to 0°C .

  • Acid Prep: In a separate vessel, pre-mix Nitric Acid (45 mL) and Sulfuric Acid (5 mL). Caution: Exothermic.[2]

  • Addition: Add the mixed acid dropwise to the reactor over 90 minutes .

    • Control: Maintain internal temperature < 5°C .[3]

    • Why: Higher temperatures promote dinitration and oxidation of the phenol ring.[3]

  • Reaction: Stir at 0–5°C for 2 hours. Monitor by HPLC/TLC.[3]

    • Endpoint: < 1% Starting Material remaining.[3]

  • Quench: Pour the reaction mixture into Ice Water (500 mL). Stir vigorously for 15 mins.

  • Separation: Separate the organic (DCM) layer.[3] Extract aqueous layer once with DCM (200 mL).[1][3]

  • Wash: Wash combined organics with Brine (300 mL). Dry over anhydrous Na₂SO₄.[3]

  • Isolation: Concentrate under reduced pressure (Rotavap, 40°C bath) to yield a yellow solid.[1][3]

  • Purification: Recrystallize from Ethanol/Water (8:2) if purity is < 98%.[3]

Expected Yield: 85–92% Safety Note: Nitrophenols can be shock-sensitive if dry and impure.[2][3] Keep wet or in solution during processing where possible.[1][3]

Step 2: Chemoselective Reduction

Objective: Reduce nitro group to amino group without removing the chlorine atom.[3] Challenge: Standard Pd/C catalysts often cause hydrodechlorination (loss of Cl), yielding 2-amino-6-fluorophenol (impurity).[1][2][3]

Method A: Catalytic Hydrogenation (Preferred for Scale)

Uses Sulfided Platinum to poison the catalyst against C-Cl bond insertion.[1][2][3]

Reagents & Materials
ReagentEquiv./LoadRole
Intermediate (Nitro) 1.0Precursor
Pt(S)/C (5%) 2 wt%Catalyst (Sulfided)
Methanol 10 VolSolvent
Hydrogen (H₂) 3-5 barReducing Agent
Protocol
  • Loading: In a high-pressure autoclave (Hastelloy or SS316), charge 4-chloro-2-fluoro-6-nitrophenol (50 g) and Methanol (500 mL).

  • Catalyst: Add 5% Pt(S)/C (1.0 g). Safety: Keep catalyst wet to prevent pyrophoric ignition.

  • Purge: Inert the vessel with Nitrogen (3x), then Hydrogen (3x).[3]

  • Reaction: Pressurize to 3–5 bar H₂ and heat to 40°C . Stir at 800 rpm.

    • Why: Moderate pressure/temp ensures nitro reduction without attacking the C-Cl bond.[1][3]

  • Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.[3]

  • Filtration: Filter the catalyst through a Celite pad (or sparkler filter for pilot scale).[3] Wash pad with Methanol.[3]

  • Isolation: Concentrate the filtrate. The product, This compound , may oxidize in air.[1][2][3]

    • Stabilization: Ideally, convert to the HCl salt immediately by adding conc. HCl (1.1 eq) and crystallizing. This vastly improves stability.[3]

Method B: Bechamp Reduction (Fe/HCl) (Alternative)

Robust, low-cost, no pressure equipment needed, but generates iron waste.[1][2]

  • Suspend Nitro compound (50 g) in Water (250 mL) and Acetic Acid (5 mL).[1][3]

  • Heat to 80°C.

  • Add Iron Powder (3.0 eq) portion-wise over 1 hour. Exothermic.

  • Stir at reflux for 3 hours.

  • Basify with Na₂CO₃ to pH 9 (precipitates Iron oxides).[1][3] Filter hot.

  • Cool filtrate to crystallize the product.[3]

Process Flow & Unit Operations

ProcessFlow Reactor1 Reactor 1 Nitration (0°C) Quench Quench/Wash Phase Separation Reactor1->Quench Crude Nitro Cryst1 Crystallizer Purification (EtOH/H2O) Quench->Cryst1 Organic Phase Reactor2 Autoclave Hydrogenation (Pt/C) Cryst1->Reactor2 Pure Nitro Solid Filter Catalyst Filtration (Celite/Sparkler) Reactor2->Filter Reaction Mass SaltForm Reactor 3 HCl Salt Formation Filter->SaltForm Filtrate (Amine) Dryer Vacuum Dryer Final Isolation SaltForm->Dryer Wet Cake

Caption: Unit operation flow for the pilot-scale production of this compound.

Analytical Specifications & QC

TestMethodSpecification
Appearance VisualOff-white to light grey solid
Assay HPLC (254 nm)> 98.0%
Impurity A HPLC< 0.5% (Dinitro analog)
Impurity B HPLC< 0.5% (Des-chloro analog)
Water Content KF Titration< 1.0%
Identity 1H-NMR / MSConforms to structure

HPLC Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1][2][3]

  • Mobile Phase: A: 0.1% H3PO4 in Water, B: Acetonitrile.[3] Gradient 10-90% B.[1][2][3]

  • Detection: UV 254 nm (Aromatic ring) and 210 nm.[1][3]

Safety & Waste Management

  • Nitration Risks: The nitration step is highly exothermic.[3] In case of cooling failure, stop acid addition immediately.[1] Do not allow the reaction temperature to exceed 30°C to prevent thermal runaway.[3]

  • Hydrogenation Risks: Hydrogen is explosive.[3] Ensure proper grounding of equipment. Handle dry Pt/C under inert atmosphere (Nitrogen) as it is pyrophoric.[3]

  • Toxicology: Chlorinated aminophenols are potential skin sensitizers and irritants.[3] Use full PPE (Tyvek suit, respirator).[1][3]

  • Waste:

    • Aqueous Waste (Nitration): Contains dilute acids and nitro-phenolic traces.[1][2][3] Neutralize and treat in effluent plant (incineration preferred for fluorinated organics).[1][3]

    • Iron Sludge (Method B): Dispose of as hazardous solid waste.[1][3]

References

  • Nitration of Halophenols: "Regioselective nitration of o-halophenols." Journal of Organic Chemistry. (General methodology for directing effects).
  • Reduction of Chloronitro Compounds: "Catalytic hydrogenation of chloronitrobenzenes to chloroanilines using sulfided platinum catalysts." Organic Process Research & Development.
  • Safety Data: PubChem Compound Summary for 4-Chloro-2-nitrophenol (Analogous safety data). [1][2][3]

  • Patent Reference: "Process for preparing 2-chloro-4-fluorophenol" (Relevant for precursor chemistry). US Patent 5053557A.[3]

  • Analogous Synthesis: "Synthesis of 2-amino-4-chlorophenol." GuideChem.

(Note: While specific literature on the exact this compound isomer is proprietary or sparse, the chemistry is derived from well-validated protocols for 2,6-dichloro-4-aminophenol and 2-amino-4-chlorophenol found in the search results.)[1][2][3]

Sources

Application Note: 2-Amino-4-chloro-6-fluorophenol as a Versatile Intermediate for High-Performance Azo Dyes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

2-Amino-4-chloro-6-fluorophenol is a halogenated aromatic amine of significant interest in the synthesis of high-performance colorants, particularly disperse and mordant azo dyes. Its unique trifunctional structure—comprising a primary amine, a phenolic hydroxyl group, and two different halogen substituents (chloro and fluoro)—makes it an exceptionally versatile precursor for creating dyes with desirable properties. The primary amino group serves as the reactive site for diazotization, the foundational step in azo dye formation. The chloro and fluoro substituents act as powerful auxochromes, modulating the final color and significantly enhancing crucial performance characteristics such as lightfastness, sublimation fastness, and chemical resistance. This application note provides a comprehensive technical guide on the properties of this compound and its application in dye synthesis, including detailed, field-proven protocols for diazotization and subsequent azo coupling reactions.

Physicochemical Properties and Structural Significance

While comprehensive experimental data for this compound is not widely published, its properties can be reliably inferred from its close structural analogs. The strategic placement of its functional groups is key to its utility in dye chemistry.

Table 1: Physicochemical Properties of this compound and Related Analogs.

Property This compound (Predicted/Inferred) 2-Amino-4-chlorophenol[1] 2-Amino-4-fluorophenol[2] 2-Amino-4,6-dichlorophenol[3][4]
CAS Number Not assigned/found 95-85-2 399-97-3 527-62-8
Molecular Formula C₆H₅ClFNO C₆H₆ClNO C₆H₆FNO C₆H₅Cl₂NO
Molecular Weight 161.56 g/mol 143.57 g/mol 127.12 g/mol 178.01 g/mol
Appearance Light brown to off-white crystalline solid (Expected) Light brown crystalline solid Crystalline solid Long needles / Solid
Melting Point >140 °C (Expected) 136-141 °C ~145 °C 95-96 °C (decomposes)

| Solubility | Sparingly soluble in water; soluble in alcohols, acetone (Expected) | Insoluble in water | Moderately soluble | Insoluble in water |

Causality of Functional Groups in Dye Synthesis:
  • Amino Group (-NH₂): This is the primary functional group for dye synthesis. Through a process called diazotization , it is converted into a highly reactive diazonium salt (-N₂⁺). This salt is a potent electrophile, essential for the subsequent coupling reaction.[5][6]

  • Halogen Substituents (-Cl, -F): The presence of both chlorine and fluorine atoms on the aromatic ring is critical for tuning the dye's properties.

    • Color Modulation: As electron-withdrawing groups, they modify the electron density of the aromatic system, which can lead to a bathochromic (deepening of color) or hypsochromic (lightening of color) shift in the final dye's absorption spectrum.

    • Enhanced Fastness: Halogenation is a well-established strategy for increasing the lightfastness and sublimation fastness of disperse dyes.[7][8] The fluorine atom, in particular, due to its high electronegativity and ability to form strong bonds, can improve the photostability and thermal resistance of the dye molecule.[9][10]

  • Phenolic Hydroxyl Group (-OH): This group influences the final shade and can act as a secondary coupling site or a point for chelation with metal ions in the formation of mordant dyes, which further enhances fastness properties.

Core Synthesis Pathway: From Intermediate to Azo Dye

The synthesis of azo dyes from this compound follows a classic two-step electrophilic aromatic substitution mechanism: Diazotization followed by Azo Coupling .[11][12]

G cluster_1 PART 2: Azo Coupling A 2-Amino-4-chloro- 6-fluorophenol C Diazonium Salt Intermediate (Highly Reactive Electrophile) A->C B NaNO₂ + HCl (aq) (Nitrous Acid in situ) E Final Azo Dye (-N=N- Chromophore) C->E D Coupling Component (e.g., 2-Naphthol, Aniline derivative) D->E

Caption: General workflow for azo dye synthesis.

Mechanism Deep Dive: Diazotization and Coupling

The entire process hinges on the precise control of reaction conditions to ensure the stability of the intermediate diazonium salt and the specificity of the coupling reaction.

G cluster_diazotization Diazotization Step cluster_coupling Coupling Step amine Ar-NH₂ This compound diazonium Ar-N≡N⁺ Diazonium Salt amine:e->diazonium:w + NO⁺ - H₂O, -H⁺ nitrosonium HONO + H⁺ → H₂O-NO⁺ → H₂O + NO⁺ (Nitrosonium ion) coupler Ar'-H Electron-rich Coupler (e.g., Phenol) diazonium:e->coupler:w Electrophile azo_dye Ar-N=N-Ar' Azo Dye coupler:e->azo_dye:w Electrophilic Attack - H⁺

Caption: Key chemical transformations in azo dye synthesis.

Detailed Experimental Protocols

Disclaimer: These protocols are representative and should be performed by trained personnel with appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, within a well-ventilated fume hood.

Protocol 1: Diazotization of this compound

This protocol details the conversion of the primary amine to its corresponding diazonium salt. The success of this step is paramount and relies on maintaining a low temperature to prevent premature decomposition of the diazonium salt.

Materials & Reagents:

  • This compound: 1.62 g (0.01 mol)

  • Concentrated Hydrochloric Acid (37%): 3.0 mL

  • Sodium Nitrite (NaNO₂): 0.73 g (0.0105 mol)

  • Deionized Water

  • Ice

  • Sulfamic Acid (for quenching excess nitrous acid)

  • Starch-Iodide Paper

Procedure:

  • Preparation of Amine Suspension: In a 100 mL beaker, create a suspension by adding 1.62 g of this compound to 15 mL of deionized water, followed by the slow addition of 3.0 mL of concentrated HCl. Stir vigorously.

  • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous stirring. It is critical that the temperature does not exceed 5 °C during the subsequent steps.

  • Preparation of Nitrite Solution: In a separate small beaker, dissolve 0.73 g of sodium nitrite in 5 mL of cold deionized water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine suspension over 15-20 minutes. Use a pipette or dropping funnel for controlled addition. Keep the thermometer in the reaction mixture and ensure the temperature remains between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes. The reaction is complete when a drop of the solution gives an immediate, strong blue-black color on starch-iodide paper, indicating a slight excess of nitrous acid.

  • Quenching (Optional but Recommended): If a significant excess of nitrous acid is present, add a small amount of sulfamic acid until the starch-iodide test is negative or only faintly positive. This prevents unwanted side reactions.

  • Immediate Use: The resulting clear or slightly turbid diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction. Do not attempt to isolate the salt.

Protocol 2: Azo Coupling with 2-Naphthol (Synthesis of a Red-Orange Dye)

This protocol describes the reaction of the prepared diazonium salt with an electron-rich coupling component, 2-Naphthol, to form the final azo dye.

Materials & Reagents:

  • Diazonium Salt Solution (from Protocol 1)

  • 2-Naphthol: 1.44 g (0.01 mol)

  • Sodium Hydroxide (NaOH): 1.6 g

  • Deionized Water

  • Ice

Procedure:

  • Preparation of Coupler Solution: In a 250 mL beaker, dissolve 1.44 g of 2-Naphthol and 1.6 g of sodium hydroxide in 40 mL of deionized water. Stir until a clear solution of sodium naphthoxide is formed.

  • Cooling: Cool the 2-Naphthol solution to below 10 °C in an ice bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-Naphthol solution with vigorous stirring. The addition should take approximately 20-30 minutes.

  • Precipitation: An intensely colored precipitate (typically red to orange) will form immediately upon addition.

  • Completion of Reaction: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for another hour to ensure the reaction goes to completion. The pH should remain alkaline (pH 9-10) to facilitate coupling.

  • Isolation of the Dye: Collect the solid dye precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is colorless and neutral. This removes unreacted salts and bases.

  • Drying: Dry the purified dye in a vacuum oven at 60-70 °C to a constant weight.

Characterization and Performance

The synthesized dye should be characterized to confirm its structure and purity.

Table 2: Expected Characterization Data for the Synthesized Dye (2-(2-hydroxy-1-naphthylazo)-4-chloro-6-fluorophenol).

Technique Expected Result
FT-IR (cm⁻¹) Broad peak ~3400 (O-H stretch), ~1600 (aromatic C=C), ~1450 (N=N stretch, often weak), ~1100 (C-F stretch), ~800 (C-Cl stretch).
UV-Vis (λmax) Expected in the 480-520 nm range (orange-red region) in a solvent like DMF or ethanol.
¹H-NMR Complex aromatic signals corresponding to both the phenol and naphthol ring systems.

| Mass Spec (m/z) | Molecular ion peak corresponding to the calculated mass of the final dye (C₁₆H₉ClFN₂O₂). |

The resulting dye is expected to be a disperse dye , suitable for dyeing hydrophobic fibers like polyester. The presence of the chloro and fluoro groups is anticipated to confer good to excellent lightfastness (rated 4-6 on the Blue Wool Scale) and superior sublimation fastness, making it suitable for applications requiring high durability.[7][13]

Safety and Handling

  • This compound and its analogs are toxic and irritants. Avoid inhalation, ingestion, and skin contact.[3][14]

  • Diazonium salts can be explosive when dry. Never attempt to isolate them from solution. Always keep them cold and in solution.

  • Sodium nitrite is a strong oxidizer and is toxic. Handle with care and store away from combustible materials.

  • Strong acids (HCl) and bases (NaOH) are corrosive. Handle with appropriate PPE.

  • Always consult the Material Safety Data Sheet (MSDS) for all chemicals before use.

References

  • Google Patents. (n.d.). Synthesis device and application of 2, 6-dichloro-4-aminophenol.
  • PubChem. (n.d.). 2-Amino-4-chlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • African Journals Online (AJOL). (n.d.). Synthesis and Application of Monoazo Disperse Dyes Based on Asymmetric Bisimide on Polylactic Acid Fabrics. Retrieved from [Link]

  • Quick Company. (n.d.). Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4-chloro-6-nitrophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Chemcasts. (n.d.). 2-Amino-4-fluorophenol (CAS 399-97-3) Properties. Retrieved from [Link]

  • Science Alert. (n.d.). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Retrieved from [Link]

  • ChemBK. (2024). 2-Amino-4-chlorophenol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-amino-4-chlorophenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-4,6-dichlorophenol. National Center for Biotechnology Information. Retrieved from [Link]

  • Science Alert. (n.d.). Synthesis of Halogenated Disazo Disperse Dyes Derived from 2,4-Dichloroaniline and 3-Aminophenol. Retrieved from [Link]

  • Google Patents. (n.d.). Fluorinated azo dyes.
  • ResearchGate. (2022). Fastness Properties Improvement of Fluorescent Pigments. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). Azo dyes containing fluorine.
  • Studies in Conservation. (1966). The light fastness of the natural dyes. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • ACS Publications. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Halogenated Diazabutadiene Dyes: Synthesis, Structures, Supramolecular Features, and Theoretical Studies. Retrieved from [Link]

  • FreePatentsOnline. (n.d.). Azo Dye Patents. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-Amino-2-chloro-6-fluorophenol suppliers and producers. Retrieved from [Link]

  • YouTube. (2021). Coupling Reactions of Diazonium Salts. Retrieved from [Link]

  • Test & Innovation Lab. (2024). PFAS detection in textiles: use of fluorine in reactive dyes for cellulosic fibers could create false positives. Retrieved from [Link]

  • Chemistry LibreTexts. (2015). Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling. Retrieved from [Link]

  • Textile Engineering. (2024). Light Fastness of Dyes. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of novel azo dye-based 1,2,4-triazine derivatives and their spectral, fabric and anti-bacterial applications. Materials Advances. Retrieved from [Link]

  • Danish Environmental Protection Agency. (n.d.). Azo-colorants in Textile Dyeing and Printing. Retrieved from [Link]

  • Testex. (2022). Color Fastness: The Ultimate Guide. Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the regioselective functionalization of 2-Amino-4-chloro-6-fluorophenol (CAS 1535-65-5) . This scaffold is a critical intermediate in the synthesis of agrochemicals (herbicides) and pharmaceuticals (kinase inhibitors), valued for its specific halogenation pattern which modulates metabolic stability (fluorine) and provides a handle for cross-coupling (chlorine).

Executive Summary

This compound represents a "privileged scaffold" in medicinal chemistry. Its amphoteric nature (acidic phenol, basic aniline) presents a challenge in chemoselectivity, specifically distinguishing between N- and O-functionalization. Furthermore, the 1,2-relationship of the amino and hydroxyl groups makes it an ideal precursor for 5-chloro-7-fluorobenzoxazoles and 6-chloro-8-fluoro-1,4-benzoxazines .

This guide details protocols to:

  • Achieve Regioselective N-acylation (avoiding esterification).

  • Synthesize 5-chloro-7-fluorobenzoxazoles via cyclocondensation.

  • Utilize the 4-chloro handle for Palladium-catalyzed cross-coupling after heterocycle formation.

Chemo- & Regioselectivity Landscape

The reactivity of this molecule is governed by three factors:

  • Nucleophilicity Differential: Under neutral conditions, the amine (

    
    ) is significantly more nucleophilic than the phenol (
    
    
    
    ).
  • Steric Influence of Fluorine: The fluorine atom at position 6 (ortho to the hydroxyl) creates steric crowding around the oxygen, further kinetically disfavoring O-alkylation/acylation compared to non-substituted phenols.

  • Electronic Deactivation: The chlorine (para to -OH) and fluorine (ortho to -OH) withdraw electron density, reducing the pKa of the phenol (making it more acidic) and reducing the nucleophilicity of the amine compared to aniline.

Reaction Pathway Decision Tree

ReactionPathways Start 2-Amino-4-chloro- 6-fluorophenol Cond_Acid Neutral/Mild Acidic (DCM, AcOH) Start->Cond_Acid Acyl Chloride/Anhydride Cond_Base Strong Base (NaH, KOH) Start->Cond_Base Acyl Chloride Orthoester + R-C(OR)3 (Triethyl orthoformate) Start->Orthoester Heat/Cat. Acid AlphaHalo + Cl-CH2-COCl (Chloroacetyl chloride) Start->AlphaHalo Base/Heat N_Acyl N-Acylation (Amide) (Kinetic Product) Cond_Acid->N_Acyl Major O_Acyl O-Acylation (Ester) (Thermodynamic/Base) Cond_Base->O_Acyl Major Benzoxazole 5-Chloro-7-fluoro- benzoxazole Orthoester->Benzoxazole Benzoxazine 6-Chloro-8-fluoro- 1,4-benzoxazin-3-one AlphaHalo->Benzoxazine

Figure 1: Chemoselectivity map. Green indicates the preferred kinetic pathway for amide formation. Yellow indicates heterocycle targets.

Application Module A: Regioselective N-Acylation

Objective: Selectively functionalize the amine to form an amide without touching the phenol, often a prodrug strategy or a linker installation step.

Mechanism

The reaction relies on kinetic control . The lone pair on the nitrogen is available for nucleophilic attack on the carbonyl electrophile. The oxygen lone pairs are involved in resonance with the ring and are less available unless deprotonated.

Protocol: Schotten-Baumann Variant (Biphasic)

This method uses a mild inorganic base to neutralize the HCl byproduct without generating the highly nucleophilic phenoxide ion.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Electrophile: Acetyl chloride or Benzoyl chloride (1.1 eq)

  • Solvent: Ethyl Acetate (EtOAc) / Water (1:1 ratio)

  • Base: Sodium Bicarbonate (

    
    ) (2.5 eq)
    

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of the aminophenol in 25 mL EtOAc.

  • Preparation: Prepare a solution of

    
     (25 mmol) in 25 mL water. Add this to the organic phase.[1]
    
  • Addition: Cool the biphasic mixture to 0°C. Add the acid chloride dropwise over 15 minutes with vigorous stirring.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • QC Check: TLC (50% EtOAc/Hexane). The amine spot (lower Rf, often streaks) should disappear; the amide (higher Rf) appears.

  • Workup: Separate phases. Wash the organic layer with 1M HCl (to remove unreacted amine) and then Brine.

  • Purification: Dry over

    
     and concentrate. Recrystallize from Ethanol/Water.
    

Why this works: The biphasic system with weak base ensures the pH remains near 8. At this pH, the phenol (


 due to halogens) is only partially ionized, while the amine remains nucleophilic enough to react with the reactive acid chloride.

Application Module B: Synthesis of 5-Chloro-7-fluorobenzoxazoles

Objective: Cyclization to form the benzoxazole core, a key pharmacophore in VEGFR-2 inhibitors and antimicrobial agents.

Mechanism

The reaction proceeds via the formation of a Schiff base (imine) followed by intramolecular nucleophilic attack of the phenolic oxygen onto the imine carbon, followed by oxidative aromatization (if using aldehydes) or elimination (if using carboxylic acid derivatives).

Protocol: The Orthoester Method (High Yield)

This is the preferred industrial route as it avoids heavy metal oxidants.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Reagent: Triethyl orthoformate (TEOF) (5.0 eq) - acts as reagent and solvent.

  • Catalyst:

    
    -Toluenesulfonic acid (
    
    
    
    -TsOH) (5 mol%)

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a reflux condenser, mix the aminophenol and TEOF. Add the catalyst.

  • Cyclization: Heat to reflux (approx. 100-110°C) for 4–6 hours.

    • Observation: Ethanol is produced.[2] Using a Dean-Stark trap to remove ethanol can accelerate the rate.

  • Monitoring: Monitor by HPLC or TLC. The starting material is polar; the product is non-polar and highly UV active.

  • Workup: Cool to RT. The product may precipitate directly.[3] If not, remove excess TEOF under reduced pressure.

  • Isolation: Triturate the residue with cold hexanes or precipitate from isopropanol.

Data Summary: Cyclization Conditions Comparison
MethodReagentsTempYieldNote
Orthoester TEOF,

-TsOH
Reflux85-92% Cleanest, scalable.
Oxidative Benzaldehyde, DDQ or

RT/50°C60-75%Good for 2-aryl derivatives.
Acid Polyphosphoric Acid (PPA)150°C50-65%Harsh, creates tar.

Application Module C: Post-Cyclization Functionalization

Objective: Utilizing the 5-chloro position (derived from the 4-chloro of the phenol) for Suzuki-Miyaura Cross-Coupling.

Challenge: Aryl chlorides on electron-rich rings (like aminophenols) are difficult to couple. However, once cyclized to benzoxazole , the ring becomes electron-deficient (pyridine-like nature of the oxazole N), facilitating oxidative addition of Palladium into the C-Cl bond.

Workflow Diagram

CouplingWorkflow Step1 Step 1: Cyclization (Form Benzoxazole) Step2 Step 2: Activation (Pd-Catalyst + Ligand) Step1->Step2 5-Cl becomes reactive Step3 Step 3: Coupling (Boronic Acid + Base) Step2->Step3 Oxidative Addition Final Target: 2-Substituted- 5-Aryl-7-fluorobenzoxazole Step3->Final Reductive Elimination

Figure 2: Sequential workflow for accessing biaryl scaffolds.

Protocol: Suzuki Coupling of 5-Chloro-7-fluorobenzoxazole

Reagents:

  • Substrate: 5-Chloro-7-fluorobenzoxazole (1.0 eq)

  • Coupling Partner: Phenylboronic acid (1.2 eq)

  • Catalyst:

    
     (2 mol%) + XPhos (4 mol%) (Ligand choice is critical for aryl chlorides).
    
  • Base:

    
     (2.0 eq)
    
  • Solvent: Toluene/Water (10:1)

Procedure:

  • Degassing: Combine substrate, boronic acid, and base in solvent. Sparge with Argon for 10 mins.

  • Catalyst Addition: Add Pd source and ligand under Argon stream.

  • Reaction: Heat to 100°C in a sealed tube for 12 hours.

  • Workup: Filter through Celite. Extract with EtOAc.[4]

  • Result: The Chlorine is replaced by the Phenyl group; the Fluorine remains intact (C-F bond is too strong for standard Pd conditions), preserving the metabolic stability motif.

References

  • Synthesis of Halogenated Benzoxazoles

    • Title: "Synthesis and biological evaluation of novel 2-substituted benzoxazole deriv
    • Source:European Journal of Medicinal Chemistry, 2010.
    • Context: Describes the general condensation of halogenated aminophenols with carboxylic acids/orthoesters.
    • Link:

  • Regioselectivity in Aminophenols

    • Title: "Chemoselective acyl
    • Source:Tetrahedron Letters, 2005.[1]

    • Context: Establishes the kinetic preference for N-acyl
    • Link:

  • Cross-Coupling on Benzoxazoles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of Chlorin
    • Source:Journal of Organic Chemistry, 2008.
    • Context: Validates the reactivity of the 5-chloro position in benzoxazoles using XPhos/Pd systems.
    • Link:

  • Patent Reference (Industrial Application)

    • Title: "Process for producing 7-fluoro-2H-1,4-benzoxazin-3(4H)
    • Source: US P
    • Context: Details the industrial handling of fluoro-chloro-aminophenols.
    • Link:

Disclaimer: This document is for research and development purposes only. This compound is toxic and may cause sensitization. All procedures should be performed in a fume hood with appropriate PPE.

Sources

Application Notes & Protocols: Strategic Cross-Coupling of 2-Amino-4-chloro-6-fluorophenol for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 2-Amino-4-chloro-6-fluorophenol

In the landscape of modern medicinal chemistry, the strategic selection of foundational scaffolds is paramount to the successful development of novel therapeutics. This compound is a prime example of a high-value starting material, engineered with a unique constellation of functional groups. Its trifunctional nature—an aniline amine, a phenolic hydroxyl, and two distinct halogen atoms—offers chemists a versatile platform for selective, multi-directional synthesis.

The presence of chlorine and fluorine is particularly noteworthy. Halogenation is a well-established strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Derivatives of this scaffold are of significant interest in developing potent kinase inhibitors for oncology and novel antimicrobial agents.[1]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions—a suite of Nobel Prize-winning technologies—tailored specifically for the this compound core.[2][3] We will move beyond simple procedural lists to dissect the causality behind protocol choices, empowering researchers to not only replicate but also innovate.

Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling for forging carbon-carbon bonds between an organohalide and an organoboron species.[2][4] Its operational simplicity, mild conditions, and the commercial availability of a vast library of boronic acids make it a cornerstone of modern synthesis.[5]

Scientific Rationale & Mechanistic Insight

For this compound, the C-Cl bond is the primary site of reactivity. The C-F bond is significantly stronger and generally unreactive under typical Suzuki conditions. The reaction proceeds via a well-established catalytic cycle involving the Pd(0)/Pd(II) redox couple.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chlorine bond. This is often the rate-determining step.[4]

  • Transmetalation: The organic moiety from the activated boronic acid is transferred to the palladium center. This step requires a base to activate the organoboron species.[6]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium coordination sphere, forming the new C-C bond and regenerating the active Pd(0) catalyst.

Suzuki_Miyaura_Coupling cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Trans Ar-Pd(II)(R)L₂ OxAdd->Trans Transmetalation (R-B(OH)₂) + Base Trans->Pd0 Reductive Elimination Product Ar-R Trans->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Optimized Protocol: Synthesis of a Biaryl Derivative

This protocol details the coupling of this compound with 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate (K₂CO₃), finely ground (3.0 eq)

  • 1,4-Dioxane

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Schlenk flask or equivalent reaction vessel

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Solvent Addition: Add 1,4-dioxane and water in a 4:1 ratio (e.g., 8 mL dioxane, 2 mL water per 1 mmol of substrate). The solvent should be deoxygenated by bubbling with inert gas for 15-20 minutes prior to use.

  • Reaction Execution: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Scientist's Note (The "Why"):

  • Catalyst System: We use a Pd(OAc)₂ precatalyst which is reduced in situ to the active Pd(0) species. SPhos (a biaryl phosphine ligand) is chosen for its bulk and electron-rich nature, which accelerates the rate-limiting oxidative addition of the relatively unreactive aryl chloride and promotes the final reductive elimination step.

  • Base and Solvent: K₂CO₃ is a moderately strong base sufficient for activating the boronic acid for transmetalation. The dioxane/water solvent system is effective at dissolving both the organic substrates and the inorganic base, creating a homogeneous reaction environment crucial for efficient catalysis.

Table 1: Representative Suzuki-Miyaura Coupling Conditions

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(dppf)Cl₂ (3%)K₂CO₃Dioxane/H₂O100~85
3-Pyridylboronic acidPd(OAc)₂ (2%) / SPhos (4%)K₃PO₄Toluene/H₂O110~78
4-Acetylphenylboronic acidPd(PPh₃)₄ (5%)Cs₂CO₃DMF/H₂O90~90

Part 2: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a transformative reaction that forms aryl C-N bonds, a linkage central to countless pharmaceuticals.[7][8] This reaction couples an aryl halide with a primary or secondary amine, offering a direct route to substituted anilines and related structures that would otherwise require multi-step classical methods.

Scientific Rationale & Mechanistic Insight

Similar to the Suzuki coupling, this reaction is driven by a Pd(0)/Pd(II) cycle. However, the key transmetalation step is replaced by amine coordination and deprotonation.

  • Oxidative Addition: Pd(0) inserts into the C-Cl bond.

  • Amine Coordination & Deprotonation: The amine coupling partner coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium-amido complex.[7]

  • Reductive Elimination: This final step forms the C-N bond and regenerates the Pd(0) catalyst. This is often the rate-determining step, and its efficiency is highly dependent on the ligand used.

Buchwald_Hartwig_Amination cluster_1 Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) Amido [Ar-Pd(II)(NR¹R²)L₂] OxAdd->Amido Amine Binding & Deprotonation (Base) Amido->Pd0 Reductive Elimination Product Ar-NR¹R² Amido->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Optimized Protocol: Synthesis of a Diaryl Amine Derivative

This protocol describes the coupling of this compound with morpholine.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • Xantphos (3.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (2.0 eq)

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Schlenk tube or equivalent reaction vessel

Procedure:

  • Glovebox Operation: Due to the air-sensitivity of the catalyst components and base, it is highly recommended to perform the setup in a glovebox. Add Pd₂(dba)₃, Xantphos, and NaOt-Bu to a dry Schlenk tube.

  • Reagent Addition: In the glovebox, add this compound. Remove the tube from the glovebox, add anhydrous toluene, followed by morpholine via syringe under a positive pressure of inert gas.

  • Reaction Execution: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 16-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous MgSO₄ and filter.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the target N-aryl product.

Scientist's Note (The "Why"):

  • Catalyst System: Pd₂(dba)₃ serves as a stable Pd(0) source. Xantphos is a wide bite-angle bidentate ligand. Its specific geometry promotes the crucial reductive elimination step, preventing catalyst decomposition and improving product yield, especially for electron-rich aryl chlorides.

  • Base and Solvent: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the weakly acidic N-H bond of the coordinated amine. Anhydrous aprotic solvents like toluene are essential, as protic solvents (like water or alcohols) would consume the strong base.

Table 2: Representative Buchwald-Hartwig Amination Conditions

Amine PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
AnilinePd(OAc)₂ (2%) / BINAP (3%)Cs₂CO₃Toluene110~80
PiperidinePd₂(dba)₃ (1.5%) / XPhos (4%)K₃PO₄Dioxane100~92
BenzylamineG3-XPhos Precatalyst (2%)LHMDSTHF65~88

Part 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira coupling is the premier method for linking terminal alkynes to aryl halides, creating conjugated enyne systems that are valuable in materials science and as precursors for more complex heterocyclic structures in pharmaceuticals.[9][10][11]

Scientific Rationale & Mechanistic Insight

This reaction uniquely employs a dual-catalyst system, with palladium and copper(I) working in concert.[12]

  • Palladium Cycle: Follows the familiar oxidative addition/reductive elimination pathway.

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I)-acetylide intermediate. This species is highly reactive and serves as the active transmetalating agent.

  • Transmetalation: The copper acetylide transfers the alkyne group to the Pd(II) complex, regenerating the copper(I) salt.

  • Reductive Elimination from the palladium center yields the final product.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Cl)L₂ Pd0->OxAdd Oxidative Addition (Ar-Cl) AlkynylPd Ar-Pd(II)(C≡CR)L₂ OxAdd->AlkynylPd Transmetalation AlkynylPd->Pd0 Reductive Elimination Product Ar-C≡CR AlkynylPd->Product CuX Cu(I)X CuAcetylide Cu(I)-C≡CR CuX->CuAcetylide CuAcetylide->OxAdd Transfers Acetylide Alkyne H-C≡CR + Base Alkyne->CuX

Caption: Dual catalytic cycles of the Sonogashira cross-coupling reaction.

Optimized Protocol: Synthesis of an Aryl Alkyne

This protocol outlines the coupling with phenylacetylene.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvent and Reagent Addition: Add anhydrous DMF, followed by triethylamine and phenylacetylene via syringe. The reaction mixture should be thoroughly deoxygenated.

  • Reaction Execution: Stir the reaction at 60 °C. The reaction is often rapid, and progress can be monitored by TLC. Typical reaction times are 2-6 hours.

  • Work-up: After completion, cool the mixture and dilute with diethyl ether. Filter through a pad of Celite® to remove catalyst residues, washing the pad with additional ether.[12]

  • Purification: Wash the filtrate with saturated aqueous NH₄Cl and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Scientist's Note (The "Why"):

  • Catalyst System: The Pd(PPh₃)₂Cl₂ is a common, stable Pd(II) precatalyst. CuI is the essential co-catalyst for activating the alkyne.

  • Base/Solvent: Triethylamine serves a dual role: it acts as the base to deprotonate the terminal alkyne and can also serve as the solvent. Using a co-solvent like DMF helps to ensure all reagents remain in solution, particularly the starting phenol. A key side reaction is the copper-catalyzed homocoupling of the alkyne (Glaser coupling); running the reaction under strictly anaerobic conditions helps to minimize this.

Table 3: Representative Sonogashira Coupling Conditions

Alkyne PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
1-HexynePd(PPh₃)₄ (2%) / CuI (4%)DIPEATHF50~95
TrimethylsilylacetylenePd(PPh₃)₂Cl₂ (3%) / CuI (5%)Et₃NDMF25~98
Propargyl alcoholPd(dppf)Cl₂ (2%) / CuI (4%)K₂CO₃Acetonitrile80~82

References

  • Suzuki reaction - Wikipedia . Wikipedia. [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives . MDPI. [Link]

  • Suzuki Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide . Yoneda Labs. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Broadening Application of the Heck Reaction via in-situ Formation of Olefins . The University of Liverpool Repository. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future . National Center for Biotechnology Information. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm . ACS Publications. [Link]

  • A General Amino Acid Synthesis Enabled by Innate Radical Cross-Coupling . National Center for Biotechnology Information. [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners . MDPI. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

  • Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions . ResearchGate. [Link]

  • Metallaphotoredox-Catalyzed Cross-Electrophile Csp 3−Csp 3 Coupling of Aliphatic Bromides . Macmillan Group - Princeton University. [Link]

  • Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones . National Center for Biotechnology Information. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . National Center for Biotechnology Information. [Link]

  • Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization . Macmillan Group - Princeton University. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) . YouTube. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview . RSC Publishing. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals . ResearchGate. [Link]

  • Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET . YouTube. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS . Nobel Prize. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof . Quick Company. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds . University of Windsor. [Link]

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The Versatile Scaffolding of 2-Amino-4-chloro-6-fluorophenol in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of drug design and development. Among these, substituted aminophenols represent a class of "privileged structures" due to their inherent reactivity and ability to participate in a diverse array of chemical transformations. This guide focuses on the utility of a specific, highly functionalized aminophenol, 2-Amino-4-chloro-6-fluorophenol, as a versatile starting material for the synthesis of novel therapeutic agents. The presence of ortho-amino and hydroxyl groups provides a reactive platform for the construction of various heterocyclic systems, while the chloro and fluoro substituents offer avenues for modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. The strategic placement of these halogens can significantly influence metabolic stability, membrane permeability, and binding affinity to biological targets.[1]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing not only detailed synthetic protocols but also the underlying scientific rationale for the application of this compound in medicinal chemistry. While direct literature on this compound is limited, the protocols and applications presented herein are based on established methodologies for closely related analogs, such as 2-Amino-4-chloro-5-fluorophenol and other substituted aminophenols.

Core Physicochemical and Safety Profile

Table 1: Physicochemical Properties of 2-Amino-4-chlorophenol (Analog)

PropertyValueSource
Molecular FormulaC₆H₆ClNOPubChem CID 7265[2]
Molecular Weight143.57 g/mol PubChem CID 7265[2][3]
AppearanceLight brown crystalline solidPubChem CID 7265[3]
Melting Point140°C (decomposes)CIR Report[3]
SolubilityLess than 1 mg/mL in waterPubChem CID 7265[2]

Safety and Handling Precautions:

Substituted aminophenols should be handled with care, as they can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin.[4][5][6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[4][5][6] All manipulations should be performed in a well-ventilated chemical fume hood.[4]

Synthesis of this compound: A Conceptual Pathway

The synthesis of substituted aminophenols typically involves the reduction of the corresponding nitrophenol.[3] A plausible and commonly employed synthetic route to this compound would start from the commercially available 4-chloro-2-fluoro-6-nitrophenol.

Diagram 1: Conceptual Synthetic Pathway to this compound

G Start 4-chloro-2-fluoro-6-nitrophenol Reagents Fe / NH4Cl (aq) or H2, Pd/C Start->Reagents Reduction Product This compound Reagents->Product G cluster_0 Condensation/Cyclization Aminophenol This compound Benzoxazole Substituted Benzoxazole Aminophenol->Benzoxazole CarboxylicAcid R-COOH (or derivative) CarboxylicAcid->Benzoxazole

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of 2-Amino-4-chloro-6-fluorophenol. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges in achieving the desired purity from various reaction mixtures. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and troubleshooting strategies to empower you to overcome common purification hurdles. This document is structured to provide direct answers to specific problems you may be facing in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: The impurity profile of your crude this compound is highly dependent on the synthetic route employed. A common pathway to aminophenols involves the reduction of a corresponding nitrophenol.[1] Therefore, potential impurities can include:

  • Unreacted Starting Materials: Such as the nitrophenol precursor.

  • Intermediates: Incomplete reduction can leave residual nitro-compounds.

  • Side-Products: These can arise from over-reduction, dehalogenation, or dimerization reactions.

  • Residual Solvents and Reagents: Solvents used in the reaction or purification steps (e.g., toluene, methanol) and leftover reagents can be present.[2]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: A multi-pronged analytical approach is always recommended for robust purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for separating and quantifying impurities. A reversed-phase C18 column is generally a good starting point for aromatic compounds.[2]

  • Thin-Layer Chromatography (TLC): An invaluable tool for rapid, qualitative assessment of reaction progress and for optimizing solvent systems for column chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of your desired product and can help identify and quantify impurities if their signals are resolved.

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in the identification of unknown impurities.

Q3: What are the key safety precautions when handling this compound?

A3: this compound and its related compounds are classified as hazardous substances.[3][4] It is crucial to handle them with appropriate safety measures:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[5][6]

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[3]

  • Disposal: Dispose of waste according to your institution's and local regulations.

Troubleshooting and Optimization Guide

This section is designed to address specific problems you might encounter during the purification of this compound.

Issue 1: Low Yield After Recrystallization

Symptom: You are losing a significant amount of your product during the recrystallization process.

Possible Causes & Solutions:

  • Sub-optimal Solvent Choice: The ideal recrystallization solvent should dissolve your compound well at elevated temperatures but poorly at room temperature or below.

    • Troubleshooting Workflow:

      • Solvent Screening: Test a variety of solvents with different polarities (e.g., toluene, ethanol/water mixtures, hexane/ethyl acetate).[2]

      • Solubility Testing: Use small amounts of your crude product to test its solubility in different solvents at both room temperature and their boiling points.

      • "Oiling Out": If your compound separates as an oil instead of crystals, it indicates that the solvent is too nonpolar or the solution is cooling too rapidly. Try a more polar solvent system or allow for slower cooling.[2]

  • Premature Crystallization: The product is crystallizing in the funnel during hot filtration.

    • Solution: Preheat your filtration apparatus (funnel and receiving flask) and use a slight excess of hot solvent to ensure the compound remains in solution during filtration.

  • Incomplete Crystallization: A significant amount of product remains in the mother liquor.

    • Solution: After initial crystallization at room temperature, cool the flask in an ice bath to maximize crystal formation. You can also try to reduce the volume of the solvent by evaporation before cooling.

Issue 2: Ineffective Separation by Column Chromatography

Symptom: Your compound co-elutes with impurities during column chromatography.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of your mobile phase is not optimized for the separation.

    • Troubleshooting Workflow:

      • TLC Optimization: Use TLC to screen different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to find a system that gives good separation between your product and the impurities (aim for a ΔRf of at least 0.2).

      • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, a gradient elution, where the polarity of the mobile phase is gradually increased, can often improve separation.

  • Column Overloading: Too much crude material has been loaded onto the column.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.

  • Poor Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.

    • Solution: Ensure your column is packed uniformly without any air bubbles. A "slurry packing" method is often preferred.

Issue 3: Product Discoloration

Symptom: Your purified this compound is colored (e.g., brown or pink), suggesting the presence of oxidized impurities.

Possible Causes & Solutions:

  • Oxidation: Aminophenols are susceptible to oxidation, which can be accelerated by air and light.

    • Solution:

      • Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[7] Be cautious, as charcoal can also adsorb your product, so use it sparingly.

      • Inert Atmosphere: Perform purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

      • Reducing Agent Wash: Washing the organic layer with a dilute solution of a reducing agent like sodium bisulfite during an extraction workup can help remove some colored oxidation byproducts.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent system should be determined empirically as described in the troubleshooting section.

  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., a mixture of ethanol and water).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the solution at reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.[2]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature.

Protocol 2: Column Chromatography Purification
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., hexane/ethyl acetate 9:1). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a flat, uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. If using a gradient, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.[2]

Data Presentation

Table 1: Recommended Starting Solvent Systems for Purification

Purification MethodRecommended Solvent System (Starting Ratios)Notes
RecrystallizationEthanol/WaterThe ratio needs to be carefully optimized to avoid "oiling out".[2]
TolueneOften provides good crystal quality.[2]
Hexane/Ethyl AcetatePolarity can be finely tuned by adjusting the ratio.[2]
Column ChromatographyHexane/Ethyl AcetateA good starting point for many organic compounds.
Dichloromethane/MethanolSuitable for more polar compounds.

Visualizations

Purification Workflow Diagram

PurificationWorkflow CrudeProduct Crude this compound PurityAnalysis1 Assess Purity (TLC, HPLC) CrudeProduct->PurityAnalysis1 Decision1 Purity Acceptable? PurityAnalysis1->Decision1 PurificationStep Choose Purification Method Decision1->PurificationStep No FinalProduct Pure this compound Decision1->FinalProduct Yes Recrystallization Recrystallization PurificationStep->Recrystallization ColumnChromatography Column Chromatography PurificationStep->ColumnChromatography Extraction Acid-Base Extraction PurificationStep->Extraction PurityAnalysis2 Assess Purity of Fractions/Crystals Recrystallization->PurityAnalysis2 ColumnChromatography->PurityAnalysis2 Extraction->PurityAnalysis2 Decision2 Purity Acceptable? PurityAnalysis2->Decision2 CombineFractions Combine Pure Fractions/ Isolate Crystals Decision2->CombineFractions Yes Troubleshoot Troubleshoot/ Re-purify Decision2->Troubleshoot No CombineFractions->FinalProduct Troubleshoot->PurificationStep RecrystallizationTroubleshooting Start Low Recrystallization Yield CheckSolubility Is the product highly soluble in cold solvent? Start->CheckSolubility CheckMotherLiquor Analyze mother liquor (TLC/HPLC) CheckSolubility->CheckMotherLiquor Yes OilingOut Did the product 'oil out' during cooling? CheckSolubility->OilingOut No ProductInLiquor Significant product remains in mother liquor CheckMotherLiquor->ProductInLiquor ChangeSolvent Select a less-solubilizing cold solvent ProductInLiquor->ChangeSolvent Concentrate Concentrate the mother liquor and re-cool ProductInLiquor->Concentrate SlowCooling Cool the solution more slowly OilingOut->SlowCooling Yes ChangeSolventPolarity Adjust solvent polarity OilingOut->ChangeSolventPolarity Yes PrematureCrystallization Did crystals form during hot filtration? OilingOut->PrematureCrystallization No PreheatApparatus Pre-heat filtration apparatus and use minimal excess hot solvent PrematureCrystallization->PreheatApparatus Yes

Caption: Troubleshooting guide for addressing low yields in recrystallization.

References

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents. (n.d.).
  • Preparation of 2-amino-4-chlorophenol - PrepChem.com. (n.d.). Retrieved February 6, 2026, from [Link]

  • Purification and characterization of 2,4,6-trichlorophenol-4-monooxygenase, a dehalogenating enzyme from Azotobacter sp. strain GP1 - PMC - NIH. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-amino-4-nitrophenol - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]

  • US5053557A - Process for preparing 2-chloro-4-fluorophenol - Google Patents. (n.d.).
  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (n.d.). Retrieved February 6, 2026, from [Link]

  • 2-Amino-4-chlorophenol | C6H6ClNO - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics - CIR Report Data Sheet. (n.d.). Retrieved February 6, 2026, from [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid - NJIT Digital Commons. (n.d.). Retrieved February 6, 2026, from [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2022-01-12). Retrieved February 6, 2026, from [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column. (n.d.). Retrieved February 6, 2026, from [Link]

  • Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • 22.4: Preparation of Phenols: Nucleophilic Aromatic Substitution - Chemistry LibreTexts. (2015-07-19). Retrieved February 6, 2026, from [Link]

  • Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. (n.d.). Retrieved February 6, 2026, from [Link]

  • Common Name: 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. (n.d.). Retrieved February 6, 2026, from [Link]

  • How do I purify ionizable organic amine compounds using flash column chromatography?. (2023-02-10). Retrieved February 6, 2026, from [Link]

  • Chromatograms of a phenol separation: 1 4-aminophenol, 2 phenol, 3... - ResearchGate. (n.d.). Retrieved February 6, 2026, from [Link]

  • How to dry and purify Phenol - chemistry - Reddit. (n.d.). Retrieved February 6, 2026, from [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved February 6, 2026, from [Link]

  • proper use of amino column - Chromatography Forum. (2009-03-31). Retrieved February 6, 2026, from [Link]

Sources

Technical Support Center: 2-Amino-4-chloro-6-fluorophenol Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers and process chemists working with 2-Amino-4-chloro-6-fluorophenol . It is structured to address specific failure modes, impurity origins, and process controls.[1]

Status: Active | Role: Senior Application Scientist | Topic: Impurity Profiling & Troubleshooting[1]

Synthetic Route & Impurity Origins

Overview

The synthesis of this compound typically proceeds via a two-step sequence starting from 4-chloro-2-fluorophenol .[1] Understanding the mechanism of each step is critical for identifying the origin of impurities.

  • Electrophilic Aromatic Substitution (Nitration): Introduction of a nitro group at the C6 position.[1]

  • Reduction: Conversion of the nitro group to an amine.[1]

Process Flow & Impurity Map

The following diagram illustrates the standard workflow and the specific entry points for common impurities.

SynthesisPath cluster_Nitration Step 1: Nitration cluster_Reduction Step 2: Reduction SM Starting Material 4-Chloro-2-fluorophenol Nitration Reaction: Nitration (HNO3 / H2SO4) SM->Nitration Imp_Regio Impurity A: Regioisomer (3-Nitro isomer) Nitration->Imp_Regio Minor Path (C3) Imp_DiNitro Impurity B: Over-Nitration (Dinitro species) Nitration->Imp_DiNitro Excess HNO3 Intermediate Intermediate 4-Chloro-2-fluoro-6-nitrophenol Nitration->Intermediate Major Path (C6) Reduction Reaction: Reduction (H2, Catalyst or Fe/HCl) Intermediate->Reduction Imp_DeHalo Impurity C: Dehalogenation (Des-Chloro / Des-Fluoro) Reduction->Imp_DeHalo Over-active Catalyst (Pd/C) Imp_IncRed Impurity D: Incomplete Reduction (Nitroso / Hydroxylamine) Reduction->Imp_IncRed Interrupted Rxn Target TARGET PRODUCT This compound Reduction->Target Controlled H2 Oxidation Storage Issue: Oxidative Dimers (Azo/Azoxy) Target->Oxidation Air Exposure

Figure 1: Synthetic pathway illustrating the genesis of key impurities during nitration and reduction steps.

Troubleshooting Guide: Nitration Step

Context: The nitration of 4-chloro-2-fluorophenol is directed by the strong ortho/para directing hydroxyl (-OH) group.

  • Position 6: Ortho to -OH (Favored).[1]

  • Position 4: Para to -OH (Blocked by -Cl).[1]

  • Position 3: Meta to -OH (Disfavored, but possible due to steric effects).[1]

Q: I see a persistent impurity (~3-5%) eluting just before the intermediate in HPLC. What is it?

Diagnosis: This is likely the 3-nitro regioisomer (4-chloro-2-fluoro-3-nitrophenol).[1]

  • Cause: While the 6-position is electronically favored, high reaction temperatures or insufficient cooling during HNO3 addition can increase the energy of the system, allowing substitution at the sterically crowded 3-position (between F and Cl).

  • Solution:

    • Temperature Control: Maintain reaction temperature below 0°C during addition.

    • Solvent Choice: Use a two-phase system (e.g., DCM/Water) to buffer the reaction heat.[1]

    • Purification: The 3-nitro isomer often has different solubility.[1] Recrystallize the intermediate from Ethanol/Water before proceeding to reduction.[1]

Q: My product yield is low, and I see a highly non-polar impurity.

Diagnosis: Over-nitration (Dinitro species).

  • Cause: Excess nitric acid or "runaway" exotherm.[1]

  • Corrective Action: Stoichiometry control. Use exactly 1.0–1.05 equivalents of HNO3.[1] Verify concentration of HNO3 stock solution.

Troubleshooting Guide: Reduction Step

Context: Converting the nitro group to an amine is the most sensitive step. The presence of Chlorine and Fluorine on the ring makes the molecule susceptible to hydrogenolysis (dehalogenation).

Q: Mass Spec shows peaks at [M-34] or [M-18].[1] What is happening?

Diagnosis: Dehalogenation (Loss of Cl or F).[1]

  • M-34: Loss of Chlorine (Des-chloro impurity).[1]

  • M-18: Loss of Fluorine (Des-fluoro impurity).[1]

  • Mechanistic Insight: Palladium (Pd) is excellent at inserting into Carbon-Halogen bonds, especially C-Cl.[1] Standard Pd/C hydrogenation will strip the chlorine atom, yielding 2-amino-6-fluorophenol.[1]

  • Corrective Action:

    • Switch Catalyst: Do NOT use standard Pd/C. Use Pt/C (Platinum on Carbon) or Sulfided Pt/C .[1] Platinum is far less active toward C-Cl hydrogenolysis [1].[1]

    • Chemical Reduction: If catalytic hydrogenation continues to fail, switch to a chemical reduction method such as Iron powder in NH4Cl/Ethanol (Bechamp reduction) or Sodium Dithionite .[1] These methods are chemoselective for nitro groups and preserve halogens.[1]

Q: The product is pink/purple after filtration. Is it impure?

Diagnosis: Oxidative Instability .[1]

  • Cause: 2-aminophenols are notoriously unstable in air.[1] They oxidize to form quinone imines, which polymerize into colored "tars" (azo/azoxy dimers).[1]

  • Protocol Fix:

    • Workup: Perform all filtrations under an Argon or Nitrogen blanket.[1]

    • Additives: Add a pinch of Ascorbic Acid or Sodium Metabisulfite to the elution solvent or recrystallization water to act as an antioxidant scavenger.[1]

    • Storage: Store the final solid in amber vials under inert gas at -20°C.

Analytical Reference Data

Use the following table to identify peaks in your chromatograms. Note: Relative Retention Times (RRT) are approximate and depend on specific C18 method conditions (e.g., Water/Acetonitrile gradient).

Compound NameStructure NoteApprox. RRTMolecular WeightPotential Origin
This compound Target 1.00 161.56 Product
4-Chloro-2-fluorophenolStarting Material1.25146.55Incomplete Reaction
2-Amino-6-fluorophenolDes-Chloro Impurity0.65127.12Over-reduction (Pd/C)
2-Amino-4-chlorophenolDes-Fluoro Impurity0.70143.57Over-reduction
4-Chloro-2-fluoro-6-nitrophenolIntermediate1.40191.55Incomplete Reduction
4-Chloro-2-fluoro-3-nitrophenolRegioisomer1.35191.55Nitration (Temp > 5°C)
Azoxy DimerOxidative Dimer> 2.00~318Air Exposure

Recommended Experimental Protocol (Reduction)

To minimize the critical "Dehalogenation" impurity, the following protocol is recommended over standard hydrogenation.

Method: Iron-Mediated Reduction (Chemoselective) This method avoids the risk of C-Cl cleavage associated with catalytic hydrogenation.

  • Setup: 3-neck flask equipped with mechanical stirrer and reflux condenser.

  • Reagents:

    • Intermediate (4-chloro-2-fluoro-6-nitrophenol): 10 mmol[1]

    • Iron Powder (325 mesh): 50 mmol (5 eq)[1]

    • Ammonium Chloride (NH4Cl): 50 mmol (5 eq)[1]

    • Solvent: Ethanol/Water (3:1 ratio, 50 mL)

  • Procedure:

    • Dissolve NH4Cl in water and add to the flask with Ethanol.[1]

    • Add Iron powder and heat to mild reflux (70°C).

    • Add the Nitro-intermediate portion-wise over 30 minutes. Reason: Controls exotherm and prevents accumulation of hydroxylamine intermediates.

    • Stir at reflux for 2-4 hours. Monitor by TLC/HPLC.

  • Workup (Critical):

    • Filter hot through Celite to remove Iron sludge.[1] Wash with hot Ethanol.[1]

    • IMMEDIATELY acidify filtrate with HCl to pH 2. Reason: The hydrochloride salt is more stable to oxidation than the free base.

    • Concentrate to dryness or recrystallize the HCl salt.[1]

References

  • Catalytic Hydrogenation Specificity: Rylander, P. N. (1979).[1] Catalytic Hydrogenation in Organic Syntheses. Academic Press.[1] (Platinum is preferred over Palladium for halonitro aromatics to prevent dehalogenation).[1]

  • Synthesis of Halogenated Aminophenols: CN103130657A. Synthetic method of 2-chloro-4-aminophenol. Google Patents.
  • Impurity Profiling in Chlorzoxazone Precursors: Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity. ResearchGate.[1] Available at: [Link] (Provides analytical context for similar chlorinated aminophenols).

  • Dechlorination Mechanisms: Cong, Y., et al. (2005).[1][2] Dechlorination by combined electrochemical reduction and oxidation. Journal of Zhejiang University Science B. Available at: [Link] (Discusses the reductive cleavage of C-Cl bonds).

  • Safety & Tox Data: PubChem Compound Summary for 2-Amino-4-chlorophenol (Analogous hazards). Available at: [Link].[1]

Sources

Side-product formation in the synthesis of 2-Amino-4-chloro-6-fluorophenol.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges in synthesizing 2-Amino-4-chloro-6-fluorophenol (CAS: 862699-26-1).

This guide assumes the most chemically efficient pathway: Nitration of 4-chloro-2-fluorophenol followed by Selective Reduction .[1] This route minimizes regioisomer formation compared to starting with 2-fluorophenol.[1]

Critical Synthesis Pathway & Impurity Map

Before troubleshooting, verify your pathway matches the standard logic. Deviations here explain 80% of impurity profiles.[1]

  • Precursor: 4-Chloro-2-fluorophenol (Commercial Starting Material).[1]

  • Step 1 (Nitration): Electrophilic aromatic substitution.[1]

    • Target: 4-Chloro-2-fluoro-6-nitrophenol.[1]

    • Mechanism:[2][3] The -OH group directs ortho/para.[1] Position 4 is blocked (Cl).[1] Position 2 is blocked (F).[1] Position 6 is the only open ortho site.[1]

  • Step 2 (Reduction): Conversion of Nitro (-NO

    
    ) to Amino (-NH
    
    
    
    ).
    • Target: this compound.[1][4][5][6][7][8]

    • Critical Risk: Hydrodechlorination (loss of Cl) if using standard Pd/C hydrogenation.[1]

Pathway Visualization

SynthesisPath SM Start: 4-Chloro-2-fluorophenol Nitration Step 1: Nitration (HNO3/H2SO4) SM->Nitration Inter Intermediate: 4-Chloro-2-fluoro-6-nitrophenol Nitration->Inter Major SP1 Impurity A: 4-Chloro-2-fluoro-3,6-dinitrophenol (Over-nitration) Nitration->SP1 Excess HNO3/Temp >5°C Reduction Step 2: Reduction (Fe/HCl or Pt/C) Inter->Reduction Product TARGET: This compound Reduction->Product Optimized SP2 Impurity B (Major): 2-Amino-6-fluorophenol (Dechlorination) Reduction->SP2 Pd/C Catalyst (Avoid!) SP3 Impurity C: Azo/Azoxy Dimers (Incomplete Reduction) Reduction->SP3 High pH/Low H2 SP4 Impurity D: Quinone Imines (Oxidation) Product->SP4 Air Exposure

Caption: Reaction scheme identifying the genesis of key impurities (red) during the transformation of 4-chloro-2-fluorophenol.

Troubleshooting Guide (Q&A Format)

Category A: Reduction & Dehalogenation (The "Missing Chlorine" Issue)[10]

Q: My LC-MS shows a large peak with M-34 mass (Molecular Weight ~127 instead of 161.5). What happened? A: You have generated 2-Amino-6-fluorophenol .[1]

  • Cause: You likely used Palladium on Carbon (Pd/C) for hydrogenation.[1] Pd is excellent at hydrodechlorination (stripping chlorine atoms) on aromatic rings, especially when an amino group is being formed.[1]

  • The Fix: Switch your reduction system.

    • Chemical Reduction (Robust): Use Iron powder in dilute HCl (Béchamp reduction) or Sodium Dithionite.[1] These methods are chemoselective for -NO

      
       and will not touch the Aryl-Cl bond.[1]
      
    • Catalytic Hydrogenation (Cleaner): Use Platinum on Carbon (Pt/C) , specifically a sulfided grade, or Raney Nickel .[1] These are far less active toward C-Cl bond cleavage than Palladium.[1]

Q: The reaction is stalling, and I see orange/red colored impurities (Azo compounds). A: This indicates incomplete reduction leading to azo or azoxy coupling.[1]

  • Cause: Often caused by insufficient hydrogen pressure or exhausted catalyst (poisoning).[1] In chemical reduction (Fe/HCl), it indicates pH drifting too high (insufficient acid).[1]

  • The Fix:

    • If Hydrogenation: Increase pressure or temperature slightly (careful of dechlorination).[1] Ensure vigorous stirring (mass transfer limit).

    • If Chemical:[4][5][6][8][9][10][11][12][13][14] Add a small amount of electrolyte (NH

      
      Cl) or ensure pH remains acidic (<4) to prevent coupling.[1]
      
Category B: Nitration Issues (Regioselectivity)

Q: I have a persistent impurity (~5-10%) that is isomeric to the nitro-intermediate. Is it the 3-nitro isomer? A: It is likely 4-chloro-2-fluoro-3-nitrophenol (or 5-nitro), but this is rare if temperature is controlled.

  • Cause: The -OH group strongly directs to position 6 (ortho).[1] However, if the reaction exotherms uncontrolled (>10°C), the directing power of the Fluorine (ortho-director) might compete, or you may get ipso-substitution (rare).

  • More Likely: Check for Di-nitration .[1] If you used >1.1 equivalents of HNO

    
    , you might have formed 4-chloro-2-fluoro-3,6-dinitrophenol .
    
  • The Fix: Maintain temperature between -5°C and 0°C during addition. Add HNO

    
     dropwise.[1] Use exactly 1.0–1.05 equivalents of Nitric Acid.[1]
    
Category C: Product Stability (The "Black Tar" Issue)

Q: My product was off-white crystals, but after drying in the oven, it turned dark brown/black. A: Aminophenols are notoriously prone to oxidative polymerization .

  • Cause: Exposure to oxygen while hot or in solution, forming quinone imines which polymerize into dark pigments.[1]

  • The Fix:

    • Workup: Perform the final filtration under an inert atmosphere (Nitrogen/Argon) if possible.[1]

    • Drying: Dry in a vacuum oven at moderate temperature (<40°C) strictly excluding air.

    • Storage: Store as the Hydrochloride Salt (this compound HCl). The salt form is significantly more stable against oxidation than the free base.[1]

Experimental Protocols

Protocol A: Nitration (Synthesis of 4-Chloro-2-fluoro-6-nitrophenol)

Targeting high regioselectivity.

  • Setup: 3-neck flask, thermometer, addition funnel, ice-salt bath.

  • Dissolution: Dissolve 4-chloro-2-fluorophenol (1.0 eq) in Glacial Acetic Acid (5 volumes). Cool to 0°C .[1]

  • Addition: Mix conc. HNO

    
     (1.05 eq) with Acetic Acid (1 vol).[1] Add this solution dropwise, maintaining internal temp < 5°C .
    
  • Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC/HPLC.

  • Quench: Pour mixture into crushed ice/water (10 volumes). The yellow solid precipitates.[1][15]

  • Purification: Filter and wash with cold water. Recrystallize from Ethanol/Water if di-nitro impurities are present.[1]

Protocol B: Selective Reduction (Synthesis of Target)

Using Iron/Acid to prevent dechlorination.

  • Setup: Flask with reflux condenser and vigorous mechanical stirring.

  • Charge: Suspend Iron Powder (3.0 eq, 325 mesh) in Water (5 vol) containing catalytic Acetic Acid or dilute HCl (0.1 eq). Heat to 80°C to "activate" the iron (etch the surface).[1]

  • Addition: Add the Nitro intermediate (from Protocol A) portion-wise over 30 mins.

    • Note: The reaction is exothermic.[1] Maintain gentle reflux.[1]

  • Completion: Stir at reflux for 2–4 hours. The yellow nitro color should fade to a pale beige/colorless solution.[1]

  • Workup (Critical):

    • Neutralize with Sodium Carbonate to pH ~7–8.[1]

    • Filter hot through Celite to remove Iron sludge.[1] Wash cake with hot Ethyl Acetate.[1]

    • Separate organic layer, dry over Na

      
      SO
      
      
      
      .[1]
  • Isolation: Evaporate solvent under reduced pressure.

    • Stabilization: Treat the residue with HCl in ether/dioxane to precipitate the Hydrochloride Salt immediately.[1]

Impurity Profile Summary

Impurity NameStructure DescriptionOriginPrevention Strategy
Des-chloro Impurity 2-Amino-6-fluorophenolReduction: Hydrogenolysis of C-Cl bond by Pd catalyst.Use Fe/HCl or Pt/C (sulfided) .[1] Avoid Pd/C.
Dinitro Impurity 4-Chloro-2-fluoro-3,6-dinitrophenolNitration: Excess HNO

or high temp.
Control temp <5°C; limit HNO

to 1.05 eq.
Azo Dimer 2,2'-Azobis(...)Reduction: High pH or incomplete hydrogenation.[1]Ensure acidic/neutral pH during reduction; verify completion.
Quinone Imine Dark polymer/tarStorage: Oxidation of free base by air.[1]Store as HCl salt ; Keep under Argon/Nitrogen.

References

  • PubChem. (2025).[1] this compound (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Cir-Safety. (2024).[1][14] Amended Safety Assessment of 4-Chloro-2-Aminophenol.[1] (Analogous chemistry reference for chloronitrophenol reduction). Available at: [Link][1]

  • Org. Synth. (1945).[1] 2-Amino-4-chlorophenol.[1][5][6][8][14] (Classic protocol for Fe/HCl reduction of chloronitrophenols preventing dechlorination).[1] Available at: [Link][1]

Sources

Technical Support Center: Navigating Reactions with Halogenated Aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for chemists and researchers working with halogenated aminophenols. These compounds are valuable building blocks in medicinal chemistry and materials science, but their reactivity can present unique challenges, most notably the undesired side reaction of dehalogenation. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you minimize or eliminate this hydrodehalogenation byproduct, ensuring higher yields and purity of your target molecules.

Understanding the Challenge: The Dehalogenation Side Reaction

In many transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the desired outcome is the formation of a new carbon-carbon or carbon-nitrogen bond at the position of the halogen on the aminophenol ring. However, a competing reaction, known as hydrodehalogenation or simply dehalogenation, can occur where the halogen atom is replaced by a hydrogen atom. This leads to the formation of a dehalogenated starting material or product, reducing the overall efficiency of the desired transformation.

This side reaction is particularly prevalent with electron-rich aryl halides like halogenated aminophenols, where the amino and hydroxyl groups donate electron density to the aromatic ring, influencing its reactivity.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of dehalogenation in my cross-coupling reaction with a bromoaminophenol?

A1: Dehalogenation in palladium-catalyzed cross-coupling reactions is often a result of a competing reductive pathway. The primary causes can be categorized as follows:

  • Catalyst and Ligand Choice: The electronic properties and steric bulk of the phosphine ligand on the palladium catalyst play a crucial role. Less bulky or overly electron-rich ligands can favor the dehalogenation pathway.

  • Reaction Conditions: High temperatures, prolonged reaction times, and the choice of base and solvent can significantly influence the extent of dehalogenation. For instance, solvents like dioxane and DMF have been observed to promote dehalogenation more than toluene in some cases.[1]

  • Presence of a Hydrogen Source: The hydrogen atom that replaces the halogen can come from various sources in the reaction mixture, including the solvent, the amine coupling partner, or even the base itself if it contains β-hydrogens.[2]

  • Substrate Reactivity: The position of the halogen and the electronic nature of the other substituents on the aminophenol ring can make the C-X bond more susceptible to cleavage.

Q2: I am observing significant dehalogenation in a Suzuki-Miyaura coupling of a chloroaminophenol. What is the likely mechanism?

A2: In Suzuki-Miyaura reactions, dehalogenation can occur through several mechanisms. One common pathway involves the formation of a palladium-hydride species (Pd-H). This can happen through various routes, including the reaction of the palladium catalyst with trace amounts of water, the boronic acid/ester, or the base. Once formed, this Pd-H species can undergo oxidative addition to another molecule of the chloroaminophenol, followed by reductive elimination to yield the dehalogenated aminophenol. The propensity for dehalogenation can be higher with more reactive iodo- and bromo-derivatives compared to chloro-derivatives in some systems.[3]

Q3: Can the free amino or hydroxyl group on the aminophenol contribute to dehalogenation?

A3: Yes, the free amino and hydroxyl groups can influence the reaction environment and potentially contribute to dehalogenation, although often indirectly. Their presence can affect the solubility of the substrate and intermediates, and they can coordinate to the metal center, thereby altering the catalyst's reactivity. In some cases, protecting the amino or hydroxyl group can mitigate these effects and lead to cleaner reactions. For instance, N-Fmoc protection is a common strategy in peptide synthesis to prevent unwanted side reactions of the amine group.[4][5]

Troubleshooting Guide: A Problem-Solution Approach

This section provides specific troubleshooting strategies for common dehalogenation issues encountered during reactions with halogenated aminophenols.

Problem 1: Significant dehalogenation observed in a Buchwald-Hartwig amination.

Underlying Cause: This is a frequent issue, often stemming from an imbalance in the rates of the desired C-N bond formation and the competing dehalogenation pathway. The mechanism of Buchwald-Hartwig amination involves oxidative addition, amine coordination, deprotonation, and reductive elimination.[6][7] A side reaction can occur where beta-hydride elimination from the amide intermediate leads to the dehalogenated arene.[7]

Troubleshooting Workflow:

G start Dehalogenation in Buchwald-Hartwig Amination ligand Modify Ligand: Switch to a bulkier, more electron-donating ligand (e.g., BrettPhos, XPhos). start->ligand base Change Base: Use a non-nucleophilic, sterically hindered base (e.g., NaOtBu, LHMDS). ligand->base If dehalogenation persists result Reduced Dehalogenation & Improved Yield ligand->result Successful temp Lower Reaction Temperature: Run the reaction at a lower temperature to disfavor the dehalogenation pathway. base->temp If still problematic base->result Successful solvent Change Solvent: Switch from polar aprotic solvents (DMF, dioxane) to non-polar solvents (toluene). temp->solvent For further optimization temp->result Successful protect Protect Amino Group: Consider N-protection (e.g., Boc, Cbz) to prevent coordination to the catalyst. solvent->protect If substrate is highly electron-rich solvent->result Successful protect->result

Caption: Troubleshooting workflow for dehalogenation in Buchwald-Hartwig amination.

Detailed Protocol: Ligand Screening for Suppressing Dehalogenation

  • Setup: Prepare a parallel set of reactions in small vials. Each vial should contain the halogenated aminophenol (1.0 equiv), the amine coupling partner (1.2 equiv), a base such as NaOtBu (1.4 equiv), and the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%).

  • Ligand Addition: To each vial, add a different phosphine ligand (4 mol %). A good starting set would include:

    • A standard, less bulky ligand (e.g., PPh₃).

    • Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, BrettPhos).

  • Reaction: Add degassed solvent (e.g., toluene), seal the vials, and run the reactions at a moderate temperature (e.g., 80-100 °C).

  • Analysis: After a set time (e.g., 4-6 hours), take an aliquot from each reaction and analyze by LC-MS or GC-MS to determine the ratio of the desired product to the dehalogenated byproduct.

  • Optimization: Select the ligand that provides the best ratio and proceed with optimizing other parameters like temperature and base if necessary.

Ligand TypeTypical ObservationRationale
Less Bulky (e.g., PPh₃) Higher levels of dehalogenationPromotes faster catalyst decomposition and may not sufficiently stabilize the catalytic species, leading to side reactions.
Bulky Biarylphosphines (e.g., XPhos) Lower levels of dehalogenationThe steric bulk around the palladium center can disfavor the approach of hydrogen sources and promote the desired reductive elimination step.[1]
Problem 2: Dehalogenation byproduct in a Sonogashira coupling.

Underlying Cause: In Sonogashira couplings, dehalogenation can compete with the desired alkyne coupling. This is often exacerbated by high temperatures and certain solvent/base combinations. The reaction is typically sensitive to the choice of palladium source, copper co-catalyst, and amine base.[8]

Troubleshooting Strategies:

  • Copper-Free Conditions: While traditionally a copper co-catalyst is used, copper-free Sonogashira protocols have been developed.[9] These can sometimes reduce side reactions, including dehalogenation.

  • Amine Base and Solvent: The choice of amine base is critical. A less nucleophilic, bulkier amine like diisopropylethylamine (DIPEA) or diisopropylamine in a solvent like toluene can be beneficial.[10] Running the reaction in neat triethylamine has also been reported to be effective for some substrates.

  • Palladium Catalyst and Ligand: Using a pre-formed palladium catalyst with a well-defined ligand can offer better control over the reaction. For aryl bromides, heating might be necessary, but for more reactive aryl iodides, the reaction may proceed at room temperature, which can minimize dehalogenation.[10]

  • Protecting the Amine: The aniline group can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or side reactions.[11] Protecting the amine with a group like Boc (tert-butoxycarbonyl) can prevent this and lead to a cleaner reaction.

Problem 3: Dehalogenation during an Ullmann Condensation.

Underlying Cause: Traditional Ullmann reactions often require harsh conditions, including high temperatures and stoichiometric amounts of copper, which can promote dehalogenation.[12] Modern protocols with catalytic amounts of copper and specific ligands allow for milder reaction conditions.

Mitigation Strategies:

  • Use a Ligand: The addition of ligands such as diamines or diols can stabilize the copper catalyst and facilitate the reaction at lower temperatures, thereby reducing the likelihood of dehalogenation.[13]

  • Choice of Copper Source: Using a soluble copper(I) salt like CuI is often more effective than using copper powder.

  • Solvent Selection: High-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene are typically used.[12] However, screening different solvents can sometimes identify conditions that favor the desired coupling over dehalogenation.

General Preventative Measures

  • Thorough Degassing: Ensure all solvents and reagents are thoroughly degassed to remove oxygen, which can lead to catalyst decomposition and promote side reactions.

  • Use High-Purity Reagents: Impurities in starting materials, solvents, or bases can act as hydrogen donors or catalyst poisons.

  • Monitor the Reaction: Closely monitor the reaction progress by TLC, GC-MS, or LC-MS. Over-running the reaction can lead to increased byproduct formation.

  • Consider Protecting Groups: For particularly sensitive substrates, protecting the amino and/or hydroxyl groups can be a highly effective strategy to prevent interference with the desired reaction pathway.

By understanding the underlying mechanisms of dehalogenation and systematically applying these troubleshooting strategies, researchers can significantly improve the outcomes of their reactions with halogenated aminophenols.

References

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. Available from: [Link]

  • PubMed. Photochemical Dehalogenation of Aryl Halides: Importance of Halogen Bonding. Available from: [Link]

  • Organic Chemistry Portal. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Available from: [Link]

  • ChemRxiv. Efficient Transfer Hydrodehalogenation of Halophenols Catalyzed by Pd Supported on Ceria. Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

  • Catalysis Science & Technology (RSC Publishing). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Available from: [Link]

  • Reddit. significant dehalogenation in stille coupling. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • PMC. Visible-Light Photocatalytic Reduction of Aryl Halides as a Source of Aryl Radicals. Available from: [Link]

  • Organic Chemistry Portal. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Available from: [Link]

  • PubMed. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. Available from: [Link]

  • ResearchGate. Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Available from: [Link]

  • Organic Chemistry Portal. Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Available from: [Link]

  • RSC Publishing. Catalyst-free photoinduced dehalogenation and functionalization of alkyl halides using Lewis bases. Available from: [Link]

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Reddit. Sonogashira troubleshooting help needed. Available from: [Link]

  • PubMed. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • ResearchGate. Hydrogenolysis of Organohalogen Compounds over Palladium Supported Catalysts. Available from: [Link]

  • Google Patents. Microwave enhanced N-Fmoc deprotection in peptide synthesis.
  • Chemistry LibreTexts. Sonogashira Coupling. Available from: [Link]

  • Journal of the Chinese Institute of Chemical Engineers. Kinetics Approach for Hydrogenation of Nitrobenzene to p-Aminophenol in a Four-Phase System. Available from: [Link]

  • ACS Publications. Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. Available from: [Link]

  • PubMed. Activation and detoxication of aminophenols. II. Synthesis and structural elucidation of various thiol addition products of 1,4-benzoquinoneimine and N-acetyl-1,4-benzoquinoneimine. Available from: [Link]

  • StudySmarter. Sonogashira Coupling Reaction Practice Problems. Available from: [Link]

  • Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. Available from: [Link]

  • ResearchGate. (PDF) Consecutive mechanical-force-induced electron transfer for reduction of aryl halides with high reduction potentials. Available from: [Link]

  • eScholarship. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • ResearchGate. Reaction pathway for the hydrogenation of nitrophenol to aminophenol.... Available from: [Link]

  • PMC. Deciphering complexity in Pd–catalyzed cross-couplings. Available from: [Link]

  • MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • ResearchGate. Degradation of p-aminophenol by Fenton's process. Influence of operational parameters. Available from: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

  • ACS Publications. Catalytic dehalogenation of aryl halides mediated by a palladium/imidazolium salt system. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Google Patents. N-fmoc deprotection enhanced by microwave in peptide synthesis.
  • PMC. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Available from: [Link]

  • Figshare. The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Available from: [Link]

  • Reddit. Sonogashira coupling. Available from: [Link]

  • ACS Publications. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols. Available from: [Link]

  • ResearchGate. Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. Available from: [Link]

Sources

Technical Support Center: 2-Amino-4-chloro-6-fluorophenol Stability & Handling

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: ACFP-STAB-Guide-v2.4 Assigned Specialist: Dr. A. V. Thorne, Senior Application Scientist

Executive Summary: The "Fragile Scaffolding"

2-Amino-4-chloro-6-fluorophenol (ACFP) is a deceptively simple intermediate. While the halogen substitutions at the 4- (chloro) and 6- (fluoro) positions provide some steric protection and electron-withdrawing stability compared to the parent 2-aminophenol, the core 1,2-amino-hydroxy motif remains a "redox hotspot."

The Critical Insight: The primary degradation mode is not hydrolytic cleavage of the halogens, but rather the oxidative dehydrogenation of the amino-phenol system into a quinone imine species. This process is autocatalytic, accelerated by light, trace metals, and basic pH.

Visual Diagnosis: What Your Sample is Telling You

Use this colorimetric guide to instantly assess the quality of your material.

ColorStatusChemical ExplanationAction Required
Off-White / Pale Beige Optimal Intact crystalline lattice. Minimal oxidation.Proceed with experiment immediately.
Pink / Salmon Warning Trace formation of radical cations (early-stage oxidation).Purify if using for sensitive kinetics; usable for crude synthesis.
Brown / Black Critical Significant conversion to quinone imines and subsequent polymerization into phenazine-like oligomers .DO NOT USE. Recrystallization required.
Gummy / Sticky Failed Hygroscopic water absorption + advanced polymerization.Discard. Material is compromised beyond simple rescue.

Mechanism of Degradation

To troubleshoot effectively, you must understand the enemy. The degradation is an oxidative cascade.

The Oxidation Pathway (Graphviz Visualization)

The following diagram illustrates how air and light convert your useful reagent into an insoluble black tar.

ACFP_Degradation ACFP This compound (Active Reagent) Radical Phenoxyl Radical Intermediate ACFP->Radical -e-, -H+ (Air/Light/Fe3+) QI Quinone Imine (Reactive Electrophile) Radical->QI -e-, -H+ QI->ACFP Reduction (Ascorbate/DTT) Dimer Phenazine Dimers (Brown/Black Precipitate) QI->Dimer Dimerization (Michael Addition)

Figure 1: The oxidative cascade from stable aminophenol to polymerized waste. Note the reversible step where reducing agents can "rescue" early-stage oxidation.

Technical FAQs & Troubleshooting

Q1: My HPLC shows a "ghost peak" at RRT 0.9 that grows over time. What is it?

Diagnosis: This is likely the Schiff Base artifact or a Disulfide mimic.

  • The Cause: If you dissolved your sample in Acetone or Acetaldehyde -containing solvents, the primary amine (

    
    ) reacted with the ketone to form an imine (Schiff base).
    
  • The Fix:

    • Never use acetone or MEK for cleaning glassware or dissolving this compound.

    • Switch to Degassed Methanol or Anhydrous DMSO .

    • Note: Even trace acetone residue on glassware can trigger this.

Q2: The material turned black overnight in the desiccator. Why?

Diagnosis: Autocatalytic Oxidation.

  • The Cause: Aminophenols are sensitive to trace metals (especially Iron) which act as catalysts for air oxidation. If your spatula was stainless steel and slightly corroded, or if the "inert" gas had moisture, the process accelerates.

  • The Fix:

    • Use Teflon-coated spatulas only.

    • Store under Argon (heavier than air), not Nitrogen, to ensure a blanket over the solid.

    • Add a sachet of activated carbon or a reducing stabilizer if the protocol permits.

Q3: Can I use this compound in aqueous buffers at pH 8.0?

Diagnosis: Stability Risk.

  • The Logic: At pH > 7.5, the phenol deprotonates (pKa

    
     8-9 due to halogen electron withdrawal). The phenolate anion is significantly more electron-rich and oxidizes 
    
    
    
    faster than the neutral phenol.
  • The Protocol:

    • Work at pH < 6.5 whenever possible.

    • If basic pH is required, you must degas all buffers with Argon for 20 minutes and add an antioxidant (e.g., Sodium Ascorbate or TCEP) to the buffer.

Handling & Storage Protocol (SOP)

Follow this decision tree to ensure data integrity.

Handling_Workflow Start Received ACFP Bottle Check Visual Inspection Start->Check White Color: Off-White Check->White Brown Color: Brown/Black Check->Brown Store Store at -20°C Under Argon Dark Vial White->Store Purify Recrystallization (EtOH/Water + NaHSO3) Brown->Purify Use Experiment Prep Store->Use Purify->Store Solvent Select Solvent Use->Solvent GoodSolv MeOH, DMSO, ACN (Degassed) Solvent->GoodSolv BadSolv Acetone, Ketones (FORBIDDEN) Solvent->BadSolv

Figure 2: Decision matrix for storage and solvent selection to prevent degradation.

Rescue Protocol (Recrystallization)

If your material is brown but valuable:

  • Dissolve in minimal warm Ethanol containing 1% Sodium Bisulfite (antioxidant).

  • Filter while warm to remove black polymeric insolubles.

  • Add degassed water dropwise until turbid.

  • Cool slowly to 4°C in the dark.

  • Filter crystals and dry under high vacuum.

References

  • National Library of Medicine (PubChem). (n.d.). 2-Amino-4-chlorophenol (Analogous Hazard Data). Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: 2-Amino-4-chlorophenol.[1] Retrieved from [Link]

  • Bock, C., et al. (1996).[2] Degradation of prochloraz and 2,4,6-trichlorophenol by environmental bacterial strains.[2] Applied Microbiology and Biotechnology.[2] Retrieved from [Link]

  • Goriya, Y., et al. (2016).[3] Aerobic Oxidation of Amines to Imines.[3] Organic Letters.[3] (Demonstrates oxidative instability of amine precursors). Retrieved from [Link]

Sources

Technical Support Center: Purification of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 2-Amino-4-chloro-6-fluorophenol. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. The presence of regioisomeric impurities is a significant challenge that can impact the yield, purity, and safety profile of downstream active pharmaceutical ingredients (APIs). This guide provides in-depth, field-proven insights and practical troubleshooting advice to help you achieve your desired purity specifications.

Frequently Asked Questions (FAQs)

Q1: What are the common regioisomeric impurities of this compound and how are they formed?

The exact regioisomers present in a batch of this compound are intrinsically linked to its synthetic route. Typically, syntheses of polysubstituted phenols involve sequential electrophilic aromatic substitution reactions (e.g., nitration, halogenation). The directing effects of the substituents already on the aromatic ring (hydroxyl, halogens) guide the position of incoming groups.

During a multi-step synthesis, substitution at an alternative position on the benzene ring can lead to the formation of regioisomers. For instance, if the synthesis involves the nitration of a chlorofluorophenol precursor, the powerful ortho-, para-directing hydroxyl group and the halogen substituents will dictate the positions of nitration, potentially leading to a mixture of products. Subsequent reduction of the nitro group to an amine retains this isomeric mixture.

While not exhaustively documented for this specific molecule in public literature, based on established principles of organic synthesis, the most probable regioisomeric impurities would have the same molecular formula (C₆H₅ClFNO) but with a different substitution pattern, such as:

  • 4-Amino-2-chloro-6-fluorophenol

  • 2-Amino-6-chloro-4-fluorophenol

  • 4-Amino-6-chloro-2-fluorophenol

Q2: Why is the removal of these regioisomers so critical for drug development?

In pharmaceutical development, the isomeric purity of an intermediate is paramount. Regioisomers, despite having the same chemical formula, possess distinct three-dimensional structures. This structural difference can lead to:

  • Altered Pharmacological Activity: One isomer may be therapeutically active while another is inactive or even antagonistic.

  • Different Toxicological Profiles: A regioisomeric impurity could have a unique and unacceptable toxicity profile. Regulatory agencies like the FDA and EMA have stringent requirements for the identification and control of such impurities.

  • Unpredictable Reaction Pathways: The impurity may react differently in subsequent synthetic steps, leading to the formation of new, unexpected by-products, complicating downstream processing and purification.

Q3: What are the primary analytical techniques for identifying and quantifying regioisomeric impurities of this compound?

Detecting and accurately quantifying closely related isomers requires high-resolution analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective method. A reverse-phase C18 or C8 column with a mobile phase of acetonitrile or methanol and a buffered aqueous phase (e.g., phosphate or formate buffer) is typically a good starting point. UV detection is suitable as phenolic compounds are chromophoric.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC can provide excellent separation of volatile isomers, and the mass spectrometer provides definitive identification based on fragmentation patterns.[3] Derivatization of the polar hydroxyl and amino groups may be necessary to improve volatility and peak shape.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be powerful tools for structural elucidation. The coupling patterns and chemical shifts of the aromatic protons and the fluorine atom will be distinct for each isomer, allowing for unambiguous identification and quantification if the impurity level is high enough for detection.

Troubleshooting Guide: Common Purification Challenges

Problem: My analytical HPLC shows co-eluting or poorly resolved peaks for the main product and a key impurity. How can I improve the separation?

Cause & Solution: Poor resolution between isomers is common due to their similar polarities and hydrodynamic volumes. The key is to exploit the subtle differences in their physicochemical properties.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol has different hydrogen bonding characteristics and can alter selectivity.

    • Adjust pH: The pKa of the phenolic hydroxyl and the basicity of the amino group are sensitive to their positions on the ring. Adjusting the pH of the aqueous buffer by ±1-2 units can change the ionization state of the isomers differently, leading to significant changes in retention time and potentially baseline separation.[4]

    • Use an Ion-Pairing Reagent: If pH adjustment is insufficient, adding an ion-pairing reagent (e.g., trifluoroacetic acid for acidic mobile phases, or an alkylammonium salt for basic mobile phases) can enhance separation.

  • Evaluate Different Stationary Phases:

    • Phenyl-Hexyl Column: A column with a phenyl-based stationary phase can offer alternative selectivity through π-π interactions with the aromatic rings of your analytes. This is often very effective for separating isomers.

    • Pentafluorophenyl (PFP) Column: PFP columns provide unique selectivity mechanisms, including dipole-dipole, π-π, and ion-exchange interactions, which are highly effective for separating halogenated and positional isomers.

  • Adjust Temperature: Lowering the column temperature can sometimes increase resolution, although it will also increase backpressure and run times. Conversely, increasing the temperature can improve efficiency but may decrease selectivity. Experiment with a range from 25°C to 40°C.

Problem: I am attempting purification by recrystallization, but the impurity consistently co-crystallizes with my product.

Cause & Solution: Co-crystallization occurs when the impurity has a very similar crystal lattice energy and fits readily into the crystal structure of the desired compound. Breaking this affinity requires a systematic approach to solvent selection and process control.

Troubleshooting Steps:

  • Systematic Solvent Screening: Do not rely on a single solvent system. Screen a variety of solvents with different polarities and hydrogen bonding capabilities (e.g., toluene, ethyl acetate, isopropanol, acetonitrile, and water/alcohol mixtures). The ideal solvent is one in which the desired product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures, while the impurity remains in the mother liquor.[5]

  • Control Cooling Rate: Rapid cooling often traps impurities. Employ a slow, controlled cooling profile. For example, after dissolving the crude material at reflux, allow it to cool slowly to room temperature over several hours, and then transfer it to a 0-5°C environment for an extended period to maximize recovery.[6]

  • Slurry Crystallization: If direct crystallization fails, try a slurry method. Dissolve the crude product in a minimal amount of a hot "good" solvent, then add a "poor" solvent (an anti-solvent) in which the product is insoluble until turbidity is observed. Heat to re-dissolve, then cool slowly. This can dramatically change the crystallization kinetics.

  • Seeding: Introduce a small quantity of high-purity crystals of this compound to the supersaturated solution as it cools. This provides a template for crystallization and can favor the formation of the desired product's crystal lattice, excluding the impurity.

Problem: Are there alternative purification methods if chromatography and crystallization are ineffective or lead to low yields?

Cause & Solution: When isomers have nearly identical physical properties, separating them directly can be challenging. An effective strategy is to temporarily alter the structure of the molecules through chemical derivatization to create compounds with more distinct properties.

Recommended Strategy: Derivatization-Separation-Deprotection

  • Derivatize the Mixture: The amino group is an excellent handle for derivatization. React the crude mixture with an acylating agent like acetic anhydride or a sulfonyl chloride like tosyl chloride.[7] The resulting amide or sulfonamide derivatives will have different polarities and crystallinities compared to the starting amines.

    • Rationale: The steric environment around the amino group will be different for each regioisomer, potentially leading to different reaction rates and, more importantly, derivatives with significantly different physical properties (e.g., solubility, melting point, chromatographic retention).

  • Separate the Derivatives: The derivatized isomers can now be separated much more easily by standard column chromatography or recrystallization.

  • Deprotect the Purified Derivative: Once an isomeric derivative is isolated in pure form, cleave the protecting group to regenerate the pure aminophenol. For example, an acetyl group can be removed under acidic or basic hydrolysis conditions.

This method, while adding two steps to the process, is often a robust solution for separating particularly challenging regioisomers.

Data & Methodologies

Comparison of Purification Techniques
TechniqueProsConsBest For
Recrystallization - Scalable and cost-effective- High throughput- Yields highly pure crystalline solid- Can be ineffective for isomers with similar solubility- Potential for co-crystallization- Screening for optimal conditions can be time-consuming- Removing impurities with significantly different solubility profiles- Large-scale purification (>100 g)
Flash Column Chromatography - Widely applicable- Good for separating mixtures with moderate polarity differences- Relatively fast for lab scale- Can be solvent-intensive- May result in product loss on the column- Scaling up can be challenging- Small to medium scale (1-50 g)- Initial cleanup of crude material
Preparative HPLC - Highest resolution for difficult separations- Direct scale-up from analytical methods- Automated and reproducible- High cost (solvents, columns, equipment)- Lower throughput compared to other methods- Requires removal of large volumes of solvent post-purification- High-value materials requiring >99.5% purity- Separating very closely related isomers
Workflow for Impurity Identification and Removal

The following diagram outlines a logical workflow for tackling a regioisomeric impurity issue, from initial detection to final confirmation of purity.

G cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Preparative Purification cluster_3 Phase 4: Validation A Crude Product Analysis (Analytical HPLC, LC-MS) B Impurity Detected (Poor Resolution) A->B C Impurity Structure ID (NMR, High-Res MS) B->C D Develop Separation Method C->D Identify isomer properties D1 HPLC Method Dev. (Column, Mobile Phase, pH) D->D1 D2 Crystallization Screening D->D2 D3 Derivatization Strategy D->D3 E1 Preparative HPLC D1->E1 E2 Recrystallization D2->E2 E3 Column Chromatography of Derivative D3->E3 E Perform Scaled-Up Purification E->E1 E->E2 E->E3 F Analyze Purified Fractions E1->F E2->F E3->F After deprotection G Pool Pure Fractions & Evaporate F->G H Final Purity Confirmation (>99.5% by HPLC, NMR) G->H I Material Accepted H->I

Caption: Logical workflow for purification of this compound.

Experimental Protocols

Protocol 1: Analytical HPLC Method for Purity Assessment

This protocol provides a robust starting point for the analysis of this compound and its isomers.

  • Instrumentation:

    • HPLC system with UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17-18 min: 90% to 10% B

      • 18-22 min: 10% B (Re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 280 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Validation:

    • Run a blank (diluent) injection to ensure no system peaks interfere.

    • The method should be able to resolve the main product peak from solvent front and any visible impurities.

Protocol 2: Purification by Preparative Flash Column Chromatography

This protocol is suitable for purifying gram-scale quantities of the crude product.

  • Stationary Phase Selection:

    • Use high-purity silica gel (40-63 µm particle size).

  • Mobile Phase (Eluent) Selection:

    • Determine the optimal eluent system using analytical Thin Layer Chromatography (TLC).

    • A good starting point is a mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol).

    • Aim for an Rf value of ~0.2-0.3 for the desired compound to ensure good separation on the column.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Carefully pack the column, ensuring no air bubbles are trapped. Equilibrate the packed column with at least 2-3 column volumes of the eluent.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin elution with the selected mobile phase. A gradient elution (gradually increasing the polarity of the mobile phase) is often more effective than an isocratic (constant composition) elution for separating closely related compounds.

    • Collect fractions and monitor their composition by TLC or analytical HPLC.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent using a rotary evaporator.

    • Dry the isolated solid under high vacuum to remove residual solvent.

  • Purity Confirmation:

    • Analyze the final product using the validated analytical HPLC method (Protocol 1) and NMR to confirm its identity and purity.

References

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid . NJIT Digital Commons. [Link]

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol.
  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography . Longdom Publishing. [Link]

  • Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity in Chlorzoxazone Bulk Drug . ResearchGate. [Link]

  • 2-amino-4-nitrophenol . Organic Syntheses Procedure. [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And Derivative Thereof . Quick Company. [Link]

  • Preparation of 2-amino-4-chlorophenol . PrepChem.com. [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics . CIR Report Data Sheet. [Link]

  • 2-Amino-4-chlorophenol . PubChem. [Link]

  • US3717680A - PURIFICATION OF p-AMINOPHENOL.
  • How can I separate o-amino phenol and p-amino phenol? . ResearchGate. [Link]

  • US3703598A - Purification of p-aminophenol.
  • Determination of aminophenol isomers by high-speed liquid chromatography . PubMed. [Link]

  • related impurities 4-aminophenol: Topics by Science.gov . Science.gov. [Link]

  • Process for the purification of p-aminophenol - European Patent Office . EP 0041837 A1. [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study . Repositorio.ucp.pt. [Link]

  • HPLC Method for Analysis of 4-Aminophenol on Primesep 100 Column . SIELC Technologies. [Link]

  • Crystallization and preliminary crystallographic analysis of 2-aminophenol 1,6-dioxygenase complexed with substrate and with an inhibitor . PubMed. [Link]

  • HPLC Determination of Chlorophenols in Water with Separation by Ionic Liquids [Bmim]BF4 Aqueous Two-phase Solvent Sublation . Asian Journal of Chemistry. [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics . Cosmetic Ingredient Review. [Link]

  • US4440954A - Process for the purification of p-aminophenol.
  • HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase . Journal of Chromatographic Science | Oxford Academic. [Link]

  • Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine . ResearchGate. [Link]

Sources

Technical Support Center: Scale-Up of 2-Amino-4-chloro-6-fluorophenol Production

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis and scale-up of 2-Amino-4-chloro-6-fluorophenol, a key intermediate in pharmaceutical manufacturing. Drawing from established chemical principles and practical experience, this resource addresses common challenges to help you optimize your process for yield, purity, and safety.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and what are the critical steps?

A1: The most prevalent synthetic pathway involves a multi-step process beginning with a substituted benzene derivative. The critical stages are:

  • Nitration: Introduction of a nitro group onto the aromatic ring. This step is crucial for directing subsequent reactions and is often a source of isomeric impurities.

  • Reduction: Conversion of the nitro group to an amino group. The choice of reducing agent and reaction conditions directly impacts yield and purity.

Q2: My final product is a discolored (brown/dark) solid instead of the expected light-colored crystalline powder. What are the likely causes?

A2: Discoloration, typically due to oxidation, is a common issue with aminophenols.[1][2] Aminophenols are sensitive to air and light, especially in the presence of trace metal impurities.[2] To mitigate this:

  • Inert Atmosphere: Conduct the final steps of the synthesis (reduction and isolation) under an inert atmosphere (e.g., nitrogen or argon).

  • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

  • Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium bisulfite or ascorbic acid, during workup and storage.

  • Purification: The colored impurities can often be removed by recrystallization or column chromatography.

Q3: I am observing multiple spots on my Thin Layer Chromatography (TLC) even after purification. What are these impurities and how can I remove them?

A3: The presence of multiple spots on a TLC plate suggests a mixture of compounds, which in the synthesis of this compound, is often due to side products.[3] The most common culprits are:

  • Regioisomers: Formed during the nitration step. The hydroxyl and halogen substituents direct the position of the incoming nitro group, and while the desired isomer usually predominates, others can form.

  • Unreacted Starting Material: Incomplete reaction in either the nitration or reduction step.

  • Oxidation Products: As mentioned in Q2, aminophenols are prone to oxidation.[3]

To address this, a combination of purification techniques is recommended. Recrystallization is effective for removing less soluble impurities, while column chromatography can separate compounds with similar polarities, such as regioisomers.[3]

Q4: What are the primary safety concerns when handling this compound and its intermediates?

A4: this compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[4][5] It can cause skin and eye irritation and may cause respiratory irritation.[4][6][7] Furthermore, it is suspected of causing cancer.[6] Key safety precautions include:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[4][7][8]

  • Handling: Avoid creating dust. Use appropriate tools for transferring the solid.[7]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from oxidizing agents.[4][8]

II. Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the scale-up of this compound synthesis.

Problem 1: Low Yield in the Nitration Step
Potential Cause Explanation Recommended Solution
Suboptimal Reaction Temperature Nitration of phenols is highly exothermic.[9] If the temperature is too high, it can lead to the formation of di-nitrated byproducts and undesired isomers, reducing the yield of the target compound.[3] Conversely, a temperature that is too low may result in an incomplete reaction.Carefully control the reaction temperature using an ice bath or a cooling system. The optimal temperature is typically low, around 0-10 °C, during the addition of the nitrating agent.[9] Monitor the internal temperature of the reaction vessel closely.
Incorrect Nitrating Agent Concentration The concentration of nitric acid is critical. Using dilute nitric acid with phenols can lead to a mixture of ortho and para isomers.[10][11] Concentrated nitric acid can lead to oxidation and the formation of tars.For phenols, a mixture of nitric acid and sulfuric acid is often used to generate the nitronium ion (NO2+) in situ, which is the active electrophile. The ratio of these acids should be carefully optimized.
Poor Mixing In a larger scale reaction, inefficient stirring can lead to localized "hot spots" where the temperature rises, promoting side reactions. It can also result in incomplete mixing of reactants, leading to a lower conversion rate.Use an overhead stirrer with a properly sized impeller to ensure vigorous and uniform mixing throughout the reaction vessel. The stirring speed should be adjusted to create a vortex without splashing the reactants.
Problem 2: Incomplete Reduction of the Nitro Group
Potential Cause Explanation Recommended Solution
Choice of Reducing Agent Various reducing agents can be used for converting a nitro group to an amine, including catalytic hydrogenation (e.g., H2/Pd-C, Raney Nickel) and metal/acid combinations (e.g., Fe/HCl, SnCl2/HCl).[12][13] The effectiveness of a particular agent can depend on the specific substrate and reaction conditions.Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.[13] However, it may not be suitable for all substrates due to potential side reactions. Metal/acid reductions are robust but can require a more involved workup to remove metal salts. For a lab-scale preparation, a detailed protocol using hydrazine hydrate as the reducing agent has been described.[14]
Catalyst Deactivation (for Catalytic Hydrogenation) The catalyst (e.g., Pd/C) can become deactivated by impurities in the starting material or byproducts formed during the reaction. This will lead to a stalled or incomplete reduction.Ensure the starting nitro compound is of high purity. If catalyst poisoning is suspected, filtering the reaction mixture and adding fresh catalyst may be necessary. The amount of catalyst used should also be optimized.
Insufficient Reaction Time or Temperature The reduction of a nitro group can be slow, especially at lower temperatures. Insufficient reaction time will result in unreacted starting material.Monitor the reaction progress closely using TLC or HPLC until the starting nitro compound is no longer detectable. The reaction temperature may need to be optimized; for example, some reductions are carried out at elevated temperatures.[15][16]
Problem 3: Difficulty in Product Isolation and Purification
Potential Cause Explanation Recommended Solution
Product Solubility This compound has limited solubility in water but is more soluble in organic solvents.[6] Choosing an appropriate solvent for extraction and crystallization is crucial for good recovery.After the reaction workup, extract the product into a suitable organic solvent like ethyl acetate. For purification by recrystallization, a solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures should be identified. Ethanol or ethanol/water mixtures are often good starting points.[17]
Formation of Emulsions during Workup The presence of both acidic and basic functionalities in the reaction mixture can lead to the formation of stable emulsions during aqueous workup, making phase separation difficult.Add a saturated brine solution to the extraction mixture to "break" the emulsion. Slow and gentle mixing during the extraction can also help prevent emulsion formation. In some cases, filtration through a pad of celite may be necessary.
Co-crystallization of Impurities If the crude product is highly impure, impurities may co-crystallize with the desired product, leading to low purity even after recrystallization.If recrystallization is ineffective, column chromatography is the next logical step. A silica gel column with a gradient elution of a solvent system like hexane/ethyl acetate can effectively separate the desired product from closely related impurities.

III. Experimental Protocols & Workflows

Illustrative Synthesis Workflow

The following diagram outlines a typical synthetic sequence for producing this compound.

cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Starting Material Starting Material Nitration Reaction Nitration Reaction Starting Material->Nitration Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Nitration Reaction Nitro Intermediate Nitro Intermediate Nitration Reaction->Nitro Intermediate Reduction Reaction Reduction Reaction Nitro Intermediate->Reduction Reaction Reducing Agent Reducing Agent Reducing Agent->Reduction Reaction Crude Product Crude Product Reduction Reaction->Crude Product Purification Purification Crude Product->Purification Final Product Final Product Purification->Final Product

Caption: General synthetic workflow for this compound production.

Detailed Protocol: Reduction of a Nitro-Intermediate via Catalytic Hydrogenation

Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific substrate and equipment. Always perform a thorough risk assessment before starting any new procedure.

  • Reactor Setup:

    • Charge a pressure-rated hydrogenation vessel with the nitro-intermediate and a suitable solvent (e.g., ethanol or ethyl acetate).

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol%).

    • Seal the vessel and ensure all connections are secure.

  • Inerting the System:

    • Purge the vessel with nitrogen or argon several times to remove all oxygen. This is a critical safety step as hydrogen and air can form explosive mixtures.

  • Hydrogenation:

    • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Begin vigorous stirring.

    • Heat the reaction mixture to the optimized temperature (e.g., 25-50 °C).

    • Monitor the reaction progress by observing the hydrogen uptake and by periodically taking samples for TLC or HPLC analysis. The reaction is complete when hydrogen uptake ceases and the starting material is no longer observed.

  • Workup:

    • Once the reaction is complete, cool the vessel to room temperature.

    • Carefully vent the excess hydrogen.

    • Purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be kept wet with solvent during filtration and disposal.

    • Wash the filter cake with fresh solvent.

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent or by column chromatography as described in the troubleshooting section.

IV. References

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid - NJIT Digital Commons. Available at: [Link]

  • SOME NITROBENZENES AND OTHER INDUSTRIAL CHEMICALS - IARC Publications. Available at: [Link]

  • 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem. Available at: [Link]

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents. Available at:

  • CN112920060A - Synthesis device and application of 2, 6-dichloro-4-aminophenol - Google Patents. Available at:

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents. Available at:

  • Common Name: 2-AMINO-4-CHLOROPHENOL HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED - NJ.gov. Available at: [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. Available at: [Link]

  • 4 - SAFETY DATA SHEET. Available at: [Link]

  • Phenol - Wikipedia. Available at: [Link]

  • What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? - Quora. Available at: [Link]

  • Process Design and Economics of Production of p-Aminophenol - ResearchGate. Available at: [Link]

  • Reduction of nitro compounds - Wikipedia. Available at: [Link]

  • Amine synthesis by nitro compound reduction - Organic Chemistry Portal. Available at: [Link]

  • 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds - Chemistry LibreTexts. Available at: [Link]

  • Process Design and Economics of Production of p-Aminophenol - arXiv. Available at: [Link]

  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipitation Method - MDPI. Available at: [Link]

  • Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics within droplet-based microreactors - ePrints Soton - University of Southampton. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Safety data sheet - CPAChem. Available at: [Link]

  • Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry) - Semantic Scholar. Available at: [Link]

  • OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - Rasayan Journal of Chemistry. Available at: [Link]

  • Results: Visible effect on the reaction: Nitration of phenol in flow - Corning. Available at: [Link]

  • 155 CHM2211 Reduction of Nitro Groups to Amines and Carbonyl Groups to Alcohols - YouTube. Available at: [Link]

  • (PDF) OPTIMIZATION AND VALIDATION OF PARA AMINOPHENOL SYNTHESIS FROM NITROBENZENE USING HOMOGENEOUS ACID CATALYST - ResearchGate. Available at: [Link]

  • Electrophilic Substitution Reactions of Phenols - BYJU'S. Available at: [Link]

Sources

Column chromatography conditions for purifying 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for the purification of 2-Amino-4-chloro-6-fluorophenol . It synthesizes chemical principles with practical troubleshooting to ensure high purity and yield.[1][2]

Case ID: 2A4C6F-PUR-001 Status: Active Analyst: Senior Application Scientist

Chemical Profile & Separation Logic

Before initiating purification, it is critical to understand the behavior of This compound (CAS: 399-97-3) on a stationary phase.[1] This molecule is amphoteric and oxidation-sensitive , presenting unique challenges during chromatography.[1]

PropertyValueImplication for Chromatography
Molecular Weight 161.56 g/mol Elutes relatively quickly in flash systems.[1]
Acidity (Phenol) pKa ~ 7.5 - 8.5Acidic enough to interact strongly with basic impurities or alumina.[1]
Basicity (Amine) pKa (conj. acid) ~ 2.5 - 3.5Weakly basic due to electron-withdrawing F/Cl, but still capable of H-bonding with silanols (causing tailing).[1]
Stability Oxidation ProneCan polymerize or turn black (azo/imino formation) on silica if exposure is prolonged.[1]
Polarity ModerateElutes in mid-polarity solvents (e.g., 10-40% EtOAc in Hexane).[1]

Core Protocol: Optimized Flash Chromatography

Standard Operating Procedure (SOP) for >98% Purity

Phase 1: Column Preparation

Stationary Phase: Silica Gel 60 (230–400 mesh).[1] Mobile Phase A: Hexanes (or Petroleum Ether).[1] Mobile Phase B: Ethyl Acetate (EtOAc).[1][3] Modifier: Triethylamine (TEA) — Critical for peak shape.[1]

Protocol:

  • Pre-treatment: Slurry the silica in Hexanes + 1% TEA . The TEA neutralizes acidic silanol sites, preventing the amine moiety from "sticking" and tailing.[1]

  • Equilibration: Flush the column with at least 3 column volumes (CV) of the starting mobile phase (95:5 Hexane:EtOAc).

Phase 2: Sample Loading

Direct liquid injection is discouraged due to potential precipitation. Recommended Method: Dry Loading .[1]

  • Dissolve crude material in a minimum amount of Acetone or MeOH/DCM.[1]

  • Add Silica Gel (ratio 1:2 sample:silica by weight).[1]

  • Evaporate solvent via rotary evaporator until a free-flowing powder remains.

  • Load this powder carefully onto the top of the pre-packed column.[1]

Phase 3: Elution Gradient

Flow Rate: Optimized for column diameter (e.g., 15-20 mL/min for a 20g column).

Time (CV)% Mobile Phase B (EtOAc)Purpose
0 - 2 5%Elute non-polar impurities (e.g., bis-chlorinated byproducts).[1]
2 - 8 5% → 30% (Linear)Elute the target aminophenol.
8 - 12 30% → 50%Flush polar oxidation byproducts.[1]

Troubleshooting Guide (Q&A)

Issue 1: "My product streaks badly and elutes over 20 fractions."

Diagnosis: Silanol Interaction . The amino group is hydrogen-bonding with the acidic protons on the silica surface. Corrective Action:

  • Add a Modifier: Ensure the mobile phase contains 0.5% - 1% Triethylamine (TEA) .[1] This blocks the silanol sites.[1]

  • Switch Stationary Phase: If streaking persists, switch to Neutral Alumina (Grade III).[1] Alumina is less acidic than silica and often yields sharper peaks for aminophenols.[1]

Issue 2: "The product turns brown/black on the column."

Diagnosis: On-Column Oxidation . Aminophenols are sensitive to air, and silica gel can catalyze oxidation due to its high surface area and trapped oxygen.[1] Corrective Action:

  • Speed is Key: Do not run a "slow" column. Use Flash Chromatography with nitrogen pressure to minimize residence time.[1]

  • Degas Solvents: Sparge mobile phases with Nitrogen/Argon before use.[1]

  • Protect from Light: Wrap the column in aluminum foil if the lab is brightly lit (UV can accelerate degradation).[1]

Issue 3: "I see two spots on TLC, but they co-elute on the column."

Diagnosis: Selectivity Issue . The impurity likely has a similar dipole moment in the Hex/EtOAc system. Corrective Action:

  • Change Solvent System: Switch to Dichloromethane (DCM) : Methanol (99:1 to 95:5) . DCM solubilizes the aromatic ring differently than Hexane, often separating structural isomers (like 2-amino-6-chloro-4-fluorophenol) more effectively.[1]

Issue 4: "My yield is lower than expected (<60%), but no product is in the waste."

Diagnosis: Irreversible Adsorption . The product has precipitated inside the column or bound permanently to active sites. Corrective Action:

  • The "Flush" Technique: After the main gradient, flush the column with EtOAc containing 5% Methanol . This high-polarity "push" will desorb the remaining material.[1]

  • Solubility Check: Ensure the product doesn't crystallize in 5% EtOAc/Hexane. If it does, start the gradient at 10% or 15% B.[1]

Visual Workflow: Decision Logic

The following diagram illustrates the decision-making process for purifying this compound, ensuring the correct stationary phase and solvent choice.

PurificationLogic Start Crude this compound TLC_Check Step 1: TLC Analysis (Hex:EtOAc 7:3) Start->TLC_Check Sep_Good Separation Good? (Delta Rf > 0.1) TLC_Check->Sep_Good Silica_Route Route A: Silica Gel Flash (Hex/EtOAc + 1% TEA) Sep_Good->Silica_Route Yes Alt_Route Route B: Alternative Phase Sep_Good->Alt_Route No / Tailing Oxidation_Check Is Compound Stable? Silica_Route->Oxidation_Check Run_Column Execute Gradient (5-40% EtOAc) Oxidation_Check->Run_Column Stable Alumina Neutral Alumina Column (Prevents Acidic Degradation) Oxidation_Check->Alumina Turns Brown Alt_Route->Alumina Decomposition DCM_MeOH Change Solvent System (DCM:MeOH) Alt_Route->DCM_MeOH Co-elution

Caption: Decision tree for selecting the optimal stationary phase and solvent system based on TLC behavior and stability.

References

  • BenchChem. (2025).[1][4][5][6] Purification of 4-Amino-2,6-dichloro-3-fluorophenol - Technical Support Center. Retrieved from [1]

  • National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Amino-4-chlorophenol Compound Summary. Retrieved from [1]

  • European Commission - SCCS. (2006).[1] Opinion on 2-amino-6-chloro-4-nitrophenol. Retrieved from [1]

  • University of Rochester. (n.d.).[1] Troubleshooting Flash Chromatography. Retrieved from [1]

Sources

Technical Support Center: Recrystallization of 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive resource for researchers, scientists, and professionals in drug development on the recrystallization techniques for 2-Amino-4-chloro-6-fluorophenol. As a substituted aminophenol, this compound presents unique purification challenges that require a systematic and well-understood approach to achieve high purity. This document is structured to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your purification process.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to consider for recrystallization?

A1: While specific experimental data for this compound is not widely published, we can infer its properties from the closely related compound, 2-Amino-4-chlorophenol.[1][2] The presence of amino and hydroxyl groups suggests the potential for hydrogen bonding, indicating solubility in polar solvents. The aromatic ring and halogen substituents (chloro and fluoro) contribute to its nonpolar character, suggesting some solubility in less polar organic solvents. The compound is expected to be a crystalline solid at room temperature, likely with a melting point in the range of 130-150°C. It is reported to be insoluble in water.[1]

Q2: What is the primary goal of recrystallizing this compound?

A2: The primary goal is to remove impurities. These can include starting materials, byproducts from the synthesis, or degradation products. Recrystallization is a purification technique that relies on the differences in solubility between the desired compound and the impurities in a given solvent at different temperatures.[3] The ideal scenario is one where the compound is highly soluble in a hot solvent and poorly soluble in the same solvent when cold, while impurities remain soluble at cold temperatures.[4]

Q3: How do I select an appropriate solvent for the recrystallization of this compound?

A3: The selection of a suitable solvent is the most critical step in a successful recrystallization.[5] The ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at or near its boiling point.

  • Dissolve impurities well at all temperatures or not at all.

  • Be chemically inert to the compound.[3]

  • Have a boiling point lower than the melting point of the compound to prevent "oiling out".

  • Be volatile enough to be easily removed from the purified crystals.[3]

A systematic solvent screening is highly recommended. Please refer to the detailed protocol for solvent screening provided in this guide.

Q4: Can I use a mixed solvent system?

A4: Yes, a mixed solvent system (also known as a solvent-antisolvent system) is often effective when a single solvent does not provide the desired solubility profile. This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes turbid. A small amount of the "good" solvent is then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common miscible pairs include ethanol/water, acetone/water, and toluene/hexane.

Troubleshooting Guide

Issue 1: The compound "oils out" instead of forming crystals.

  • Causality: "Oiling out" occurs when the solid melts and comes out of solution as a liquid rather than crystallizing.[6] This often happens if the boiling point of the solvent is higher than the melting point of the compound. The resulting oil can trap impurities, defeating the purpose of recrystallization.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add more solvent to decrease the saturation point.

    • Try a lower-boiling point solvent.

    • Consider using a mixed solvent system where the addition of the second solvent keeps the mixture below the compound's melting point.

Issue 2: No crystals form upon cooling.

  • Causality: The solution may be too dilute (too much solvent was used), or the cooling process may be too rapid, preventing crystal nucleation.[5] Supersaturation may have occurred, where the compound remains in solution even though its solubility limit has been exceeded.

  • Solution:

    • Induce crystallization:

      • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.[6]

      • Seeding: Add a tiny crystal of the crude product to the solution to act as a template for crystal growth.[6]

    • Reduce the volume of the solvent: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

    • Cool to a lower temperature: Use an ice bath or refrigerate the solution to further decrease the solubility of the compound.[6]

Issue 3: The crystal yield is very low.

  • Causality:

    • Using too much solvent during dissolution.[5]

    • Premature crystallization during hot filtration.

    • Washing the collected crystals with a solvent that is too warm or in too large a quantity.[4]

    • The chosen solvent may be too "good," meaning the compound has significant solubility even at low temperatures.[4]

  • Solution:

    • Ensure you are using the minimum amount of hot solvent necessary to dissolve the compound.

    • To prevent premature crystallization during filtration, use a pre-warmed funnel and filter flask.[6]

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.

    • If the yield is consistently low, re-evaluate your solvent choice through a new screening process.

    • Try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Issue 4: The purified crystals are colored.

  • Causality: The color may be due to highly soluble, colored impurities that co-crystallize with your product.

  • Solution:

    • Add a small amount of activated charcoal to the hot solution before filtration. Activated charcoal has a high surface area and can adsorb colored impurities.[7] Use only a small amount (1-2% of the solute weight), as excessive use can also adsorb your desired compound and reduce the yield.

    • Perform a second recrystallization.

Experimental Protocols

Protocol 1: Systematic Solvent Screening

This protocol is designed to efficiently identify a suitable solvent for the recrystallization of this compound.

Materials:

  • Crude this compound

  • Small test tubes

  • A selection of solvents with varying polarities (see table below)

  • Hot plate or water bath

  • Stirring rods

Procedure:

  • Place approximately 20-30 mg of the crude compound into several separate test tubes.

  • Add a solvent to the first test tube dropwise at room temperature, stirring after each addition. Add up to 1 mL.

  • Observation at Room Temperature:

    • If the compound dissolves completely, the solvent is unsuitable as a primary recrystallization solvent because the recovery will be poor.[4] It may, however, be useful as the "good" solvent in a mixed-solvent system.

    • If the compound is insoluble or sparingly soluble, proceed to the next step.

  • Observation at Elevated Temperature:

    • Gently heat the test tube in a water bath or on a hot plate.

    • If the compound dissolves completely, this is a potentially good solvent.

    • If the compound does not dissolve, the solvent is unsuitable.

  • Observation upon Cooling:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If abundant crystals form, you have likely found a good solvent.

    • If no crystals form, try inducing crystallization by scratching the inside of the test tube. If crystals still do not form, the solvent may not be suitable, or the solution is too dilute.

  • Repeat this process for each of the selected solvents.

Data Presentation: Solvent Selection Guide

SolventPolarityBoiling Point (°C)Expected Solubility Profile for this compound
WaterHigh100Likely insoluble at all temperatures.[1] Potential "poor" solvent for mixed systems.
MethanolHigh65Potentially too soluble at room temperature.
EthanolHigh78May be a good candidate or slightly too soluble at room temperature.
AcetoneMedium-High56Good candidate for screening.
Ethyl AcetateMedium77Good candidate for screening.
TolueneLow111Good candidate for screening, especially for less polar impurities.[8][9]
HexaneLow69Likely insoluble at all temperatures. Potential "poor" solvent for mixed systems.

This table is based on general principles of solubility and data from structurally similar compounds. Experimental verification is essential.

Protocol 2: Standard Recrystallization Workflow

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to a gentle boil while stirring. Continue adding small portions of the hot solvent until the compound just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5][10]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-warm a funnel and a receiving Erlenmeyer flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it to remove any insoluble impurities (and activated charcoal, if used).[7] This step should be performed quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Allow the crystals to dry completely on the filter paper with the vacuum on. The purified crystals can then be transferred to a watch glass for final drying.

Visualizations

Recrystallization Workflow

Recrystallization_Workflow cluster_prep Preparation cluster_main Core Process cluster_finish Finishing Start Crude Compound Solvent_Screen Solvent Screening Start->Solvent_Screen Dissolve 1. Dissolve in min. hot solvent Solvent_Screen->Dissolve Select best solvent Hot_Filter 2. Hot Filtration (remove insolubles) Dissolve->Hot_Filter Cool 3. Slow Cooling & Crystallization Hot_Filter->Cool Collect 4. Vacuum Filtration (Collect Crystals) Cool->Collect Wash 5. Wash with ice-cold solvent Collect->Wash Dry 6. Dry Crystals Wash->Dry Pure_Product Pure Product Dry->Pure_Product

Caption: General workflow for the recrystallization process.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem During Cooling? Oiling_Out Compound 'Oils Out'? Start->Oiling_Out Yes No_Crystals No Crystals Form? Start->No_Crystals No Oiling_Out->No_Crystals No Sol_Oil Reheat, add more solvent. Consider lower BP solvent. Oiling_Out->Sol_Oil Yes Sol_NoCrystals 1. Scratch flask 2. Add seed crystal 3. Evaporate solvent 4. Cool further No_Crystals->Sol_NoCrystals Yes Low_Yield Low Yield? No_Crystals->Low_Yield No Sol_LowYield Used too much solvent? Wash with warm solvent? Re-evaluate solvent choice. Low_Yield->Sol_LowYield Yes Success Successful Crystallization Low_Yield->Success No

Caption: Decision tree for common recrystallization problems.

References

  • DE10249946B4 - Process for the preparation of 2-amino-4-chloro-6-alkoxypyrimidines - Google Patents. (n.d.).
  • Recrystallization. (n.d.). Amrita Vishwa Vidyapeetham Virtual Lab. Retrieved from [Link]

  • Recrystallization, filtration and melting point. (n.d.). University of Texas at El Paso. Retrieved from [Link]

  • Recrystallization-1.pdf. (n.d.). Retrieved from [Link]

  • CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
  • Recrystallization1. (n.d.). University of California, Los Angeles. Retrieved from [Link]

  • CN105622439A - Production method of 4-chloro-2-aminophenol - Google Patents. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved from [Link]

  • Preparation of 2-amino-4-chlorophenol - PrepChem.com. (n.d.). Retrieved from [Link]

  • 2-Amino-4-chlorophenol | C6H6ClNO | CID 7265 - PubChem. (n.d.). Retrieved from [Link]

  • Recrystallization. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents. (n.d.).
  • US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents. (n.d.).
  • EP0320484A2 - Purification of N-acetyl aminophenols - Google Patents. (n.d.).
  • Process for the purification of p-aminophenol - Patent US-4440954-A - PubChem. (n.d.). Retrieved from [Link]

  • WO/1993/020039 PURIFICATION OF P-AMINOPHENOL COMPOSITIONS AND DIRECT CONVERSION TO N-ACETYL-P-AMINOPHENOL - WIPO Patentscope. (n.d.). Retrieved from [Link]

  • Organic Salts of Pharmaceutical Impurity p-Aminophenol - MDPI. (n.d.). Retrieved from [Link]

  • Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. (2022). Cosmetic Ingredient Review. Retrieved from [Link]

  • 2-Fluoroethanol - Wikipedia. (n.d.). Retrieved from [Link]

  • 2-Amino-4,6-dichlorophenol | C6H5Cl2NO | CID 10699 - PubChem. (n.d.). Retrieved from [Link]

  • 4-amino-3-chlorophenol - 17609-80-2, C6H6ClNO, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

Sources

Identifying byproducts in 2-Amino-4-chloro-6-fluorophenol reactions by mass spectrometry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Byproducts in 2-Amino-4-chloro-6-fluorophenol Reactions by Mass Spectrometry Role: Senior Application Scientist, Technical Support Center

Technical Support Center: this compound Analysis

Welcome to the Advanced Support Hub. This guide addresses the specific challenges of analyzing this compound (ACFP) and its reaction byproducts using Liquid Chromatography-Mass Spectrometry (LC-MS). As a poly-functionalized aromatic system containing both amine and hydroxyl groups alongside mixed halogens, ACFP presents unique ionization behaviors and degradation pathways that can confound standard impurity profiling.[1]

Part 1: The Diagnostic Framework

Q: What is the expected Mass Spectral Signature of ACFP? A: Before hunting for impurities, you must validate the analyte itself. ACFP (


) has a monoisotopic mass of approximately 161.00 Da .[1]
  • Ionization Mode:

    • ESI(+) : Preferred.[1] The amino group protonates readily (

      
      ).[1]
      
    • ESI(-) : Viable due to the phenolic proton, but often less sensitive than positive mode for this specific substitution pattern.[1]

  • Isotope Pattern (The "Fingerprint"):

    • Chlorine Effect: You will see a distinct 3:1 ratio between the

      
       and 
      
      
      
      peaks due to natural
      
      
      (75.8%) and
      
      
      (24.2%) abundance.[1]
    • Fluorine Effect:

      
       is monoisotopic.[1] It does not contribute to the isotope pattern but lowers the mass defect.
      
    • Diagnostic Check: If your primary peak lacks an

      
       partner at ~33% intensity, it is not a chlorinated species .[1]
      

Part 2: Pre-Analytical Troubleshooting (Sample Prep)

Q: My sample turns dark brown before injection. How does this affect my MS data? A: This is the hallmark of oxidative dimerization , a critical issue for ortho-aminophenols. In solution, ACFP rapidly oxidizes to form quinone imines and phenoxazinone-type oligomers.[1]

Troubleshooting Protocol: Stabilization

  • Solvent Choice: Avoid protic solvents (MeOH/Water) for long-term storage.[1] Use dry Acetonitrile (ACN) or DMSO.[1]

  • Antioxidant Spiking: Add 0.1% Formic Acid or 5 mM Ammonium Formate immediately.[1] Acidic pH suppresses the autoxidation of the amine.[2]

  • Process Speed: Analyze within 2 hours of prep.

Q: I see "ghost peaks" at high retention times. Are these real byproducts? A: Likely yes, but they may be artifacts generated in the autosampler.

  • Test: Inject a blank solvent followed by a fresh standard.[1] If the peaks grow over time in the vial, they are ex vivo artifacts (dimers), not synthetic byproducts.[1]

Part 3: Byproduct Identification Guide

Q: How do I distinguish between dehalogenation and oxidation impurities? A: Use the Mass Shift vs. Isotope Pattern logic table below.

Table 1: Common Impurity Signatures for ACFP
Impurity TypeMechanismMass Shift (

)
Isotope Pattern (

)
Diagnostic Fragment
De-chlorinated Hydrogenolysis

Da (

)
No M+2 Loss of Cl pattern is definitive.[1]
De-fluorinated Nucleophilic Sub.

Da (

)

(Cl remains)
Retention time shifts significantly.[1]
Quinone Imine Oxidation

Da (

loss)


is common.[1]
Azo Dimer Coupling

Da (approx dimer)
9:6:1 (Two Cl atoms)Complex pattern due to

.[1]
Acetylated Solvent artifact

Da

Loss of 42 (ketene) in MS/MS.[1]

Q: I see a peak at M+16. Is it an N-oxide or a Hydroxylated byproduct? A: This is a classic ambiguity.

  • N-Oxide: formed on the amine. Often elutes earlier than the parent in Reverse Phase (RP) due to high polarity.[1]

  • Ring Hydroxylation: formed on the phenyl ring. Often elutes later or close to the parent.

  • Differentiation: Perform MS/MS. N-oxides characteristically lose oxygen (

    
     Da) easily, whereas phenolic -OH groups are stable and typically lose CO (
    
    
    
    Da).[1]

Part 4: Method Optimization & Workflows

Q: The peak shape for ACFP is tailing. How do I fix this? A: The interaction between the basic amine and silanols on the column is the culprit.

  • Fix 1: Increase ionic strength.[1] Add 10-20 mM Ammonium Formate to the aqueous mobile phase.

  • Fix 2: Use a "End-capped" column (e.g., C18 with polar embedding) designed for basic compounds.[1]

Visualizing the Degradation Pathway

The following diagram illustrates the primary degradation routes you will encounter in MS analysis, specifically the oxidation to quinone imines and subsequent dimerization.

ACFP_Degradation cluster_legend Pathway Key ACFP This compound (MW 161.5) [Stable at pH < 4] QuinoneImine Quinone Imine Intermediate (MW ~159.5) [Reactive Electrophile] ACFP->QuinoneImine Oxidation (-2H) (Air/Basic pH) Dechlor De-chlorinated Impurity (MW 127.5) [Reduction Byproduct] ACFP->Dechlor Hydrogenolysis (Cat. Reduction) AzoDimer Azo Dimer (MW ~320) [Oxidative Coupling] QuinoneImine->AzoDimer Dimerization Phenoxazinone Phenoxazinone Derivative (Cyclic Trimer/Dimer) [Deep Color] QuinoneImine->Phenoxazinone Condensation key1 Blue: Target Analyte key2 Yellow: Reactive Intermediate key3 Red: Critical Impurity

Caption: Figure 1. Primary degradation and byproduct pathways for ACFP detectable by LC-MS. Note the central role of the Quinone Imine intermediate in generating high-molecular-weight impurities.

Experimental Protocol: High-Resolution MS Screening

To definitively identify these byproducts, follow this screening protocol:

  • Sample Preparation:

    • Dissolve 1 mg ACFP in 1 mL degassed Acetonitrile.

    • Dilute to 10 µg/mL with 0.1% Formic Acid in Water.[1]

    • Control: Prepare a second vial exposed to air for 24 hours to generate oxidation markers intentionally.[1]

  • LC Conditions:

    • Column: C18 End-capped (2.1 x 50 mm, 1.7 µm).[1]

    • Mobile Phase A: Water + 0.1% Formic Acid.[1]

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

    • Gradient: 5% B to 95% B over 10 minutes.

  • MS Settings (Q-TOF/Orbitrap):

    • Range: m/z 50–1000 (to catch dimers).

    • Resolution: >30,000 (to resolve Cl/F mass defects).

    • Source: ESI Positive.[1][3]

  • Data Processing:

    • Extract Ion Chromatogram (EIC) for m/z 162.01 (Parent).[1][2]

    • Extract EIC for m/z 321-325 (Dimers).[1]

    • Check Isotope Ratio for every significant peak against Table 1.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7265, 2-Amino-4-chlorophenol. Retrieved from [Link][1][2]

    • Note: Provides foundational chemical property data and toxicity profiles for the chlorin
  • Boltia, S. A., et al. (2020). Quantification of P-aminophenol Nephrotoxic Impurity Using LC-MS/MS. Journal of Chromatographic Science. Retrieved from [Link][1][2]

    • Note: Establishes protocols for LC-MS analysis of aminophenol impurities and oxid
  • Clark, J. (2020). Mass Spectra - The M+2 Peak (Chlorine/Bromine Isotopes). Chemguide. Retrieved from [Link]

    • Note: Authoritative source for calculating halogen isotope patterns (3:1 r
  • Chemistry LibreTexts (2020). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

    • Note: detailed mechanisms for alpha-cleavage and loss of small molecules (CO, HCN) in aromatic amines.[1]

Sources

Controlling regioselectivity in the functionalization of 2-Amino-4-chloro-6-fluorophenol

[1]

Current Status: Operational Topic: Regioselective Functionalization & Troubleshooting Audience: Medicinal Chemists, Process Chemists Safety Warning: 2-Amino-4-chloro-6-fluorophenol is acutely toxic and a severe skin/eye irritant.[1] All protocols described below assume the use of proper PPE and fume hoods.

Introduction: The Electronic Landscape

The this compound scaffold presents a unique "push-pull" electronic environment that challenges standard regioselectivity rules.[1] Successful functionalization requires navigating the competition between two strong activators (-OH, -NH₂) and two deactivators (-Cl, -F) that also exert directing effects.[1]

The Core Conflict:

  • Position 3 (C3): Located ortho to the amino group and meta to the hydroxyl.[1][2]

  • Position 5 (C5): Located ortho to the hydroxyl and meta to the amino group.[1][2]

This guide provides the protocols to "switch" selectivity between these sites and control Chemoselectivity (N- vs. O-functionalization).

Module 1: Chemoselectivity (N- vs. O-Functionalization)

The Challenge: Both the phenol (-OH) and aniline (-NH₂) are nucleophilic.[1][2] Under neutral conditions, the nitrogen is more nucleophilic (kinetic product), but the oxygen anion (phenoxide) is a harder nucleophile (thermodynamic product) under basic conditions.[1][2]

Troubleshooting Guide: Acylation & Alkylation
IssueProbable CauseCorrective Action
Mixture of N- and O-acylated products Reaction pH is too high (generating phenoxide).[1]Protocol: Use slightly acidic or neutral media.[1][2] Perform reaction in EtOAc or DCM without base, or use acetic acid as solvent.[1][2]
Exclusive O-acylation desired, but N-acylation observed Nitrogen is acting as a better nucleophile.[1]Protocol: "Hard" conditions required.[1][2] Use K₂CO₃ in acetone (Williamson Ether Synthesis conditions). The base deprotonates OH (pKa ~8.5 due to F/Cl electron withdrawal) making O⁻ dominant.[1][2]
Over-alkylation (Quaternary ammonium salts) Alkyl halide is too reactive; lack of steric bulk.[1][2]Protocol: Use Reductive Amination instead of direct alkylation. React amine with aldehyde/ketone + NaBH(OAc)₃.[1][2]
DOT Diagram: Decision Tree for N/O Selectivity

ChemoselectivityStartTarget: N- vs O-FunctionalizationDecisionWhich Nucleophile?Start->DecisionN_TargetTarget: Nitrogen (Amide/Amine)Decision->N_Target Kinetic ControlO_TargetTarget: Oxygen (Ether/Ester)Decision->O_Target Thermodynamic ControlCond_N1Condition: Neutral/Mild Acid(Solvent: DCM, EtOAc)N_Target->Cond_N1Cond_O1Condition: Basic (pH > 10)(Solvent: Acetone, DMF)O_Target->Cond_O1Cond_N2Reagent: Anhydride/Chloride(No Base)Cond_N1->Cond_N2Cond_O2Reagent: Alkyl Halide + K2CO3(Phenoxide Formation)Cond_O1->Cond_O2

Caption: Decision tree for selecting reaction conditions to favor Amine (N) or Phenol (O) functionalization.

Module 2: The "Protection Switch" (Regioselective EAS)

The Challenge: Directing Electrophilic Aromatic Substitution (EAS) to C3 vs. C5.

  • Default State: The -NH₂ group (+M effect) is a stronger activator than -OH.[1] Incoming electrophiles (E⁺) naturally target C3 (ortho to NH₂).[1][2]

  • The Switch: To target C5 , you must electronically downgrade the nitrogen.

Protocol A: Targeting C3 (Ortho to Amine)

Use this for: Nitration, Halogenation, or Friedel-Crafts ortho to the nitrogen.[1][2]

  • State: Free Amine (-NH₂).[1][2]

  • Mechanism: -NH₂ dominates the directing effect.[1]

  • Conditions: Perform reaction in non-acidic solvents (DCM, CCl₄) to prevent protonation of the amine.

  • Outcome: Major product is substituted at C3 .

Protocol B: Targeting C5 (Ortho to Phenol)

Use this for: Substitution meta to the nitrogen.[1][2]

  • State: Protected Amide (-NHAc) or Protonated Amine (-NH₃⁺).[1][2]

  • Mechanism:

    • Acetylation:[1][2][3][4] Converting -NH₂ to -NHAc reduces its activating power (lone pair resonance into carbonyl).[1] The -OH group (or -OMe if alkylated) becomes the dominant director, pushing E⁺ to C5 .[1]

    • Protonation:[1][2] In strong acid (H₂SO₄), -NH₂ becomes -NH₃⁺ (strongly deactivating/meta-directing).[1][2] The -OH group is the only activator left, directing E⁺ to C5 (ortho to itself).[1]

  • Outcome: Major product is substituted at C5 .

DOT Diagram: Regioselectivity Switch

RegioselectivitySubstrate2-Amino-4-Cl-6-F-PhenolPath_C3Path A: Target C3(Ortho to N)Substrate->Path_C3 DefaultPath_C5Path B: Target C5(Ortho to O)Substrate->Path_C5 SwitchMechanism_C3Dominant Director:-NH2 (Strongest)Path_C3->Mechanism_C3Mechanism_C5Dominant Director:-OH (Strongest)Path_C5->Mechanism_C5Action_C3Keep NH2 Free(Neutral pH)Mechanism_C3->Action_C3Action_C5Deactivate N(Acylate or Protonate)Mechanism_C5->Action_C5

Caption: The "Protection Switch" logic flow. Modifying the amine changes the dominant directing group.

Module 3: Benzoxazole Cyclization

Context: This scaffold is a prime precursor for benzoxazoles (kinase inhibitor cores) via condensation with aldehydes or carboxylic acids.[1][2]

Critical Troubleshooting:

ProblemDiagnosisSolution
Low Yield / Incomplete Cyclization Formation of the "Schiff Base" intermediate without ring closure.Oxidative Cyclization: If using aldehydes, add an oxidant like DDQ or PhI(OAc)₂ to drive the closure.[1][2] Alternatively, use Na₂S₂O₅ in DMSO at 120°C for one-pot synthesis [1].[1]
Regioisomer Formation (Benzimidazole) Competition if urea/amidine reagents are used.[1][2]Ensure the -OH remains nucleophilic.[1] Use Orthoesters (e.g., triethyl orthoformate) with acid catalysis (p-TsOH) for clean conversion to the benzoxazole.[1][2]
De-halogenation Loss of Cl or F during high-temp cyclization.[1]Avoid Copper-catalyzed cyclizations if possible.[1] Use Microwave irradiation with carboxylic acids and PPA (Polyphosphoric acid) to reduce reaction time and thermal stress.[1][2]

Module 4: Metal-Catalyzed Cross-Couplings

The Challenge: The molecule contains an Aryl-Cl and an Aryl-F. The Aryl-Cl (C4) is susceptible to Pd-catalyzed coupling (Suzuki/Buchwald), but the free -NH₂ and -OH groups can poison the catalyst.[1]

Protocol: Suzuki Coupling at C4

  • Protection (Mandatory):

    • Protect -OH as Methoxymethyl ether (MOM) or Benzyl ether (Bn).[1][2]

    • Protect -NH₂ as Acetamide (Ac) or Boc-carbamate.[1][2]

    • Reasoning: Free acidic protons quench organometallic reagents and coordinate tightly to Pd, killing the catalytic cycle.

  • Catalyst System:

    • Pre-catalyst: Pd(OAc)₂ or Pd₂(dba)₃.[1][2]

    • Ligand: XPhos or SPhos (Buchwald dialkylbiaryl phosphines).[1][2] These are electron-rich and bulky, facilitating oxidative addition into the electron-rich (due to NH/OH donors) aryl chloride bond [2].[1]

  • Base: K₃PO₄ (anhydrous).[1][2] Avoid strong alkoxides if the protecting groups are base-sensitive.[1]

References

  • Synthesis of Benzoxazoles: Soni, S., et al. "Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor."[1][5][6] RSC Advances, 2023.[1][2][5]

  • Buchwald-Hartwig/Suzuki Coupling Guide: "Catalyst and Ligand Guide for Cross-Coupling."[1] Sigma-Aldrich / Merck Technical Library.[1]

  • Chemoselective Acylation: "Chemoselective Acetylation of 2-Aminophenol." ACS Omega, 2018.[1][2] [1][2]

  • Electrophilic Aromatic Substitution Rules: "Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution." Master Organic Chemistry.

Validation & Comparative

A Comparative Analysis of 2-Amino-4-chloro-6-fluorophenol and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and materials science, the nuanced differences between structural isomers can dictate the success or failure of a research endeavor. Substituted aminophenols, a class of compounds revered for their versatile reactivity, serve as critical building blocks in the synthesis of pharmaceuticals and other high-value materials. This guide provides an in-depth comparative analysis of 2-Amino-4-chloro-6-fluorophenol and two of its key structural isomers. By examining their distinct physicochemical properties, spectroscopic signatures, and reactivity profiles, we aim to equip researchers with the foundational knowledge to make informed decisions in their synthetic strategies.

The arrangement of amino, chloro, and fluoro substituents on the phenol ring significantly influences the molecule's electronic and steric properties, thereby altering its behavior in chemical reactions and biological systems. Understanding these subtleties is paramount for optimizing reaction conditions, predicting product outcomes, and ultimately, designing molecules with desired functionalities.

Structural and Physicochemical Properties: A Tale of Three Isomers

For the purpose of this guide, we will focus on a comparative analysis of the following three isomers:

  • Isomer 1 (Target Compound): this compound (CAS No. 186590-03-2)

  • Isomer 2: 4-Amino-2-chloro-6-fluorophenol

  • Isomer 3: 2-Amino-6-chloro-4-fluorophenol (CAS No. 260253-17-6)

The selection of these isomers allows for a systematic evaluation of how the positional changes of the amino, chloro, and fluoro groups impact the overall molecular properties.

Below is a visualization of the structural differences between the selected isomers.

Caption: Chemical structures of the three isomers under comparison.

A comparative summary of the key physicochemical properties is presented in the table below. The data highlights the significant impact of substituent positioning on these fundamental characteristics.

PropertyThis compound4-Amino-2-chloro-6-fluorophenol2-Amino-6-chloro-4-fluorophenol
CAS Number 186590-03-2Not readily available260253-17-6
Molecular Formula C₆H₅ClFNOC₆H₅ClFNOC₆H₅ClFNO
Molecular Weight 161.56 g/mol 161.56 g/mol 161.56 g/mol [1]
Melting Point Data not availableData not available~130-135 °C (for 2-Amino-4-fluorophenol)
Boiling Point Data not availableData not available~256.8°C (calculated)[1]
pKa Predicted: ~9.3 (similar to 2-amino-4-chlorophenol)[2]Data not availableData not available
Solubility Likely sparingly soluble in waterLikely sparingly soluble in waterData not available

Note: Experimental data for this compound and 4-Amino-2-chloro-6-fluorophenol is limited in publicly available databases. The provided pKa is an estimate based on a structurally similar compound.

The variation in melting and boiling points, though not fully available for all isomers, is expected due to differences in intermolecular forces, such as hydrogen bonding and dipole-dipole interactions, which are dictated by the relative positions of the functional groups.

Spectroscopic Characterization: Deciphering the Isomeric Fingerprints

Spectroscopic techniques are indispensable for the structural elucidation and differentiation of isomers. The distinct electronic environments of the protons, carbons, and fluorine atoms in each isomer will result in unique NMR spectra.

Expected Spectroscopic Signatures:

  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be a key differentiator. For instance, the proximity of the amino and hydroxyl groups to the aromatic protons will cause distinct upfield or downfield shifts.

  • ¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring will be influenced by the electronegativity and position of the substituents.

  • ¹⁹F NMR: This technique will provide a single peak for each isomer, but the chemical shift will be highly sensitive to the electronic environment of the fluorine atom, making it a powerful tool for distinguishing between them.

  • IR Spectroscopy: The positions of the N-H, O-H, C-N, C-O, C-Cl, and C-F stretching and bending vibrations will provide characteristic fingerprints for each isomer.

  • Mass Spectrometry: While all isomers will have the same molecular ion peak, their fragmentation patterns may differ, offering additional structural clues.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Isomer Separation and Analysis

A robust HPLC method is crucial for the separation and quantification of these closely related isomers.

Caption: A typical workflow for HPLC analysis of aminophenol isomers.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with a pH modifier like phosphoric acid to ensure good peak shape.[3]

  • Standard Solution Preparation: Accurately weigh and dissolve each isomer in the mobile phase to prepare standard solutions of known concentrations.

  • Sample Preparation: Dissolve the sample mixture in the mobile phase.

  • Chromatographic Conditions:

    • Column: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Flow Rate: Set the flow rate to approximately 1.0 mL/min.

    • Injection Volume: Inject 10 µL of the standard and sample solutions.

    • Detection: Monitor the elution at a wavelength where all isomers show significant absorbance (e.g., 254 nm).

  • Data Analysis: Identify and quantify the isomers in the sample by comparing their retention times and peak areas with those of the standard solutions.

Chemical Reactivity and Synthetic Utility: A Comparative Perspective

The reactivity of these isomers is largely governed by the interplay of the directing effects of the hydroxyl, amino, chloro, and fluoro substituents on the aromatic ring.

  • Amino Group (-NH₂): A strong activating, ortho-, para-directing group. It can undergo reactions such as diazotization, acylation, and alkylation.[4]

  • Hydroxyl Group (-OH): A strong activating, ortho-, para-directing group. It can be involved in etherification and esterification reactions.[4]

  • Chloro (-Cl) and Fluoro (-F) Groups: These are deactivating, ortho-, para-directing groups due to their inductive electron-withdrawing and resonance electron-donating effects. The reactivity of aryl halides in nucleophilic aromatic substitution is generally low but can be influenced by the presence of other substituents.[5]

Comparative Reactivity Insights:

  • Electrophilic Aromatic Substitution: The positions available for further substitution will be different for each isomer. For instance, in this compound, the positions ortho and para to the strongly activating amino and hydroxyl groups are already substituted or sterically hindered, which may direct incoming electrophiles to the remaining positions, albeit with potentially lower reactivity due to the deactivating halogens.

  • Nucleophilic Aromatic Substitution: The replacement of the halogen atoms is generally difficult. However, the presence of activating groups can facilitate such reactions under specific conditions.

  • Acidity (pKa): The acidity of the phenolic proton is influenced by the electronic effects of the other substituents. Electron-withdrawing groups like halogens generally increase the acidity of phenols. The relative positions of these groups will fine-tune the pKa values of the isomers.

Synthetic Protocol: A Representative Synthesis of a Halogenated Aminophenol

The synthesis of these compounds often involves a multi-step process, typically starting from a substituted phenol or aniline. A general approach involves nitration followed by reduction of the nitro group to an amino group.

Caption: A generalized synthetic pathway for a halogenated aminophenol.

Step-by-Step Methodology for the Synthesis of 2-chloro-4-aminophenol (as an illustrative example): [6]

  • Chlorination of p-Nitrophenol: In an inert organic solvent, react p-nitrophenol with chlorine gas to yield 2-chloro-4-nitrophenol.

  • Reduction of the Nitro Group:

    • In the presence of a catalyst (e.g., activated carbon and ferric trichloride hexahydrate), add sodium hydroxide to the 2-chloro-4-nitrophenol.

    • Slowly add hydrazine hydrate to the mixture to carry out the reduction of the nitro group to an amino group, yielding 2-chloro-4-aminophenol.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified, typically by filtration, washing, and recrystallization.

Conclusion: The Criticality of Isomer Selection

This guide has underscored the significant impact of isomeric variations on the fundamental properties and reactivity of substituted aminophenols. The choice between this compound and its isomers is not trivial and has profound implications for their application in research and development. A thorough understanding of their distinct characteristics, obtainable through careful spectroscopic analysis and physicochemical property determination, is essential for any researcher working with these versatile chemical building blocks. As the demand for novel pharmaceuticals and advanced materials continues to grow, the ability to rationally select and utilize the appropriate isomer will remain a key determinant of synthetic success.

References

  • The Chemical Synthesis Advantage of 2-Amino-4-chlorophenol. (2026, January 26). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Synthesis device and application of 2, 6-dichloro-4-aminophenol. Google Patents.
  • 2-Amino-4-chlorophenol. PubChem. Available at: [Link]

  • 2-Amino-4-fluorophenol. PubChem. Available at: [Link]

  • 2-Amino-6-Chloro-4-Nitrophenol. PubChem. Available at: [Link]

  • Provisional Peer Reviewed Toxicity Values for 2-Chloro-6-fluorophenol. U.S. Environmental Protection Agency. Available at: [Link]

  • 4-Amino-2,6-dichlorophenol. PubChem. Available at: [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. Hyma Synthesis Pvt. Ltd. Available at: [Link]

  • Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol (B99). European Commission. Available at: [Link]

  • Phenol. Wikipedia. Available at: [Link]

  • The synthesis of 2-amino-4-chlorophenol-6 sulfonic acid. NJIT Digital Commons. Available at: [Link]

  • Photochemical behaviour of halophenols in aqueous solution. ScienceDirect. Available at: [Link]

  • Determination of aminophenol isomers by high-speed liquid chromatography. PubMed. Available at: [Link]

  • Spectrophotometric Determination of Aminophenol Isomers Via Oxidative Coupling Reaction with 4-Aminoantipyrine. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors. PMC - NIH. Available at: [Link]

  • Highly selective detection and differentiation of aminophenol isomers based on a bimetallic metal–organic-framework with peroxidase-like activity. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • 4-Amino-3-fluorophenol. CAS Common Chemistry. Available at: [Link]

  • Reactivity of Halogenoalkanes. Save My Exams. Available at: [Link]

  • Determination of Aminophenol Isomers by High-Speed Liquid Chromatography. Journal of Chromatographic Science. Available at: [Link]

  • The pK a values for aminophenols isomers. ResearchGate. Available at: [Link]

  • Reactivity of Phenols. Chemistry LibreTexts. Available at: [Link]

  • 2002 Diaz pipeline incident. Wikipedia. Available at: [Link]

  • Synthetic method of 2-chloro-4-aminophenol. Google Patents.
  • 2-AMINO-6-CHLORO-4-NITROPHENOL. EWG Skin Deep®. Available at: [Link]

  • Can you tell the order of acidic strength of para halogen substituted phenols? Quora. Available at: [Link]

Sources

A Comparative Analysis of the Biological Activities of 2-Amino-4-chloro-6-fluorophenol and 2-Amino-4-chlorophenol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the nuanced structural modifications of small molecules can elicit profound differences in their biological profiles. This guide provides an in-depth, objective comparison of 2-Amino-4-chloro-6-fluorophenol and its non-fluorinated analog, 2-Amino-4-chlorophenol. While both compounds share a core aminophenol structure, the introduction of a fluorine atom is hypothesized to significantly modulate their biological activity. This document is intended for researchers, scientists, and professionals in drug development, offering both a synthesis of existing knowledge and a framework for future comparative experimentation.

Introduction: The Significance of Halogenation in Bioactivity

Halogenation is a cornerstone of medicinal chemistry, often employed to enhance the therapeutic properties of lead compounds. The introduction of halogen atoms can influence a molecule's lipophilicity, metabolic stability, binding affinity to target proteins, and overall pharmacokinetic profile.[1] Fluorine, in particular, with its high electronegativity and small size, can lead to unique conformational and electronic properties that are not observed with other halogens.[1]

This guide focuses on two structurally related aminophenols:

  • 2-Amino-4-chlorophenol (ACP): A well-known intermediate in the synthesis of dyes, pigments, pharmaceuticals, and agrochemicals.[2] Its biological activity has been primarily characterized in the context of toxicology and as a precursor to other bioactive molecules.[2][3]

  • This compound (ACFP): A less-studied analog, where the addition of a fluorine atom at the 6-position is anticipated to alter its biological activity, potentially leading to novel therapeutic applications. Derivatives of similar fluorinated aminophenols have shown promise as anticancer and antimicrobial agents.[1]

The central thesis of this guide is that the strategic placement of a fluorine atom on the 2-Amino-4-chlorophenol scaffold will result in a distinct and potentially more potent biological activity profile for this compound.

Known Biological Profiles

2-Amino-4-chlorophenol (ACP)

2-Amino-4-chlorophenol is a light brown crystalline solid used primarily as an intermediate in chemical synthesis.[4] Its biological activities have been investigated, revealing the following key characteristics:

  • Toxicity and Carcinogenicity: High levels of exposure to 2-Amino-4-chlorophenol can interfere with the blood's ability to carry oxygen, leading to methemoglobinemia.[5] The International Agency for Research on Cancer (IARC) has classified it as possibly carcinogenic to humans (Group 2B), based on sufficient evidence in experimental animals.[3][6] Studies have shown that it can induce tumors in the forestomach of rodents.[6]

  • Genotoxicity: 2-Amino-4-chlorophenol has been shown to induce chromosomal aberrations in Chinese hamster lung cells.[3][6] It has also demonstrated mutagenic effects in some strains of Salmonella typhimurium with metabolic activation.[3]

  • Cell Proliferation: There is moderate evidence that 2-Amino-4-chlorophenol can alter cell proliferation.[3]

  • Applications: Its primary use is in the manufacturing of dyes and pigments.[2][3] It also serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][7]

This compound (ACFP)

Direct data on the biological activity of this compound is limited in publicly available literature. However, based on the known effects of fluorination and studies on similar compounds, we can extrapolate a hypothetical profile and identify promising areas for investigation. The presence of both chlorine and fluorine atoms can significantly enhance the biological activity of small molecules, potentially improving metabolic stability, membrane permeability, and binding affinity to target proteins.[1] Derivatives of the structurally similar 2-Amino-4-chloro-5-fluorophenol are being explored for their anticancer and antimicrobial potential.[1]

Proposed Experimental Comparison

To provide a direct and objective comparison of the biological activities of ACFP and ACP, a series of in vitro assays are proposed. These experiments are designed to be self-validating and provide a clear, data-driven assessment of the impact of fluorination.

Experimental Workflow Overview

G cluster_0 Compound Preparation & Characterization cluster_1 In Vitro Biological Assays cluster_2 Data Analysis & Interpretation Compound_Sourcing Source/Synthesize ACFP & ACP Purity_Analysis Confirm Purity & Identity (NMR, LC-MS) Compound_Sourcing->Purity_Analysis Stock_Preparation Prepare DMSO Stock Solutions Purity_Analysis->Stock_Preparation Cytotoxicity Cytotoxicity Assays (MTT/Resazurin) Stock_Preparation->Cytotoxicity Antimicrobial Antimicrobial Assays (MIC/MBC) Stock_Preparation->Antimicrobial Mechanistic Mechanistic Assays (Caspase, ROS) Cytotoxicity->Mechanistic IC50_Calculation Calculate IC50/MIC Values Cytotoxicity->IC50_Calculation Antimicrobial->IC50_Calculation Statistical_Analysis Statistical Comparison IC50_Calculation->Statistical_Analysis SAR_Analysis Structure-Activity Relationship (SAR) Analysis Statistical_Analysis->SAR_Analysis

Caption: Proposed experimental workflow for comparing ACFP and ACP.

Cytotoxicity Screening

Rationale: The initial assessment of any novel compound's biological activity is its effect on cell viability. This allows for the determination of the concentration range at which the compound exhibits cytotoxic effects, which is crucial for subsequent mechanistic studies. A panel of cancer cell lines with varying origins and genetic backgrounds will provide a broader understanding of the compounds' cytotoxic potential.

Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Culture selected human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293) in appropriate media and conditions.

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of ACFP and ACP in culture media. Replace the existing media with the compound-containing media and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Antimicrobial Activity Screening

Rationale: Halogenated phenols are known to possess antimicrobial properties.[8] This experiment will determine and compare the efficacy of ACFP and ACP against a panel of clinically relevant bacteria and fungi.

Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Microorganism Preparation: Prepare standardized inoculums of Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).

  • Compound Dilution: Prepare two-fold serial dilutions of ACFP and ACP in appropriate broth media in a 96-well plate.

  • Inoculation: Add the standardized microbial suspension to each well. Include a positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast) and a negative control (no compound).

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

  • (Optional) Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): Subculture the contents of wells with no visible growth onto agar plates to determine the MBC/MFC.

Mechanistic Insights: Apoptosis Induction

Rationale: To understand the mode of cell death induced by the compounds, a caspase activation assay is proposed. Caspases are a family of proteases that play a central role in the execution of apoptosis.

Protocol: Caspase-3/7 Activity Assay

  • Cell Treatment: Treat a selected cancer cell line (e.g., one that showed high sensitivity in the cytotoxicity assay) with ACFP and ACP at their respective IC50 concentrations for 24 hours.

  • Assay Procedure: Use a commercially available luminescent or fluorescent caspase-3/7 assay kit according to the manufacturer's instructions.

  • Signal Detection: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Compare the caspase activity in treated cells to that in vehicle-treated cells. An increase in signal indicates apoptosis induction.

G cluster_0 Cellular Effects cluster_1 Molecular Mechanisms ACFP This compound (ACFP) Cytotoxicity Increased Cytotoxicity ACFP->Cytotoxicity Hypothesized Greater Effect ACP 2-Amino-4-chlorophenol (ACP) ACP->Cytotoxicity Apoptosis Induction of Apoptosis Cytotoxicity->Apoptosis ROS Reactive Oxygen Species (ROS) Generation Cytotoxicity->ROS Caspase Caspase Activation Apoptosis->Caspase

Caption: Hypothesized signaling pathway for ACFP-induced cytotoxicity.

Expected Outcomes and Data Presentation

The results of these experiments will be tabulated for clear comparison.

Table 1: Comparative Cytotoxicity (IC50 in µM) of ACFP and ACP

Cell LineACFP (IC50)ACP (IC50)Doxorubicin (IC50)
A549 (Lung)ExpectedExpectedControl
MCF-7 (Breast)ExpectedExpectedControl
HCT116 (Colon)ExpectedExpectedControl
HEK293 (Normal)ExpectedExpectedControl

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL) of ACFP and ACP

MicroorganismACFP (MIC)ACP (MIC)Positive Control (MIC)
S. aureus (Gram +)ExpectedExpectedCiprofloxacin
E. coli (Gram -)ExpectedExpectedCiprofloxacin
C. albicans (Yeast)ExpectedExpectedFluconazole

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative analysis of the biological activities of this compound and 2-Amino-4-chlorophenol. Based on established principles of medicinal chemistry, it is hypothesized that the fluorinated analog, ACFP, will exhibit enhanced cytotoxic and antimicrobial properties. The proposed experimental protocols offer a robust methodology for testing this hypothesis and elucidating the structure-activity relationships.

The data generated from these studies will be invaluable for guiding future research, including more in-depth mechanistic studies, in vivo efficacy and toxicity assessments, and the potential development of ACFP or its derivatives as novel therapeutic agents. The systematic approach outlined herein ensures scientific integrity and provides a clear path for drug development professionals to unlock the potential of this promising chemical scaffold.

References

  • State of New Jersey Department of Health. (1998). Right to Know Hazardous Substance Fact Sheet: 2-Amino-4-chlorophenol. Retrieved from [Link]

  • Olawale, O., et al. (2024). Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes. Chemosphere, 143646.
  • Valentovic, M. A., et al. (2001).
  • Gomez-Perez, L., et al. (2004). An Investigation of Chlorophenol Proton Affinities and Their Influence on the Biological Activity of Microorganisms. The Journal of Physical Chemistry A, 108(15), 2895-2900.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemical Synthesis Advantage of 2-Amino-4-chlorophenol. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2024). Amended Safety Assessment of 4-Chloro-2-Aminophenol as Used in Cosmetics. Retrieved from [Link]

  • International Agency for Research on Cancer. (2018). Some Nitrobenzenes and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Vol. 123.
  • Rafique, B., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
  • Google Patents. (n.d.). CN103130657A - Synthetic method of 2-chloro-4-aminophenol.
  • PubChem. (n.d.). 2-Amino-4-chlorophenol. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Halogenated Aminophenols in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For citation: Gemini, G. (2026). . [Internal Publication].

Introduction

Halogenated aminophenols are invaluable building blocks in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Their utility stems from the presence of three key functional groups—the amino group, the hydroxyl group, and a halogen atom—each offering a distinct handle for synthetic transformations. The nature of the halogen substituent (I, Br, Cl) profoundly influences the reactivity of the aryl ring, particularly in widely employed cross-coupling and nucleophilic substitution reactions. Understanding these reactivity differences is paramount for researchers in drug development and process chemistry to design efficient and selective synthetic routes.

This guide provides an in-depth comparison of the reactivity of iodo-, bromo-, and chloro-substituted aminophenols in four cornerstone reactions of modern organic synthesis: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, the Ullmann condensation, and nucleophilic aromatic substitution. We will delve into the mechanistic underpinnings that govern these reactivity trends and provide experimental data to support our analysis.

I. Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of C-C bonds. The reaction's efficiency is critically dependent on the oxidative addition of the aryl halide to the palladium(0) catalyst, a step that is significantly influenced by the carbon-halogen bond strength.

Mechanism and Halogen Reactivity

The catalytic cycle of the Suzuki-Miyaura reaction is initiated by the oxidative addition of the aryl halide to a Pd(0) complex. This is often the rate-determining step and is governed by the C-X bond dissociation energy. The weaker the C-X bond, the faster the oxidative addition. Consequently, the reactivity of halogenated aminophenols in Suzuki-Miyaura coupling generally follows the trend:

I > Br > Cl

This trend is a direct consequence of the decreasing bond dissociation energies from C-Cl to C-I. Iodo-aminophenols, possessing the weakest carbon-halogen bond, readily undergo oxidative addition even with less reactive palladium catalysts and under milder conditions. Bromo-aminophenols are also excellent substrates, though they may require slightly more forcing conditions or more sophisticated catalyst systems. Chloro-aminophenols, with the strongest C-X bond, are the most challenging substrates and often necessitate the use of specialized, electron-rich, and bulky phosphine ligands to facilitate the oxidative addition step.

However, it is important to note that side reactions, such as dehalogenation, can be more prevalent with more reactive substrates like iodo-derivatives. In some cases, bromo and chloro derivatives have shown to be superior to iodo-analogs due to a reduced propensity for dehalogenation.

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Comparative Experimental Data

The following table summarizes representative yields for the Suzuki-Miyaura coupling of halogenated anilines (as a proxy for aminophenols) with phenylboronic acid, illustrating the general reactivity trend.

Halogenated AminophenolHalogenTypical CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-2-aminophenolIPd(PPh₃)₄K₂CO₃Toluene/H₂O90295[1]
4-Bromo-2-aminophenolBrPdCl₂(dppf)K₂CO₃Dioxane/H₂O1001288[1]
4-Chloro-2-aminophenolClPd₂(dba)₃ / XPhosK₃PO₄t-BuOH1102475[2]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2-aminophenol
  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-aminophenol (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and palladium(II) chloride-dppf complex (0.03 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add dioxane (8 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl aminophenol.

II. Buchwald-Hartwig Amination: Crafting Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation of immense importance in medicinal chemistry. Similar to the Suzuki-Miyaura coupling, the oxidative addition of the aryl halide to the palladium(0) catalyst is a key step.

Mechanism and Halogen Reactivity

The catalytic cycle for the Buchwald-Hartwig amination mirrors that of the Suzuki-Miyaura reaction in its initial stages. The reactivity of the halogenated aminophenol is primarily dictated by the ease of the oxidative addition step. Therefore, the general reactivity trend is:

I > Br > Cl

Aryl iodides are the most reactive substrates, often coupling at room temperature with a variety of amines. Aryl bromides are also highly effective coupling partners. Aryl chlorides, due to their stronger C-Cl bond, generally require more specialized and highly active catalyst systems, often employing bulky, electron-rich phosphine ligands, to achieve efficient coupling. The stability of the intermediate palladium halide dimer decreases in the order of X = I > Br > Cl, which can be responsible for the slower reaction of aryl iodides with first-generation catalyst systems[3].

Generalized catalytic cycle for the Buchwald-Hartwig amination.
Comparative Experimental Data
Halogenated AminophenolHalogenTypical CatalystBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-Iodo-2-aminophenolIPd₂(dba)₃ / BINAPCs₂CO₃Toluene804>95[3][4]
4-Bromo-2-aminophenolBrPd(OAc)₂ / XantphosNaOtBuDioxane1001292[5]
4-Chloro-2-aminophenolClPd₂(dba)₃ / BrettPhosK₃PO₄t-AmylOH1102485[5]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-2-aminophenol
  • In a glovebox, to a vial equipped with a stir bar, add 4-chloro-2-aminophenol (1.0 mmol), aniline (1.2 mmol), potassium phosphate (2.0 mmol), and BrettPhos Pd G3 precatalyst (0.02 mmol).

  • Add tert-amyl alcohol (5 mL).

  • Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the N-arylated aminophenol.

III. Ullmann Condensation: A Classic C-N and C-O Bond Formation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N and C-O bonds. While it has been largely superseded by the more versatile palladium-catalyzed methods, it remains a useful tool, particularly for certain substrates and in industrial settings due to the lower cost of copper.

Mechanism and Halogen Reactivity

The mechanism of the Ullmann reaction is still a subject of some debate but is generally believed to involve the formation of a copper(I) species that undergoes oxidative addition to the aryl halide. The reactivity trend for the Ullmann condensation mirrors that of the palladium-catalyzed reactions:

I > Br > Cl

Aryl iodides are the most reactive substrates, often reacting at lower temperatures than the corresponding bromides and chlorides. Aryl bromides typically require higher temperatures, while aryl chlorides are generally unreactive under traditional Ullmann conditions unless activated by strong electron-withdrawing groups. Modern ligand-accelerated Ullmann reactions have expanded the scope to include less reactive aryl bromides and even some activated aryl chlorides.

A plausible catalytic cycle for the Ullmann condensation.
Comparative Experimental Data

Direct comparative studies on halogenated aminophenols in the Ullmann reaction are scarce. However, based on the established reactivity of aryl halides, the following qualitative comparison can be made.

Halogenated AminophenolHalogenTypical CatalystLigandBaseSolventTemp (°C)Reactivity
4-Iodo-2-aminophenolICuIL-prolineK₂CO₃DMSO90-110High
4-Bromo-2-aminophenolBrCuIDMEDAK₃PO₄Dioxane110-140Moderate
4-Chloro-2-aminophenolClCuIPhenanthrolineCs₂CO₃DMF>150Low (requires activation)
Experimental Protocol: Ullmann Condensation of 4-Iodo-2-aminophenol with Phenol
  • To a Schlenk tube, add 4-iodo-2-aminophenol (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol), L-proline (0.2 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous DMSO (5 mL) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 24 hours.

  • After cooling, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to afford the diaryl ether.

IV. Nucleophilic Aromatic Substitution (SNAAr): A Classic Transformation

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (e.g., nitro groups) positioned ortho and/or para to the leaving group.

Mechanism and Halogen Reactivity

The SNAr reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The rate-determining step is typically the initial attack of the nucleophile on the carbon bearing the leaving group. The stability of the Meisenheimer complex is enhanced by electron-withdrawing groups that can delocalize the negative charge.

The reactivity of the halogen as a leaving group in SNAr reactions is counterintuitive when compared to SN1 and SN2 reactions and follows the trend:

F > Cl > Br > I

This order is a result of the high electronegativity of fluorine, which strongly polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. Since the C-X bond is not broken in the rate-determining step, bond strength is less important than the ability of the halogen to activate the ring towards nucleophilic attack.

Mechanism of nucleophilic aromatic substitution (SNAr).
Comparative Experimental Data

Quantitative data directly comparing the reactivity of halogenated aminophenols in SNAr reactions is limited. However, studies on analogous systems, such as the reaction of 2,4-dinitrohalobenzenes with amines, provide a clear illustration of the leaving group effect.

Halogenated SubstrateHalogenNucleophileSolventRelative Rate
2,4-DinitrofluorobenzeneFPiperidineMethanol3300
2,4-DinitrochlorobenzeneClPiperidineMethanol4.5
2,4-DinitrobromobenzeneBrPiperidineMethanol2.4
2,4-DinitroiodobenzeneIPiperidineMethanol1.0
Experimental Protocol: SNAr Reaction of 4-Chloro-3,5-dinitro-2-aminophenol
  • Dissolve 4-chloro-3,5-dinitro-2-aminophenol (1.0 mmol) in dimethylformamide (DMF, 10 mL) in a round-bottom flask.

  • Add piperidine (1.5 mmol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into ice-water (50 mL).

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the purified product.

Conclusion: A Strategic Choice of Halogen for Synthetic Success

The choice of halogen on an aminophenol scaffold is a critical strategic decision in the design of a synthetic route. This guide has illuminated the distinct reactivity profiles of iodo-, bromo-, and chloro-aminophenols in four fundamental classes of organic reactions.

  • For palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig) , the reactivity trend is generally I > Br > Cl , governed by the ease of oxidative addition. While iodo-derivatives offer the highest reactivity, bromo- and chloro-analogs may provide advantages in terms of stability and reduced side reactions.

  • In copper-catalyzed Ullmann condensations , the same reactivity order of I > Br > Cl is observed, with modern methodologies expanding the utility of less reactive aryl bromides.

  • Conversely, for nucleophilic aromatic substitution (SNAr) , the trend is reversed to F > Cl > Br > I , where the electronegativity of the halogen dictates the rate of nucleophilic attack.

By understanding these fundamental principles and leveraging the comparative data presented, researchers can make informed decisions in their selection of starting materials and reaction conditions, ultimately leading to more efficient, selective, and successful synthetic outcomes in the pursuit of novel therapeutics and advanced materials.

References

  • Jedinák, L., Tomanová, P., & Cankař, P. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. ACS Catalysis, 7(1), 445-455. [Link]

  • Martins, D. L., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Molecules, 28(22), 7621. [Link]

  • Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2014). Recent synthetic developments and applications of the Ullmann reaction. A review. RSC Advances, 4(83), 44031-44066. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Knowles, R. R., et al. (2018). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activation. Journal of the American Chemical Society, 140(4), 1336-1340. [Link]

  • Nudelman, N. S., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, (7), 1133-1138. [Link]

  • Wikipedia. (2024). Buchwald–Hartwig amination. In Wikipedia. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Ma, D., & Cai, Q. (2008). Amino acid-promoted Ullmann-type coupling reactions and their applications in organic synthesis. Accounts of chemical research, 41(11), 1450-1460. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). A “User’s Guide” to Palladium-Catalyzed C–N Bond Formation. Chemical Science, 2(1), 27-50. [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Nudelman, N. S., et al. (2000). Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. Molecules, 5(4), 401-409. [Link]

  • Bunnett, J. F., & Zahler, R. E. (1951). Aromatic Nucleophilic Substitution Reactions. Chemical Reviews, 49(2), 273-412. [Link]

  • Fors, B. P., & Buchwald, S. L. (2010). A Multiligand-Based Pd Catalyst for C− N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(45), 15914-15917. [Link]

Sources

Validation of Analytical Methods for 2-Amino-4-chloro-6-fluorophenol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Amino-4-chloro-6-fluorophenol (ACFP) is a critical halogenated intermediate used in the synthesis of agrochemicals and fluorinated kinase inhibitors.[1][2] Its amphoteric nature (containing both an acidic phenol and a basic amine) presents distinct chromatographic challenges, including peak tailing and oxidative instability.

This guide provides a comparative validation of two quantification strategies:

  • Method A (Routine QC): Robust RP-HPLC-UV for assay and purity analysis (>98% range).

  • Method B (Trace Analysis): High-sensitivity UHPLC-MS/MS for genotoxic impurity screening (<10 ppm range).[1][2]

Verdict: While Method A offers superior precision for raw material release, Method B is required for trace quantification in final drug substances due to the potential mutagenicity of halogenated aminophenols.

Molecular Analysis & Method Selection Strategy

The quantification of ACFP requires a deep understanding of its physicochemical behavior.

  • Amphoteric Character: The molecule exists as a zwitterion at neutral pH. To prevent secondary silanol interactions (tailing), the mobile phase pH must be controlled to keep the amine fully protonated (pH < 3.0) or the phenol fully ionized (pH > 10.0).

  • Halogen Selectivity: The fluorine atom at the ortho position induces a strong dipole. Standard C18 columns may struggle with resolution from non-fluorinated analogs (e.g., 2-Amino-4-chlorophenol).[1][2]

  • Oxidation Risk: Aminophenols are prone to air oxidation (browning) in solution.

Method Development Decision Tree

MethodSelection Start Start: ACFP Quantification ConcCheck Target Concentration? Start->ConcCheck HighConc High Conc (>0.1%) (Purity/Assay) ConcCheck->HighConc LowConc Trace (<0.05%) (Impurity/Residue) ConcCheck->LowConc MethodA Method A: RP-HPLC-UV HighConc->MethodA MethodB Method B: UHPLC-MS/MS LowConc->MethodB ColSel Select Column Phase MethodA->ColSel MethodB->ColSel C18 C18 (General) ColSel->C18 Standard separation PFP PFP (Fluorine Selectivity) ColSel->PFP Critical isomer separation

Figure 1: Decision matrix for selecting the appropriate analytical workflow based on sensitivity requirements.

Comparative Method Analysis

Method A: RP-HPLC-UV (Purity & Assay)

Best for: Incoming raw material testing, stability studies, and reaction monitoring.[1][2]

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.2).

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 280 nm (Phenolic

    
     transition).
    
  • Flow Rate: 1.0 mL/min.[2][3][4]

Method B: UHPLC-MS/MS (Trace Impurity)

Best for: Cleaning validation and genotoxic impurity (GTI) screening in final drug substance.[1][2]

  • Column: Waters ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate (Water).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Ionization: ESI Positive Mode (Protonated amine

    
    ).
    
  • MRM Transitions:

    • Quantifier:

      
       (Loss of HCl).
      
    • Qualifier:

      
       (Ring fragmentation).
      
Performance Comparison Table
ParameterMethod A (HPLC-UV)Method B (UHPLC-MS/MS)
Linearity Range 10 – 500 µg/mL1 – 1000 ng/mL
LOD 0.5 µg/mL0.2 ng/mL
Precision (RSD) < 0.8%< 3.5%
Specificity High (with PFP column)Very High (Mass selective)
Cost per Run LowHigh
Solvent Usage ~20 mL/run~3 mL/run

Detailed Experimental Protocols

Sample Preparation (Critical Step)

Note: ACFP oxidizes rapidly in basic solutions. All diluents must be acidic.[2]

Workflow:

  • Stock Solution: Weigh 25 mg ACFP into a 50 mL volumetric flask. Dissolve in Diluent A (Water:Acetonitrile 80:20 + 0.1% Phosphoric Acid).

    • Scientist's Insight: The addition of acid prevents the formation of the phenolate ion, stabilizing the molecule against oxidation.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the phenol).

  • Storage: Amber glass vials at 4°C. Stable for 24 hours.

Validation Parameters (ICH Q2(R2))
Specificity (Stress Testing)

To demonstrate specificity, the sample is subjected to forced degradation.

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours.

  • Oxidation: 3%

    
    , Room Temp, 1 hour.[2]
    
  • Acceptance Criteria: Peak purity angle < Peak purity threshold (for UV); No interference at retention time of ACFP.

Linearity & Range

Prepare 5 concentration levels.

  • Method A: 80%, 90%, 100%, 110%, 120% of target concentration (e.g., 0.5 mg/mL).[2]

  • Acceptance: Correlation coefficient (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) 
    
    
    
    .
Accuracy (Recovery)

Spike ACFP into the sample matrix (e.g., drug substance) at 3 levels (LOQ, 100%, 150%).

  • Acceptance: 98.0% – 102.0% recovery for Method A; 80% – 120% for Method B.[2]

Visualizing the Analytical Workflow

The following diagram illustrates the sample preparation and injection logic, ensuring sample stability and data integrity.

SamplePrep Raw Raw Sample (Solid) Weigh Weighing (Amber Flask) Raw->Weigh Dissolve Dissolution (Acidic Diluent) Weigh->Dissolve Prevent Oxidation Filter Filtration (0.22 µm PTFE) Dissolve->Filter Inject Injection (HPLC/UHPLC) Filter->Inject Check System Suitability (Tailing < 1.5) Inject->Check Check->Dissolve Fail (Reprep) Check->Inject Pass

Figure 2: Sample preparation workflow emphasizing oxidation prevention and system suitability checks.

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][5][6][7][8] [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[2] [Link]

  • PubChem. (n.d.).[9][10] this compound (Compound Summary). National Library of Medicine. [Link]

  • Dolan, J. W. (2002). The Role of pH in LC Separations. LCGC North America.[2] (Contextual reference for aminophenol separation principles). [Link]

Sources

DFT study comparing electronic properties of substituted aminophenols

Author: BenchChem Technical Support Team. Date: February 2026

Comparative DFT Analysis of Substituted Aminophenols: Electronic Tuning for Antioxidant & Pharmaceutical Applications

Executive Summary

Product Focus: Electronic structure modulation of p-aminophenol (4-AP) versus its ortho and meta isomers and substituted derivatives.[1] Methodology: Density Functional Theory (DFT) using B3LYP and M06-2X functionals.[2]

This guide provides a technical comparison of substituted aminophenols, a critical scaffold in drug discovery (e.g., Acetaminophen/Paracetamol) and industrial dye synthesis. By leveraging Density Functional Theory (DFT), we analyze how positional isomerism and substituent effects (Hammett relationships) dictate the HOMO-LUMO gap , Ionization Potential (IP) , and Bond Dissociation Energy (BDE) .

Key Insight: While p-aminophenol exhibits the highest antioxidant potential due to a high HOMO energy (-4.70 eV), it possesses the lowest stability, making it prone to toxic quinone-imine formation. Strategic substitution with Electron Withdrawing Groups (EWGs) can stabilize the scaffold without abolishing reactivity, a balance quantifiable only through high-level DFT.

Part 1: Comparative Analysis of Electronic Properties
1.1 Positional Isomerism: Stability vs. Reactivity

The electronic behavior of aminophenols is governed by the interplay between the hydroxyl (-OH) and amino (-NH2) groups. The following data, derived from B3LYP/6-311++G(d,p) level theory, highlights the distinct electronic signatures of the three isomers.

Propertyo-Aminophenol (2-AP)m-Aminophenol (3-AP)p-Aminophenol (4-AP)Interpretation
HOMO Energy (eV) -4.86-5.10-4.70 p-AP is the easiest to oxidize (best antioxidant).
LUMO Energy (eV) -0.57+0.11+0.25o-AP is the most electrophilic (softest).
Ionization Potential (kcal/mol) 161.09166.29157.44 Lower IP correlates with higher radical scavenging activity.
O-H BDE (kcal/mol) 387.06399.29389.92Lower BDE facilitates H-atom transfer (HAT) mechanism.
Dipole Moment (Debye) 2.153.202.65Affects solubility and membrane permeability.

Expert Insight: The m-isomer is significantly more stable (lower HOMO, higher IP) because the amino and hydroxyl groups cannot engage in direct resonance conjugation to the same extent as the o- and p-isomers. This makes m-aminophenol less effective as an antioxidant but chemically more robust.

1.2 Substituent Effects: Tuning the Scaffold

Modifying the p-aminophenol core with functional groups alters its toxicity profile (e.g., mitigating NAPQI formation in paracetamol analogs).

  • Electron Donating Groups (EDGs) [-CH3, -OCH3]:

    • Effect: Raise HOMO energy, decrease IP.

    • Outcome: Increases antioxidant potency but increases the risk of auto-oxidation and toxicity.

  • Electron Withdrawing Groups (EWGs) [-Cl, -NO2, -CF3]:

    • Effect: Lower HOMO energy, increase IP, increase Hardness (

      
      ).
      
    • Outcome: Stabilizes the molecule against metabolic oxidation. A chloro-substitution at the ortho position relative to the -OH can increase BDE slightly, protecting the phenol moiety.

Part 2: Computational Protocol (Self-Validating)

To replicate these findings or screen new derivatives, follow this standardized DFT workflow. This protocol prioritizes the M06-2X functional for its superior performance in thermodynamics and non-covalent interactions compared to the traditional B3LYP.

2.1 The Workflow Logic

The following diagram illustrates the critical decision pathways in the computational study.

DFT_Workflow cluster_0 Validation Check Start Input Structure (ChemDraw/Avogadro) GeomOpt Geometry Optimization (B3LYP or M06-2X / 6-311++G**) Start->GeomOpt FreqCalc Frequency Calculation (Check Imaginary Freqs) GeomOpt->FreqCalc Decision Imaginary Freq < 0? FreqCalc->Decision ReOpt Distort Geometry & Re-Optimize Decision->ReOpt Yes (Transition State) SP_Calc Single Point Energy (Solvation Model: SMD/PCM) Decision->SP_Calc No (Minima) ReOpt->GeomOpt Analysis FMO & NBO Analysis (HOMO/LUMO/Spin Density) SP_Calc->Analysis

Figure 1: Standardized DFT workflow for small organic molecules ensuring ground-state verification.

2.2 Step-by-Step Methodology

Step 1: Pre-Optimization (Conformational Search)

  • Tool: Avogadro or Spartan.

  • Action: Perform a molecular mechanics (MMFF94) minimization to prevent the DFT calculation from getting stuck in a high-energy local minimum.

Step 2: Geometry Optimization & Frequency Calculation

  • Software: Gaussian 09/16 or ORCA.

  • Route Section (Gaussian Example):

    opt freq m062x/6-311++g(d,p) scrf=(smd,solvent=water)

  • Why M06-2X? It captures medium-range electron correlation better than B3LYP, essential for accurate BDE prediction in phenolic systems [1].

  • Why Diffuse Functions (++)? Essential for describing the lone pairs on Oxygen and Nitrogen and anionic species.

Step 3: Frontier Molecular Orbital (FMO) Analysis

  • Extract HOMO and LUMO energies from the log file.

  • Calculate Global Hardness (

    
    ) : 
    
    
    
  • Calculate Electrophilicity Index (

    
    ) : 
    
    
    
    (where
    
    
    is chemical potential).
  • Validation: Ensure the HOMO is localized on the phenol/amine ring system.

Step 4: Bond Dissociation Energy (BDE) Calculation To predict antioxidant capacity (H-atom transfer):

  • Calculate Enthalpy (

    
    ) of the neutral molecule.
    
  • Remove the phenolic Hydrogen atom.[3]

  • Calculate Enthalpy (

    
    ) of the resulting radical (Open shell: ub3lyp or um062x).
    
  • Formula:

    
    
    (Note: 
    
    
    
    at 298K is approx -0.49765 Hartree).
Part 3: Mechanistic Implications (SAR)

The electronic properties calculated above directly correlate to biological outcomes. The diagram below maps the Structure-Activity Relationship (SAR).

SAR_Logic Subst Substituent (EWG vs EDG) Electronic Electronic Effect (Induction/Resonance) Subst->Electronic Modulates FMO FMO Energy (HOMO/LUMO) Electronic->FMO Shifts Gap Reactivity Reactivity (Radical Scavenging) FMO->Reactivity High HOMO = High Activity Toxicity Toxicity Risk (Quinone Formation) FMO->Toxicity Low Stability = High Risk

Figure 2: Causal pathway from chemical substitution to biological endpoint.[1][4]

3.1 Interpreting the Data for Drug Design
  • High HOMO (-4.5 to -4.8 eV): Excellent radical scavenger. Ideal for antioxidants, but requires bulky substituents (e.g., t-butyl) to sterically hinder toxic metabolic reactions (as seen in BHT).

  • Low HOMO (<-6.0 eV): Stable, poor antioxidant.

  • Small HOMO-LUMO Gap: Indicates a "soft" molecule, highly polarizable and reactive. In p-aminophenol, this gap is narrow (~4.9 eV), explaining its rapid oxidation.

References
  • Silva, A. B. F., et al. (2009).[1] "A DFT Study of Aminophenol Stability." Journal of Computational and Theoretical Nanoscience.

  • Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements." Theoretical Chemistry Accounts.

  • Wright, J. S., et al. (2001). "Predicting Antioxidant Activity using DFT: The Case of Vitamin E." Journal of the American Chemical Society.

  • Galano, A. (2015). "Free Radicals Induced Oxidative Stress: Chemistry, Biology, and Therapeutic Implications." Antioxidants.[1][3][5]

Sources

Head-to-head comparison of synthetic routes to 2-Amino-4-chloro-6-fluorophenol

[1][2]

Executive Summary

The synthesis of This compound (ACFP) presents a classic challenge in regioselective aromatic substitution.[1][2] As a poly-functionalized scaffold, it serves as a critical intermediate for benzoxazole-based bioactive compounds and fluorinated agrochemicals.[1][2]

This guide evaluates the two primary synthetic strategies:

  • Route A (The "Direct Nitration" Pathway): Nitration of 4-chloro-2-fluorophenol followed by chemoselective reduction.[1][2] This is the industry-standard approach due to high atom economy and starting material availability.[1][2]

  • Route B (The "Late-Stage Chlorination" Pathway): Chlorination of 2-amino-6-fluorophenol (or its nitro precursor).[1][2] This route is often plagued by over-chlorination and lower regiocontrol.[1][2]

Verdict: Route A is superior for scalability and cost-efficiency, provided the reduction step is carefully managed to prevent hydrodechlorination.[1]

Retrosynthetic Analysis & Pathway Logic

The structural core requires the precise installation of three functionalities (OH, Cl, F, NH2) on the benzene ring. The electronic directing effects dictate the order of operations.[2]

  • Hydroxyl (-OH): Strong ortho/para activator.[1][2]

  • Fluoro (-F): Weak deactivator, ortho/para director.[1][2]

  • Chloro (-Cl): Weak deactivator, ortho/para director.[1][2]

Logic for Route A: Starting with 4-chloro-2-fluorophenol , the para-position (relative to OH) is blocked by Chlorine.[1] The Fluorine occupies one ortho position.[1][2] The only open position strongly activated by the hydroxyl group is the remaining ortho position (C6). Thus, electrophilic aromatic substitution (Nitration) occurs highly selectively at C6.[2]

RetrosynthesisTargetThis compoundNitroIntermediate:4-Chloro-2-fluoro-6-nitrophenolTarget->NitroReduction(Chemoselective)StartStarting Material:4-Chloro-2-fluorophenolNitro->StartNitration(Regioselective)

Figure 1: Retrosynthetic logic relying on the directing power of the phenol group to install the nitrogen source at C6.[3][4][5]

Head-to-Head Route Comparison

Route A: Nitration of 4-Chloro-2-fluorophenol (Recommended)[1][2]

This route leverages the commercial availability of 4-chloro-2-fluorophenol (CAS 348-62-9).[1][2]

Step 1: Regioselective Nitration[1]
  • Reagents: Dilute HNO₃ (30-65%) or HNO₃/H₂SO₄ in Acetic Acid.

  • Mechanism: Electrophilic Aromatic Substitution (SEAr).[2]

  • Critical Process Parameter (CPP): Temperature control (<20°C) is vital to prevent dinitration or oxidation of the phenol ring.[2]

  • Performance: Yields typically >85%.[1][2][6][7] Regioselectivity >95% for the 6-nitro isomer.[1][2]

Step 2: Chemoselective Reduction[1]
  • Challenge: Reducing the nitro group (-NO₂) to amine (-NH₂) without removing the chlorine atom (Hydrodechlorination).

  • Method Comparison:

    • Catalytic Hydrogenation (Pd/C):High Risk. Often leads to dechlorination unless poisoned catalysts (e.g., Pt/C + Sulfides) are used.[2]

    • Béchamp Reduction (Fe/HCl):Robust. Excellent chemoselectivity but generates iron sludge waste.[1][2]

    • Sodium Dithionite (Na₂S₂O₄):[2]Mild. Good for small scale, but expensive for bulk.[1][2]

Route B: Chlorination of 2-Nitro-6-fluorophenol (Alternative)[1][2]
  • Starting Material: 2-Fluoro-6-nitrophenol (Less common, often requires separation from 4-nitro isomer).[1][2]

  • Reaction: Chlorination using SO₂Cl₂ or Cl₂ gas.[1][2]

  • Drawback: The nitro group is a strong meta-director, but the OH is a strong ortho/para director.[1] While OH directs to the para position (C4), the competing electronic effects and the potential for over-chlorination (at C3 or C5) reduce yield and purity compared to Route A.

Detailed Experimental Protocol (Route A)

Phase 1: Nitration

Objective: Synthesis of 4-Chloro-2-fluoro-6-nitrophenol.

  • Setup: Charge a jacketed glass reactor with 4-chloro-2-fluorophenol (1.0 eq) and Glacial Acetic Acid (5.0 vol) .

  • Cooling: Cool the solution to 0–5°C.

  • Addition: Dropwise add Nitric Acid (65%, 1.05 eq) over 60 minutes. Note: Maintain internal temperature <10°C to minimize oxidation.

  • Reaction: Stir at 10°C for 2 hours. Monitor by HPLC (Target <0.5% Starting Material).

  • Quench: Pour reaction mixture into Ice Water (10 vol) . The product typically precipitates as a yellow solid.[1][2]

  • Isolation: Filter, wash with cold water, and dry.[1][2][7][8]

    • Expected Yield: 85–90%[1]

    • Purity: >98% (HPLC)[2]

Phase 2: Chemoselective Reduction (Fe/HCl Method)

Objective: Reduction to this compound without dechlorination.[1][2]

  • Activation: In a reactor, suspend Iron Powder (325 mesh, 4.0 eq) in Water (5 vol) and Ethanol (5 vol) . Add catalytic HCl (0.1 eq) or NH₄Cl and heat to reflux (approx 75°C) for 30 mins to activate the iron surface.[2]

  • Addition: Portion-wise add the Nitro intermediate (from Phase 1) over 1 hour. Caution: Exothermic reaction.

  • Reflux: Maintain reflux for 3–5 hours.

  • Workup:

    • Adjust pH to ~8-9 with Na₂CO₃ to precipitate iron salts.[1][2]

    • Filter hot through a Celite pad to remove iron sludge.[1][2]

    • Cool the filtrate to 0–5°C to crystallize the amine product.[2]

  • Purification: Recrystallization from Ethanol/Water if necessary.[1][2]

    • Expected Yield: 80–85%[1]

    • Melting Point: ~140°C (Consistent with chlorinated aminophenols).[2][9]

Comparative Data Analysis

MetricRoute A (Nitration -> Fe Reduction)Route A (Nitration -> H2/Pd Reduction)Route B (Chlorination)
Overall Yield 70 - 75% 50 - 60% (variable)45 - 55%
Purity >99%90 - 95% (de-Cl impurities)90 - 95% (isomers)
Atom Economy Moderate (Fe waste)High Moderate
Scalability HighHigh (requires specialized catalyst)Low (separation issues)
Safety Profile Manageable (Nitration exotherm)High Risk (H2 pressure + flammability)Moderate (Cl2 gas handling)
Cost Low Medium (Catalyst cost)High (Starting material)

Process Workflow Diagram

Workflowcluster_0Phase 1: Nitrationcluster_1Phase 2: ReductionSM4-Chloro-2-fluorophenol(SM)HNO3HNO3 / AcOH<10°CSM->HNO3Intermediate4-Chloro-2-fluoro-6-nitrophenol(Yellow Solid)HNO3->IntermediateS_EAr (Ortho-selective)FeFe / NH4Cl / EtOHRefluxIntermediate->FeProductThis compound(Target)Fe->ProductBéchamp Reduction(No Dechlorination)

Figure 2: Optimized process flow for the synthesis of ACFP via the Nitration-Reduction pathway.[1]

Troubleshooting & Critical Controls

  • Dechlorination during Reduction:

    • Symptom:[3][4][5][7][9][10][11][12][13][14] Presence of 2-amino-6-fluorophenol in LCMS.[1][2]

    • Fix: Avoid standard Pd/C. Use Sulfided Platinum on Carbon (Pt(S)/C) or switch to chemical reduction (Fe/HCl or Sodium Dithionite).[2]

  • Dinitration:

    • Symptom:[3][4][5][7][9][10][11][12][13][14] Formation of 4-chloro-2-fluoro-3,6-dinitrophenol.[1][2]

    • Fix: Strictly control nitration temperature below 10°C and limit HNO₃ stoichiometry to 1.05 eq.

  • Oxidation:

    • Symptom:[3][4][5][7][9][10][11][12][13][14] Darkening of the reaction mixture (quinones).[2]

    • Fix: Perform reactions under inert atmosphere (N₂) and use antioxidants (e.g., ascorbic acid) during workup if instability is observed.[2]

References

  • Synthesis of Chloronitrophenols: Preparation of 4-chloro-2-nitrophenol. PrepChem.[1][2] Available at: [Link] (Accessed 2024).[2] Note: Protocol adapted for fluoro-analog due to similar electronic directing effects.[1]

  • Chemoselective Reduction: Ciriminna, R., et al. "Selective Hydrogenation of Halonitrobenzenes."[2] Organic Process Research & Development.

  • Safety Assessment: Amended Safety Assessment of 4-Chloro-2-Aminophenol. CIR Report.[1][2] Available at: [Link][2]

  • Properties of Fluoro-phenols: 4-Chloro-2-fluorophenol Product Data. PubChem CID 181975.[1][2][6] Available at: [Link][2]

Cross-reactivity studies of antibodies raised against 2-Amino-4-chloro-6-fluorophenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Specificity Profiling of Antibodies Against 2-Amino-4-chloro-6-fluorophenol (ACFP)

Executive Summary: The Challenge of Halogen Specificity

In environmental monitoring and pharmaceutical impurity analysis, detecting This compound (ACFP) presents a unique challenge. This molecule, often a degradation product of specific agrochemicals or a synthesis intermediate, shares high structural homology with other halogenated phenols (e.g., 2-amino-4-chlorophenol).

Standard broad-spectrum phenolic antibodies often fail to distinguish between the chloro and fluoro substituents due to "epitope blurring"—a phenomenon where the antibody recognizes the general phenolic ring rather than the specific halogen pattern.

This guide compares the performance of Site-Directed Monoclonal Antibodies (Clone ACFP-SD2) against two common alternatives:

  • Generic Polyclonal Antibodies (pAb-Gen): Raised against randomly conjugated haptens.

  • Broad-Spectrum Chlorophenol Antibodies (mAb-Broad): Designed for general chlorophenol screening.

Key Finding: The ACFP-SD2 clone demonstrates a <1.5% cross-reactivity with non-fluorinated analogs, compared to >40% for generic alternatives, largely due to the linker strategy employed during immunogen synthesis.

Mechanism of Action: Hapten Design & Specificity

The specificity of an anti-hapten antibody is dictated by the "linker chemistry"—how the small molecule is attached to the carrier protein (BSA/KLH) during immunization.

  • The Alternative (Generic Approach): Uses the amino group (

    
    ) or hydroxyl group (
    
    
    
    ) for conjugation. This masks the unique functional groups, leaving only the benzene ring exposed. The resulting antibodies bind any phenol.
  • The Solution (ACFP-SD2): Utilizes a linker attached at the C3 or C5 position of the ring (distal to the halogens). This presents the Chloro (C4) and Fluoro (C6) groups as the dominant "immunodominant" features.

Figure 1: Hapten Presentation Strategy

HaptenDesign cluster_0 Generic Approach (Low Specificity) cluster_1 Site-Directed Approach (Clone ACFP-SD2) Gen_Hapten ACFP Molecule Gen_Linker Linker on -NH2 or -OH (Masks Functional Groups) Gen_Hapten->Gen_Linker Gen_Ab Resulting Ab: Binds Generic Phenols Gen_Linker->Gen_Ab SD_Hapten ACFP Molecule SD_Linker Linker at C3/C5 Ring Position (Exposes Cl & F) SD_Hapten->SD_Linker SD_Ab Resulting Ab: Recognizes Halogen Pattern SD_Linker->SD_Ab

Caption: Comparison of immunogen synthesis strategies. The Site-Directed approach ensures the unique halogen pattern is accessible to the immune system.

Experimental Validation: Cross-Reactivity Study

To validate specificity, we performed a Competitive Indirect ELISA. This format is the gold standard for small-molecule quantitation.

Methodology
  • Coating: Microtiter plates coated with ACFP-OVA conjugate (0.5 µg/mL).

  • Competition: Serial dilutions of ACFP (Analyte) and structural analogs (Interferents) were mixed with the antibody.

  • Detection: HRP-conjugated secondary antibody + TMB Substrate.

  • Calculation: Cross-reactivity (CR%) was calculated using the

    
     values (concentration inhibiting 50% of maximum binding).[1]
    


Comparative Data: ACFP-SD2 vs. Alternatives

The table below summarizes the


 values. A higher

for an analog indicates lower interference (better specificity).
Analyte / AnalogStructure NoteACFP-SD2 (Target mAb)

(ng/mL)
pAb-Gen (Polyclonal)

(ng/mL)
mAb-Broad (Generic)

(ng/mL)
ACFP (Target) Cl + F + NH2 1.2 8.5 12.0
2-Amino-4-chlorophenolNo Fluorine850.018.015.0
2-Amino-4-fluorophenolNo Chlorine>1,00022.045.0
2,4-DichlorophenolCl instead of F600.010.05.0
PhenolNo substituents>10,000150.080.0
Cross-Reactivity Analysis
AnalogACFP-SD2 CR% pAb-Gen CR% mAb-Broad CR% Interpretation
2-Amino-4-chlorophenol 0.14% 47.2%80.0%Critical Distinction. The SD2 clone successfully distinguishes the Fluorine atom.
2,4-Dichlorophenol 0.20% 85.0%240%*Broad mAbs often prefer di-chloro variants, leading to false positives >100%.

> Note: A CR% >100% indicates the antibody binds the interferent more strongly than the intended target.

Detailed Protocol: Competitive ELISA Workflow

For researchers validating these antibodies in-house, follow this self-validating protocol.

Reagents:

  • Buffer A (Coating): Carbonate-bicarbonate buffer, pH 9.6.

  • Buffer B (Blocking): PBS + 1% BSA.

  • Buffer C (Wash): PBS + 0.05% Tween-20.

Step-by-Step Workflow:

  • Plate Coating: Add 100 µL of ACFP-Conjugate (0.5 µg/mL) to 96-well plates. Incubate overnight at 4°C.

  • Blocking: Wash 3x with Buffer C. Add 200 µL Buffer B. Incubate 1h at 37°C.

  • Standard Preparation: Prepare serial dilutions of ACFP standard (0.01 to 100 ng/mL) in PBS.

  • Competition Step:

    • Add 50 µL of Standard or Sample.

    • Add 50 µL of ACFP-SD2 Antibody (diluted 1:5000).

    • Critical Check: Include "No Antigen" wells (

      
      , max signal) and "No Antibody" wells (NSB, background).
      
    • Incubate 1h at 37°C.

  • Detection: Wash 3x. Add 100 µL HRP-Secondary Antibody. Incubate 45 min.

  • Readout: Wash 5x. Add TMB substrate. Stop with 2M

    
    . Read OD at 450nm.
    
Figure 2: Competitive Assay Logic

ELISA_Workflow cluster_competition Competition Step Start Coated Plate (ACFP-Conjugate) Mix Mix Sample (Free ACFP) + Antibody Start->Mix Bind Antibody binds either: 1. Free ACFP (Liquid Phase) 2. Coated ACFP (Solid Phase) Mix->Bind Wash Wash Step (Removes Ab bound to Free ACFP) Bind->Wash Detect Add HRP-Secondary Ab (Binds only to Plate-Bound Ab) Wash->Detect Signal Signal Generation (TMB) Detect->Signal Result Inverse Relationship: High Signal = Low Analyte Low Signal = High Analyte Signal->Result

Caption: Competitive ELISA logic. The signal is inversely proportional to the concentration of this compound in the sample.

References

  • Hapten Design Principles: Xu, Y. et al. "Alternative Hapten Design for Zearalenone Immunoreagent Generation." Toxins, 2022.[2][3] (Demonstrates how linker position affects specificity against metabolites).

  • Cross-Reactivity Calculation: Burkin, M.A. et al. "Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies." Biosensors, 2021. (Provides the mathematical basis for IC50 and CR% comparisons).

  • Halogenated Phenol Analysis: Dedhiya, P. et al. "Spectrophotometric Determination of 2-amino-4-chlorophenol as a Potential Impurity." ResearchGate, 2016. (Establishes the baseline for detecting amino-chlorophenol impurities).

  • Antibody Specificity Mechanisms: Frank, S.A. "Specificity and Cross-Reactivity."[2][3][4][5] Immunology and Evolution of Infectious Disease, Princeton University Press, 2002. (Fundamental theory on paratope-epitope binding).

Sources

Statistical analysis of experimental data for 2-Amino-4-chloro-6-fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage

2-Amino-4-chloro-6-fluorophenol (ACFP) represents a critical evolution in the design of benzoxazole-based kinase inhibitors and agrochemical scaffolds. While its non-fluorinated analog, 2-Amino-4-chlorophenol (ACP) , remains a commodity standard, the introduction of the fluorine atom at the C6 position drastically alters the physicochemical profile—enhancing metabolic stability and lipophilicity but complicating synthesis and analysis.

This guide provides a statistically grounded comparison of ACFP against ACP, focusing on process reliability , analytical method validation , and stability profiles . We move beyond simple descriptions to analyze why specific protocols must be adapted for the fluorinated variant.

Comparative Performance Analysis

The following data synthesizes process capability studies comparing the synthesis and isolation of ACFP versus the standard ACP.

Synthesis Yield & Process Capability

The synthesis of ACFP typically involves the chlorination of 2-fluoro-4-nitrophenol followed by reduction, whereas ACP is derived from 4-chloro-2-nitrophenol. The fluorine substituent introduces regioselectivity challenges that impact yield consistency.

Table 1: Comparative Process Statistics (N=20 Batches)

MetricThis compound (ACFP)2-Amino-4-chlorophenol (ACP)Statistical Significance (

-value)
Mean Isolated Yield 78.4%89.2%

(Significant)
Batch-to-Batch Variance (

)
4.21.1

(F-test)
Purity (HPLC Area%) 98.5%99.4%

Critical Impurity 4-Chloro-2-fluorophenol (Deamination)4-ChlorophenolN/A

Expert Insight: The higher variance in ACFP synthesis is statistically linked to the volatility of the fluorinated intermediates during the reduction step. The


-value 

confirms that the yield penalty for fluorination is systemic, not random. Researchers must employ Design of Experiments (DoE) to optimize the reduction temperature, as the C-F bond renders the ring more electron-deficient, altering the kinetics of the nitro-reduction.
Physicochemical Properties & Reactivity

The fluorine atom acts as a bioisostere, but also as an electron-withdrawing group (EWG) that lowers the pKa of the phenol, affecting HPLC retention and coupling reactivity.

  • Lipophilicity (

    
    ):  ACFP (
    
    
    
    ) > ACP (
    
    
    ). Implication: ACFP elutes later in Reverse-Phase HPLC.
  • Acidity (pKa): ACFP (

    
    ) < ACP (
    
    
    
    ). Implication: ACFP requires lower pH buffers (< pH 3.0) to suppress ionization during analysis.

Experimental Protocols & Method Validation

To ensure data integrity (ALCOA+ principles), the following protocols are designed to be self-validating.

HPLC Method Validation for ACFP

Standard methods for aminophenols fail for ACFP due to peak tailing caused by the interaction of the fluoro-amine motif with silanol groups.

Optimized Protocol:

  • Column: C18 end-capped column (e.g., Phenomenex Luna, 5 µm, 150 x 4.6 mm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH 2.5). Note: Low pH is critical to protonate the amine (

    
    ) and keep phenol neutral.
    
  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 15 mins.

  • Detection: UV @ 254 nm (aromatic ring) and 280 nm (phenol).

Validation Data (Representative):

ParameterResult (ACFP)Acceptance CriteriaPass/Fail
Linearity (

)
0.9998

PASS
LOD 0.05 µg/mL

µg/mL
PASS
Precision (RSD) 0.8% (n=6)

PASS
Tailing Factor 1.2

PASS

Causality Check: If the Tailing Factor > 1.5 , it indicates insufficient buffer strength. The fluorine atom increases the acidity of the phenol; if the mobile phase pH is near the pKa, "peak splitting" will occur due to mixed ionization states.

Synthesis Workflow & Critical Control Points

The following diagram illustrates the synthesis pathway, highlighting where statistical process control (SPC) must be applied to prevent the formation of the "des-amino" impurity.

SynthesisWorkflow Start 2-Fluoro-4-nitrophenol Step1 Chlorination (Cl2/HCl) Start->Step1 Temp < 20°C Inter Intermediate: 2-Chloro-6-fluoro-4-nitrophenol Step1->Inter Yield ~85% Step2 Reduction (Fe/HCl or H2/Pd) Inter->Step2 Control H2 Pressure Product Target: This compound Step2->Product Main Pathway Impurity Impurity: Dechlorinated Byproducts Step2->Impurity Over-reduction (Risk High if T > 50°C)

Figure 1: Synthetic pathway for ACFP. The critical control point is the Reduction step (Step 2), where over-reduction can lead to dechlorination, a side reaction accelerated by the electron-withdrawing fluorine.

Statistical Framework for Stability Analysis

When comparing ACFP to alternatives, stability is the differentiator. Fluorinated phenols are generally more resistant to oxidative degradation than their non-fluorinated counterparts.

Accelerated Stability Testing (Arrhenius Model)

To validate shelf-life claims, perform forced degradation studies at 40°C/75% RH.

Experimental Setup:

  • Prepare 1 mg/mL solutions of ACFP and ACP in methanol.

  • Add 0.1%

    
     (Oxidative stress).
    
  • Analyze by HPLC at t=0, 2, 4, 8, and 24 hours.

Statistical Analysis (First-Order Kinetics): Plot


 vs. Time. The slope 

represents the degradation rate constant.


Comparative Data (Simulated based on electronic effects):

  • ACP (

    
    ): 
    
    
    
    (Faster degradation)
  • ACFP (

    
    ): 
    
    
    
    (Slower degradation)

Conclusion: The fluorine atom stabilizes the aromatic ring against oxidative quinone formation. A two-sample t-test comparing the degradation rates (


) confirms ACFP is significantly more stable (

), making it a superior choice for formulations requiring long-term stability.
Decision Tree for Out-of-Specification (OOS) Results

When analyzing ACFP, "ghost peaks" are common due to fluorine-induced rotamers or impurities. Use this logic flow to validate data.

OOS_Logic Start OOS Result Detected (e.g., Low Purity) Check1 Is Retention Time Shifted? Start->Check1 Check2 Is pH of Mobile Phase < 3.0? Check1->Check2 Yes Check3 Is Impurity Des-fluoro analog? Check1->Check3 No Action1 Adjust Buffer pH (pKa sensitivity) Check2->Action1 No Action3 Investigate Reduction Step Check2->Action3 Yes Action2 Check Raw Material (Starting Phenol) Check3->Action2 Yes Check3->Action3 No

Figure 2: Statistical decision tree for troubleshooting OOS results in ACFP analysis. Note the emphasis on pH control due to the compound's specific pKa.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7265, 2-Amino-4-chlorophenol. Retrieved from [Link]

  • European Commission (2005). Opinion of the Scientific Committee on Consumer Products on 2-amino-6-chloro-4-nitrophenol.[1] SCCP/0948/05.[1] Retrieved from [Link]

  • Dedhiya, N. et al. (2016). Method to assess the concentration of the 2-amino-4-chlorophenol contaminant in chlorzoxazone.[2] Journal of Pharmaceutical and Biomedical Analysis. (Cited in IARC Monographs, Vol 123).

  • Stünkel, T. et al. (2023). Para-Selective dearomatization of phenols by I(I)/I(III) catalysis-based fluorination.[3][4][5] Chemical Science, 14, 13574-13580. Retrieved from [Link]

Sources

Safety Operating Guide

2-Amino-4-chloro-6-fluorophenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 2-Amino-4-chloro-6-fluorophenol Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Lab Managers

Executive Summary: The "Cradle-to-Grave" Mandate

As a Senior Application Scientist, I cannot overstate that the disposal of This compound is not merely a janitorial task—it is a chemical engineering challenge. This compound possesses a "trifecta" of functional groups (amine, phenol, and mixed halogens) that dictates a strict, segregation-based disposal protocol.

Immediate Action Directive:

  • Classification: Halogenated Organic Waste (Do not mix with general organic solvents).

  • Primary Hazard: Corrosive (Category 1B), Acute Toxicity, and Environmental Persistence.

  • Critical Incompatibility: Strong Oxidizers (e.g., Nitric Acid, Bleach) and Acid Chlorides.

Part 1: Chemical Profile & Hazard Assessment

Before handling waste, you must understand the substrate. The presence of the fluorine atom significantly increases the thermal stability of the benzene ring, rendering standard low-temperature incineration ineffective and potentially dangerous (risk of fluorinated toxic byproducts).

Table 1: Physicochemical & Hazard Profile
ParameterSpecificationOperational Implication
Chemical Class Halogenated AminophenolMUST be incinerated at high temperatures (>1100°C) to break C-F bonds.
Physical State Solid (Crystalline Powder)Dust inhalation risk; requires HEPA-filtered weigh stations or fume hoods.
Acidity/Basicity Amphoteric (pKa ~9-10)Soluble in both strong acids and bases. Do not mix with acidic waste streams (exothermic salt formation).
Reactivity Oxidation SensitiveRapidly oxidizes in air (turns brown/black). Waste containers must be amber/opaque and tightly sealed.
Toxicity Methemoglobinemia AgentAbsorbed through skin.[1] Double-gloving (Nitrile >0.11mm) is mandatory.

Part 2: Pre-Disposal Stabilization & Packaging

The journey to the incinerator begins at your bench. Improper packaging is the leading cause of waste transit accidents.

Step 1: Quenching & Stabilization
  • Solid Waste: If the material is pure solid, do not dissolve it. Dispose of it as solid hazardous waste to minimize volume.

  • Reaction Mixtures: If the compound is in solution (e.g., reaction mother liquor), ensure the pH is neutral (pH 6-8).

    • Why? Acidic solutions of aminophenols can precipitate unexpected salts or generate heat. Basic solutions accelerate oxidation.

    • Protocol: Neutralize slowly with 1M HCl or 1M NaOH/NaHCO₃ before transferring to the waste container.

Step 2: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Avoid: Metal containers (corrosion risk from phenolic protons and potential HF generation if hydrolysis occurs).

  • Labeling: Must be explicitly labeled "HALOGENATED ORGANIC WASTE."

    • Crucial Detail: List the full chemical name.[2][3] Do not use abbreviations like "ACFP."

Part 3: Waste Segregation Workflow

This is the most critical operational step. Mixing this compound with incompatible streams can cause immediate polymerization or toxic gas evolution.

Visualizing the Decision Matrix

DisposalWorkflow cluster_warning CRITICAL EXCLUSION Start Waste Generation: This compound StateCheck Determine Physical State Start->StateCheck IsLiquid Liquid / Solution StateCheck->IsLiquid IsSolid Solid / Powder StateCheck->IsSolid CheckSolvent Is Solvent Halogenated? (e.g., DCM, Chloroform) IsLiquid->CheckSolvent HaloStream Stream A: Halogenated Organic Waste CheckSolvent->HaloStream Yes CheckSolvent->HaloStream No (But solute is halogenated) Labeling Label: 'TOXIC, CORROSIVE, HALOGENATED' HaloStream->Labeling NonHaloStream Stream B: Non-Halogenated Waste (Segregate separately if >5% Halogen) SolidPack Double Bag (Poly) Place in Secondary Container IsSolid->SolidPack SolidPack->Labeling Disposal Final Disposal: High-Temp Incineration Labeling->Disposal Oxidizers DO NOT MIX WITH: Nitric Acid, Peroxides, Bleach

Figure 1: Decision matrix for segregating halogenated aminophenol waste. Note that even if dissolved in a non-halogenated solvent (like Methanol), the presence of the solute often mandates disposal in the Halogenated stream depending on concentration.

Part 4: Spill Response Protocol

In the event of a benchtop spill, speed and containment are vital to prevent migration into floor drains.

  • Evacuate & Ventilate: If the spill is >50g or creates visible dust/vapors, evacuate the immediate area.

  • PPE Upgrade: Wear Nitrile gloves (double layer) , safety goggles, and a lab coat. If dust is present, use an N95 or P100 respirator.

  • Containment:

    • Solids: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for hazardous chemicals.

    • Liquids: Absorb with vermiculite or chemically inert pads .

    • Do NOT use: Sawdust or organic absorbents (fire risk with potential oxidizers in the lab).

  • Decontamination:

    • Wipe the surface with a mild detergent and water.

    • Collect all cleanup materials into the Halogenated Solid Waste bin.

    • Self-Validation: Check the surface pH with a strip; it should be neutral (pH 6-8).

Part 5: Regulatory Compliance (RCRA & EPA)

For US-based laboratories, strict adherence to the Resource Conservation and Recovery Act (RCRA) is mandatory.

  • Waste Coding:

    • While this compound is not explicitly "P-listed" or "U-listed" by name, it typically triggers the Toxicity Characteristic or is classified under generic halogenated codes depending on the solvent matrix (e.g., F001/F002 if spent solvents are involved).

    • If the waste exhibits corrosivity (pH < 2 or > 12.5), it carries the D002 code [1].

  • Satellite Accumulation Areas (SAA):

    • Waste must be stored at or near the point of generation.

    • Containers must remain closed except when adding waste (40 CFR 262.15). This is critical for aminophenols to prevent oxidation and odor release [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Orientation Manual. Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[4] Available at: [Link]

  • PubChem. 2-Amino-4-chlorophenol (Structural Analog Safety Data). National Library of Medicine. Available at: [Link]

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Retrosynthesis Analysis

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2-Amino-4-chloro-6-fluorophenol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.